Product packaging for Methyl 2-heptenoate(Cat. No.:CAS No. 38693-91-3)

Methyl 2-heptenoate

Cat. No.: B3052130
CAS No.: 38693-91-3
M. Wt: 142.20 g/mol
InChI Key: IQQDLHGWGKEQDS-UHFFFAOYSA-N
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Description

Methyl 2-heptenoate (CAS 22104-69-4) is an aliphatic ester with the molecular formula C 8 H 14 O 2 . This compound is categorized among natural substances and extractives, indicating its relevance in studies concerning naturally occurring volatile compounds . Researchers value this ester for its properties in various applications, including use as a building block in organic synthesis and as a component in the study of flavors and fragrances due to its characteristic odor . Its molecular structure, featuring a double bond, makes it a compound of interest in chemical reaction studies and combustion kinetics, where unsaturated methyl esters serve as key intermediates and model compounds . From a practical standpoint, this compound has limited solubility in water but is soluble in common organic solvents . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Researchers are encouraged to consult the relevant safety data sheet for proper handling and storage guidelines.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14O2 B3052130 Methyl 2-heptenoate CAS No. 38693-91-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

38693-91-3

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

methyl hept-2-enoate

InChI

InChI=1S/C8H14O2/c1-3-4-5-6-7-8(9)10-2/h6-7H,3-5H2,1-2H3

InChI Key

IQQDLHGWGKEQDS-UHFFFAOYSA-N

SMILES

CCCCC=CC(=O)OC

Canonical SMILES

CCCCC=CC(=O)OC

Origin of Product

United States

Foundational & Exploratory

Synthesis of Methyl 2-Heptenoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthetic routes to methyl 2-heptenoate, a valuable unsaturated ester intermediate in organic synthesis. The focus is on providing detailed mechanistic insights, experimental protocols, and comprehensive data to aid in the practical application of these methods. The Horner-Wadsworth-Emmons reaction is highlighted as the principal and most efficient method for this transformation, with the Wittig reaction presented as a viable alternative.

Core Synthesis and Mechanism

The synthesis of this compound is most effectively achieved through the olefination of pentanal. This involves the formation of a carbon-carbon double bond by reacting the aldehyde with a phosphorus-stabilized carbanion. The two most prominent methods for this transformation are the Horner-Wadsworth-Emmons (HWE) reaction and the Wittig reaction.

Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the stereoselective synthesis of alkenes, particularly favoring the formation of (E)-alkenes from aldehydes and stabilized phosphonate carbanions.[1][2] In the synthesis of this compound, this involves the reaction of pentanal with the anion of trimethyl phosphonoacetate.

The key advantages of the HWE reaction over the classical Wittig reaction include the use of more nucleophilic and less basic phosphonate carbanions, which often leads to higher yields and easier purification due to the water-soluble nature of the phosphate byproduct.[3]

Mechanism:

The reaction mechanism proceeds through the following key steps:

  • Deprotonation: A base, such as sodium methoxide, deprotonates the trimethyl phosphonoacetate at the carbon alpha to the phosphonate and carbonyl groups, forming a resonance-stabilized phosphonate carbanion.

  • Nucleophilic Addition: The phosphonate carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of pentanal, leading to the formation of a tetrahedral intermediate.

  • Oxaphosphetane Formation: The resulting alkoxide intermediate undergoes an intramolecular cyclization to form a four-membered ring intermediate called an oxaphosphetane.

  • Elimination: The oxaphosphetane intermediate collapses in a syn-elimination fashion, yielding the (E)-alkene, methyl (E)-2-heptenoate, and a water-soluble phosphate byproduct.[4]

HWE_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Pentanal Pentanal (CH3(CH2)3CHO) Tetrahedral Tetrahedral Intermediate Pentanal->Tetrahedral Phosphonate Trimethyl Phosphonoacetate ((CH3O)2P(O)CH2CO2CH3) Carbanion Phosphonate Carbanion Phosphonate->Carbanion + Base Base Base (e.g., NaOCH3) Carbanion->Tetrahedral Nucleophilic Attack Oxaphosphetane Oxaphosphetane Tetrahedral->Oxaphosphetane Cyclization Alkene Methyl (E)-2-heptenoate Oxaphosphetane->Alkene Elimination Byproduct Phosphate Byproduct Oxaphosphetane->Byproduct

Figure 1. Horner-Wadsworth-Emmons Reaction Workflow
Wittig Reaction

The Wittig reaction is another cornerstone of olefination chemistry, utilizing a phosphonium ylide to convert aldehydes or ketones into alkenes. For the synthesis of this compound, pentanal would be reacted with methyl (triphenylphosphoranylidene)acetate. Stabilized ylides, such as the one used in this synthesis, generally lead to the formation of the (E)-alkene.

Mechanism:

The mechanism of the Wittig reaction with a stabilized ylide involves:

  • Ylide Formation: The corresponding phosphonium salt is deprotonated by a base to form the phosphorus ylide. In this case, methyl (triphenylphosphoranylidene)acetate is a stable ylide and can often be purchased and used directly.

  • Nucleophilic Attack: The ylide attacks the carbonyl carbon of pentanal.

  • Oxaphosphetane Formation: A four-membered oxaphosphetane intermediate is formed.

  • Decomposition: The oxaphosphetane collapses to yield the alkene product and triphenylphosphine oxide. The formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide is a major driving force for the reaction.

Wittig_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Pentanal Pentanal (CH3(CH2)3CHO) Betaine Betaine (optional intermediate) Pentanal->Betaine Ylide Methyl (triphenylphosphoranylidene)acetate (Ph3P=CHCO2CH3) Ylide->Betaine Nucleophilic Attack Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane Ring Closure Alkene Methyl (E)-2-heptenoate Oxaphosphetane->Alkene Decomposition Byproduct Triphenylphosphine Oxide Oxaphosphetane->Byproduct

References

Spectroscopic Analysis of Methyl (E)-2-Heptenoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic analysis of methyl (E)-2-heptenoate. This document details predicted ¹H and ¹³C NMR data, outlines a standard experimental protocol for data acquisition, and visualizes key structural relationships and procedural workflows.

Predicted Spectroscopic Data

Due to the limited availability of public, experimentally derived NMR data for methyl (E)-2-heptenoate, the following data has been generated using a reliable online prediction tool (NMRDB.org). This predicted data serves as a robust reference for the identification and structural elucidation of this compound.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of methyl (E)-2-heptenoate in CDCl₃ at 400 MHz is summarized in the table below. The data includes predicted chemical shifts (δ) in parts per million (ppm), the multiplicity of the signal, the coupling constants (J) in Hertz (Hz), and the integration value.

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-25.82dt15.6, 1.41H
H-36.95dt15.6, 7.01H
H-42.21q7.02H
H-51.45sextet7.32H
H-61.32sextet7.52H
H-70.91t7.43H
O-CH₃3.73s-3H
Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum of methyl (E)-2-heptenoate in CDCl₃ at 100 MHz is presented below. The table includes the predicted chemical shifts (δ) in parts per million (ppm) for each carbon atom.

CarbonChemical Shift (δ, ppm)
C-1166.8
C-2121.2
C-3149.8
C-434.2
C-530.2
C-622.3
C-713.9
O-CH₃51.4

Experimental Protocol for NMR Spectroscopic Analysis

The following is a general experimental protocol for acquiring ¹H and ¹³C NMR spectra of a liquid sample such as methyl (E)-2-heptenoate.

1. Sample Preparation:

  • Materials: High-quality 5 mm NMR tube, NMR solvent (e.g., deuterated chloroform, CDCl₃, with 0.03% v/v tetramethylsilane - TMS), Pasteur pipette, and the liquid sample (methyl (E)-2-heptenoate).

  • Procedure:

    • Ensure the NMR tube is clean and dry.

    • Using a clean Pasteur pipette, add approximately 0.5-0.7 mL of the deuterated solvent into the NMR tube.

    • Add 1-2 drops of the liquid sample, methyl (E)-2-heptenoate, to the solvent in the NMR tube.

    • Cap the NMR tube securely and gently invert it several times to ensure the solution is homogeneous.

    • Carefully wipe the outside of the NMR tube with a lint-free tissue.

2. NMR Spectrometer Setup and Data Acquisition:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • Procedure:

    • Insert the prepared NMR tube into the spinner turbine and adjust the depth according to the spectrometer's gauge.

    • Place the sample in the spectrometer's autosampler or manually insert it into the magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

    • For ¹H NMR:

      • Load a standard proton experiment.

      • Set the spectral width to approximately 12-16 ppm, centered around 6-8 ppm.

      • Set the number of scans (typically 8-16 for a concentrated sample).

      • Acquire the free induction decay (FID).

    • For ¹³C NMR:

      • Load a standard carbon experiment with proton decoupling (e.g., zgpg30).

      • Set the spectral width to approximately 220-240 ppm, centered around 100-120 ppm.

      • Set the number of scans (typically 64-1024 or more, as ¹³C is less sensitive).

      • Acquire the FID.

3. Data Processing and Analysis:

  • Software: Use appropriate NMR data processing software (e.g., MestReNova, TopSpin, ACD/Labs).

  • Procedure:

    • Apply a Fourier transform to the acquired FID to obtain the spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm for both ¹H and ¹³C spectra. If TMS is not present, the residual solvent peak can be used as a secondary reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Pick the peaks in both spectra and analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the workflow of NMR analysis and the chemical structure of methyl (E)-2-heptenoate with its key NMR correlations.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Liquid Sample (methyl 2-heptenoate) C Combine in NMR Tube A->C B Deuterated Solvent (e.g., CDCl3 with TMS) B->C D Insert into NMR Spectrometer C->D E Lock, Tune, and Shim D->E F Acquire FID (1H and 13C) E->F G Fourier Transform F->G H Phase and Calibrate G->H I Integrate and Peak Pick H->I J Structural Elucidation I->J

Caption: Workflow for NMR Spectroscopic Analysis.

Methyl_2_Heptenoate_Structure cluster_structure Methyl (E)-2-Heptenoate cluster_assignments Key Predicted NMR Assignments mol H_assignments 1H NMR: H-2: 5.82 ppm (dt) H-3: 6.95 ppm (dt) O-CH3: 3.73 ppm (s) C_assignments 13C NMR: C=O: 166.8 ppm C-3: 149.8 ppm C-2: 121.2 ppm O-CH3: 51.4 ppm

Caption: Structure and Key Predicted NMR Assignments.

Unveiling the Natural Origins of Methyl 2-Heptenoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – Methyl 2-heptenoate, a volatile organic compound with applications in the flavor, fragrance, and pharmaceutical industries, has been a subject of interest for researchers seeking natural and sustainable sources. This technical guide provides a comprehensive overview of the known natural occurrences of this compound, detailing the analytical methodologies for its identification and quantification, and exploring its potential biosynthetic pathways. This document is intended for researchers, scientists, and drug development professionals engaged in the study and application of natural compounds.

Natural Occurrence of this compound

The primary documented natural source of this compound is in fermented beverages, specifically wine. While often present as a minor volatile component, its contribution to the overall aroma profile can be significant. The presence of this compound in wine is likely a result of the metabolic activities of yeast during the fermentation process.

Quantitative Data Summary

To date, specific quantitative data for this compound in various natural sources remains limited in publicly accessible scientific literature. The table below is structured to be populated as more research becomes available.

Natural SourceVariety/StrainConcentration Range (µg/L)Analytical MethodReference
WineVitis viniferaData not availableGC-MS[Future Research]

Experimental Protocols for Identification and Quantification

The gold-standard for the analysis of volatile and semi-volatile organic compounds, such as this compound, in complex matrices like wine is Gas Chromatography-Mass Spectrometry (GC-MS). The following is a generalized experimental protocol based on common practices for wine volatile analysis.

Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free extraction technique that is highly effective for the concentration of volatile analytes from a liquid or solid sample prior to GC-MS analysis.

Materials:

  • 20 mL headspace vials with PTFE/silicone septa

  • Solid-phase microextraction (SPME) fiber assembly with a suitable coating (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • Heating block or water bath

  • Internal standard (e.g., 2-octanol)

Procedure:

  • Pipette 5 mL of the wine sample into a 20 mL headspace vial.

  • Add a known concentration of the internal standard to the vial.

  • Add 1 g of NaCl to the vial to increase the ionic strength of the sample, which enhances the release of volatile compounds into the headspace.

  • Seal the vial with the cap and septum.

  • Equilibrate the sample at a controlled temperature (e.g., 40°C) for a set period (e.g., 15 minutes) with agitation.

  • Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30 minutes) at the same temperature.

  • Retract the fiber into the needle and immediately introduce it into the GC injection port for thermal desorption.

Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation:

  • Gas Chromatograph equipped with a split/splitless injector and a mass selective detector.

  • Capillary column suitable for volatile compound analysis (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

GC Conditions (Example):

  • Injector Temperature: 250°C

  • Injection Mode: Splitless for a set time (e.g., 1 min)

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes

    • Ramp 1: Increase to 150°C at 5°C/min

    • Ramp 2: Increase to 250°C at 10°C/min, hold for 5 minutes

MS Conditions (Example):

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Scan Range: m/z 35-350

Data Analysis:

  • Identification of this compound is achieved by comparing the retention time and the mass spectrum of the analyte with that of a pure standard.

  • Quantification is performed by constructing a calibration curve using the peak area ratio of the analyte to the internal standard at different concentrations.

Biosynthesis of this compound

The precise biosynthetic pathway of this compound in wine yeast has not been fully elucidated. However, it is hypothesized to be a byproduct of fatty acid metabolism. The diagram below illustrates a plausible pathway.

Hypothetical Biosynthetic Pathway of this compound Fatty Acid Metabolism Fatty Acid Metabolism Heptanoic Acid Heptanoic Acid Fatty Acid Metabolism->Heptanoic Acid Multiple Steps 2-Heptenoic Acid 2-Heptenoic Acid Heptanoic Acid->2-Heptenoic Acid Desaturation Esterification Esterification 2-Heptenoic Acid->Esterification This compound This compound Esterification->this compound Yeast Esterase Methanol Methanol Methanol->Esterification Yeast Enzymes Yeast Enzymes Yeast Enzymes->Esterification Desaturation Desaturation Yeast Enzymes->Desaturation

Caption: Hypothetical pathway for this compound biosynthesis in yeast.

Experimental Workflow

The overall workflow for the identification and quantification of this compound from a natural source like wine is depicted in the following diagram.

Experimental Workflow for this compound Analysis cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Sample Collection (Wine) Sample Collection (Wine) Internal Standard Spiking Internal Standard Spiking Sample Collection (Wine)->Internal Standard Spiking HS-SPME HS-SPME Internal Standard Spiking->HS-SPME GC-MS Analysis GC-MS Analysis HS-SPME->GC-MS Analysis Data Acquisition Data Acquisition GC-MS Analysis->Data Acquisition Peak Integration Peak Integration Data Acquisition->Peak Integration Compound Identification Compound Identification Peak Integration->Compound Identification Quantification Quantification Compound Identification->Quantification

Caption: Workflow for analyzing this compound in wine.

Conclusion

While the presence of this compound in wine has been reported, there is a clear need for further research to quantify its concentration in a wider range of wine varieties and other natural sources. The methodologies outlined in this guide provide a robust framework for such investigations. A deeper understanding of its natural origins and biosynthetic pathways will be invaluable for its sustainable production and application in various industries.

An In-depth Technical Guide to the Isomers of Methyl 2-Heptenoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-heptenoate, a member of the α,β-unsaturated ester class of organic compounds, presents a landscape of isomeric diversity with significant implications for chemical synthesis, materials science, and pharmacology. The presence of a carbon-carbon double bond and a carbonyl group in conjugation gives rise to both geometric and positional isomers, each possessing unique physicochemical properties and potential biological activities. This technical guide provides a comprehensive overview of the isomers of this compound, with a focus on their synthesis, characterization, and potential biological relevance. The information is tailored for researchers, scientists, and drug development professionals who require a detailed understanding of these compounds.

Isomers of Methyl Heptenoate

The isomers of methyl heptenoate can be broadly categorized into geometric isomers and positional isomers.

  • Geometric Isomers (E/Z Isomers) of this compound: Due to the restricted rotation around the C2-C3 double bond, this compound exists as two geometric isomers: (E)-methyl 2-heptenoate and (Z)-methyl 2-heptenoate. The (E)-isomer, where the main carbon chains are on opposite sides of the double bond, is generally the more thermodynamically stable.

  • Positional Isomers: The position of the double bond in the heptenoate chain can vary, leading to several positional isomers, including:

    • Methyl 3-heptenoate

    • Methyl 4-heptenoate

    • Methyl 5-heptenoate

    • Methyl 6-heptenoate

Each of these positional isomers can also exist as E and Z geometric isomers (where applicable).

Physicochemical Properties

The different isomeric forms of methyl heptenoate exhibit distinct physical and spectroscopic properties. A summary of available data is presented below.

Property(E)-Methyl 2-heptenoate(Z)-Methyl 2-heptenoateMethyl 3-heptenoate (E/Z mixture)Methyl 4-heptenoate (Z-isomer)Methyl 6-heptenoate
Molecular Formula C₈H₁₄O₂C₈H₁₄O₂C₈H₁₄O₂C₈H₁₄O₂C₈H₁₄O₂
Molecular Weight 142.20 g/mol [1]142.20 g/mol 142.20 g/mol 142.20 g/mol [2]142.20 g/mol [3]
Boiling Point Not availableNot availableNot availableNot availableNot available
Density Not availableNot availableNot availableNot available0.909 g/mL at 25 °C[3]
Refractive Index Not availableNot availableNot availableNot availablen20/D 1.426[3]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

  • (E)-Methyl 2-heptenoate: The proton NMR spectrum of the (E)-isomer is characterized by a doublet of triplets for the proton at C3 and a doublet for the proton at C2, with a coupling constant (J) of approximately 15-16 Hz, indicative of the trans configuration. The methyl ester protons typically appear as a singlet around 3.7 ppm.

  • (Z)-Methyl 2-heptenoate: The (Z)-isomer exhibits a smaller coupling constant (J ≈ 10-12 Hz) for the vinyl protons. The chemical shifts of the allylic protons are also influenced by the stereochemistry of the double bond.

¹³C NMR:

The chemical shifts of the carbons in the double bond and the carbonyl carbon are diagnostic in distinguishing between the isomers.

Infrared (IR) Spectroscopy

The IR spectra of methyl heptenoate isomers show characteristic absorptions for the C=O stretch of the ester group (around 1720-1740 cm⁻¹) and the C=C stretch (around 1640-1680 cm⁻¹). The out-of-plane bending vibrations for the C-H bonds on the double bond can sometimes help in distinguishing between E and Z isomers.

Mass Spectrometry (MS)

The mass spectra of the isomers will show a molecular ion peak corresponding to their molecular weight. The fragmentation patterns can provide information about the structure, although they may be very similar for the different isomers.

Experimental Protocols

Synthesis of this compound Isomers

1. Synthesis of (E)-Methyl 2-heptenoate via Horner-Wadsworth-Emmons Reaction

This reaction provides excellent stereoselectivity for the (E)-isomer.[4][5]

  • Materials:

    • Pentanal

    • Trimethyl phosphonoacetate

    • Sodium methoxide

    • Methanol (anhydrous)

    • Diethyl ether

    • Saturated aqueous ammonium chloride solution

    • Anhydrous magnesium sulfate

  • Procedure:

    • A solution of sodium methoxide in methanol is prepared by carefully adding sodium metal to anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon) and cooling in an ice bath.

    • Trimethyl phosphonoacetate is added dropwise to the cooled sodium methoxide solution with stirring.

    • After stirring for 30 minutes at room temperature, the reaction mixture is cooled again in an ice bath.

    • A solution of pentanal in diethyl ether is added dropwise to the reaction mixture.

    • The reaction is allowed to warm to room temperature and stirred overnight.

    • The reaction is quenched by the addition of a saturated aqueous ammonium chloride solution.

    • The aqueous layer is extracted with diethyl ether.

    • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

    • The crude product is purified by fractional distillation or column chromatography on silica gel to yield pure (E)-methyl 2-heptenoate.

2. Synthesis of (Z)-Methyl 2-heptenoate via Wittig Reaction

The Wittig reaction, particularly with unstabilized or semi-stabilized ylides, can favor the formation of the (Z)-alkene.

  • Materials:

    • (Butoxymethyl)triphenylphosphonium chloride

    • n-Butyllithium in hexanes

    • Pentanal

    • Tetrahydrofuran (THF, anhydrous)

    • Diethyl ether

    • Saturated aqueous sodium bicarbonate solution

    • Anhydrous sodium sulfate

  • Procedure:

    • A suspension of (butoxymethyl)triphenylphosphonium chloride in anhydrous THF is cooled to -78 °C under an inert atmosphere.

    • n-Butyllithium is added dropwise, and the resulting deep red solution is stirred at -78 °C for 30 minutes.

    • Pentanal is added dropwise, and the reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.

    • The reaction is quenched with a saturated aqueous sodium bicarbonate solution.

    • The aqueous layer is extracted with diethyl ether.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to yield (Z)-methyl 2-heptenoate.

Characterization Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 10-20 mg of the purified isomer in about 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Spectroscopy: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Spectroscopy: Acquire the spectrum on the same instrument. A proton-decoupled sequence is typically used. A larger number of scans will be required compared to ¹H NMR.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation: A thin film of the neat liquid sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

  • Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean plates should be acquired first and subtracted from the sample spectrum.

3. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent such as dichloromethane or hexane.

  • GC Conditions: Use a capillary column suitable for the analysis of fatty acid methyl esters (e.g., a DB-5ms or HP-5ms column). A typical temperature program would start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C).

  • MS Conditions: Use electron ionization (EI) at 70 eV. The mass analyzer can be scanned over a range of m/z 40-400.

Biological Activity and Signaling Pathways

α,β-Unsaturated carbonyl compounds, including this compound isomers, are known to be reactive electrophiles. This reactivity is the basis for their potential biological activities, which can be both therapeutic and toxicological.

Keap1-Nrf2 Signaling Pathway

One of the key signaling pathways affected by electrophiles is the Keap1-Nrf2 pathway.[6][7][8] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under normal conditions, Nrf2 is kept in the cytoplasm and targeted for degradation by the Keap1 protein. Electrophiles, such as this compound, can react with cysteine residues on Keap1, leading to a conformational change that prevents it from binding to Nrf2.[9] This allows Nrf2 to translocate to the nucleus, bind to the Antioxidant Response Element (ARE) in the promoter region of its target genes, and initiate their transcription.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Ub_Proteasome Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ub_Proteasome Basal State Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Release Keap1_mod Modified Keap1 Keap1_Nrf2->Keap1_mod Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation Electrophile This compound (Electrophile) Electrophile->Keap1_Nrf2 Reacts with Keap1 Cysteines ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Transcription Transcription of Cytoprotective Genes ARE->Transcription Initiates

Fig. 1: Activation of the Keap1-Nrf2 pathway by electrophiles.
NF-κB Signaling Pathway

α,β-Unsaturated carbonyl compounds can also modulate inflammatory responses through the NF-κB signaling pathway. NF-κB is a key transcription factor that controls the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[10][11] The electrophilic nature of this compound allows it to potentially react with key signaling proteins in the NF-κB pathway, such as IKK (IκB kinase), which can lead to either activation or inhibition of the pathway depending on the specific cellular context and the concentration of the compound.

NFkB_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Pro-inflammatory Stimulus (e.g., TNF-α) Receptor Cell Surface Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK Activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB IkB_p Phosphorylated IκB IkB_NFkB->IkB_p Phosphorylation NFkB NF-κB IkB_NFkB->NFkB Release Ub_Proteasome Ubiquitination & Proteasomal Degradation IkB_p->Ub_Proteasome Degradation NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation DNA DNA NFkB_nuc->DNA Binds to κB sites Transcription Transcription of Pro-inflammatory Genes DNA->Transcription Initiates

Fig. 2: Overview of the canonical NF-κB signaling pathway.
Experimental Workflow for Assessing Cytotoxicity

A common method to assess the biological activity of compounds like this compound is to measure their cytotoxicity in a relevant cell line.

Cytotoxicity_Workflow cluster_workflow Cytotoxicity Assessment Workflow start Start: Cell Culture seed Seed cells in 96-well plates start->seed treat Treat cells with various concentrations of This compound isomers seed->treat incubate Incubate for a defined period (e.g., 24, 48h) treat->incubate assay Perform cytotoxicity assay (e.g., MTT, LDH) incubate->assay read Measure absorbance/ fluorescence assay->read analyze Data Analysis: Calculate IC₅₀ values read->analyze end End: Determine relative cytotoxicity analyze->end

References

An In-depth Technical Guide to the Chemical Properties and Reactivity of Methyl 2-Heptenoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-heptenoate, a volatile organic compound with the chemical formula C₈H₁₄O₂, is an α,β-unsaturated ester recognized for its characteristic fruity aroma. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed spectral data, and a thorough analysis of its reactivity. Key synthetic and reaction protocols are presented, offering practical insights for laboratory applications. Furthermore, this document elucidates a representative analytical workflow for the quality control of this compound in commercial applications, providing a framework for its analysis in complex matrices.

Chemical and Physical Properties

This compound is a fatty acid ester.[1][2] Its fundamental properties are summarized in the table below. While experimental data for some properties are scarce, computed values from reliable databases offer valuable estimations.

PropertyValueSource
IUPAC Name methyl (E)-hept-2-enoate[1]
CAS Number 22104-69-4[1]
Molecular Formula C₈H₁₄O₂[1]
Molecular Weight 142.20 g/mol [1]
Boiling Point Not available
Melting Point Not available
Density Not available
Refractive Index Not available
XLogP3 2.5[1]
Appearance Clear, colorless liquid (presumed)

Spectral Data

Detailed spectral analysis is crucial for the unambiguous identification and characterization of this compound.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹³C NMR Chemical Shifts:

Carbon AtomPredicted Chemical Shift (ppm)
C=O~166
~121
~145
Methoxy (-OCH₃)~51
Alkyl Chain Carbons13-31

Predicted ¹H NMR Chemical Shifts:

Proton(s)Predicted Chemical Shift (ppm)MultiplicityCoupling Constant (Hz)
~5.8d~16
~6.9dt~16, ~7
Methoxy (-OCH₃)~3.7s-
Methylene (-CH₂-) adjacent to Cβ~2.2q~7
Other alkyl protons0.9 - 1.5m-
Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound is characterized by a molecular ion peak and several key fragment ions.

Key GC-MS Fragmentation Data: [1]

m/zRelative Intensity (%)Putative Fragment
5599.99[C₄H₇]⁺
8795.59[M - C₄H₉]⁺ (McLafferty rearrangement)
4184.58[C₃H₅]⁺
11359.14[M - C₂H₅]⁺
2750.20[C₂H₃]⁺
Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.

Expected IR Absorption Bands:

Functional GroupWavenumber (cm⁻¹)
C=O (ester)~1720
C=C (alkene)~1650
C-O (ester)~1250-1160
=C-H (alkene)~3030

Reactivity and Key Reactions

As an α,β-unsaturated ester, this compound exhibits reactivity at the carbonyl group, the carbon-carbon double bond, and the α-carbon.

Synthesis

3.1.1. Horner-Wadsworth-Emmons Reaction

A common and stereoselective method for the synthesis of (E)-α,β-unsaturated esters is the Horner-Wadsworth-Emmons reaction.[3][4] This involves the reaction of a phosphonate carbanion with an aldehyde.

Experimental Protocol: Synthesis of Methyl (E)-hept-2-enoate

  • Phosphonate Deprotonation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve triethyl phosphonoacetate in anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath. Add a strong base, such as sodium hydride (NaH), portion-wise, maintaining the temperature below 5 °C. Stir the mixture at this temperature for 30 minutes to ensure complete formation of the ylide.

  • Reaction with Aldehyde: To the cooled ylide solution, add pentanal dropwise via a syringe, ensuring the temperature does not exceed 5 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure methyl (E)-hept-2-enoate.

3.1.2. Fischer Esterification

Alternatively, this compound can be synthesized via Fischer esterification of (E)-hept-2-enoic acid with methanol in the presence of an acid catalyst.

Experimental Protocol: Fischer Esterification of (E)-hept-2-enoic Acid

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve (E)-hept-2-enoic acid in an excess of methanol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC.

  • Work-up: After cooling to room temperature, neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Extraction and Purification: Extract the product with diethyl ether, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Further purification can be achieved by distillation.

Characteristic Reactions

3.2.1. Michael (1,4-Conjugate) Addition

The electron-withdrawing nature of the ester group makes the β-carbon of the double bond electrophilic and susceptible to attack by soft nucleophiles in a Michael addition reaction.

Experimental Protocol: Michael Addition of Diethyl Malonate

  • Enolate Formation: In a suitable flask, dissolve diethyl malonate in ethanol. Add a catalytic amount of a base, such as sodium ethoxide, and stir for 15 minutes at room temperature to generate the enolate.

  • Addition to this compound: Add this compound to the enolate solution and heat the mixture to reflux for 6-8 hours.

  • Work-up and Purification: After cooling, neutralize the reaction mixture with dilute hydrochloric acid. Extract the product with ethyl acetate, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the resulting diester by vacuum distillation or column chromatography.

3.2.2. Diels-Alder Reaction

The double bond in this compound can act as a dienophile in a [4+2] cycloaddition reaction with a conjugated diene. The presence of the electron-withdrawing ester group enhances the reactivity of the dienophile.

Experimental Protocol: Diels-Alder Reaction with 1,3-Butadiene

  • Reaction Setup: In a high-pressure reaction vessel, dissolve this compound in a suitable solvent like toluene.

  • Diene Addition: Cool the vessel and add an excess of liquefied 1,3-butadiene.

  • Reaction Conditions: Seal the vessel and heat it to 150-180 °C for 12-24 hours.

  • Work-up and Purification: After cooling to room temperature, carefully vent the excess butadiene. Concentrate the reaction mixture under reduced pressure and purify the cycloadduct by column chromatography.

3.2.3. Hydrolysis

The ester functionality can be hydrolyzed under acidic or basic conditions to yield (E)-hept-2-enoic acid.

Experimental Protocol: Basic Hydrolysis

  • Reaction: Dissolve this compound in a mixture of ethanol and water. Add an excess of sodium hydroxide and heat the mixture to reflux for 2-3 hours.

  • Work-up: After cooling, acidify the reaction mixture with dilute hydrochloric acid to precipitate the carboxylic acid.

  • Isolation: Collect the solid by filtration, wash with cold water, and dry to obtain (E)-hept-2-enoic acid.

3.2.4. Reduction

The ester and the double bond can be reduced using strong reducing agents like lithium aluminum hydride (LiAlH₄) to yield hept-2-en-1-ol.

Experimental Protocol: Reduction with LiAlH₄

  • Reaction Setup: In a flame-dried flask under a nitrogen atmosphere, suspend LiAlH₄ in anhydrous diethyl ether.

  • Ester Addition: Add a solution of this compound in diethyl ether dropwise to the stirred suspension at 0 °C.

  • Reaction and Work-up: After the addition, allow the mixture to stir at room temperature for 1-2 hours. Cautiously quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and then more water.

  • Isolation: Filter the resulting aluminum salts and wash them thoroughly with diethyl ether. Dry the combined organic filtrates over anhydrous sodium sulfate and concentrate to yield hept-2-en-1-ol.

Analytical Workflow and Applications

This compound is utilized in the flavor and fragrance industry.[5][6] A robust analytical workflow is essential for its quality control.

Gas Chromatography-Mass Spectrometry (GC-MS) for Quality Control

A typical workflow for the quality control of this compound in a fragrance or flavor mixture involves GC-MS for separation and identification.

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Dilute the sample containing this compound in a suitable solvent like hexane. Add an internal standard (e.g., methyl octanoate) for quantification.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

  • Data Analysis: Identify this compound based on its retention time and comparison of its mass spectrum with a reference library. Quantify using the peak area ratio to the internal standard.

Logical Workflow for Quality Control

Quality Control Workflow for this compound cluster_0 Sample Reception & Preparation cluster_1 GC-MS Analysis cluster_2 Data Processing & Reporting raw_material Receive Raw Material/Product sampling Representative Sampling raw_material->sampling dilution Dilution with Internal Standard sampling->dilution injection Inject into GC-MS dilution->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection identification Peak Identification (RT & MS Library) detection->identification quantification Quantification (Internal Standard) identification->quantification report Generate Certificate of Analysis quantification->report final_decision Release/Reject Batch report->final_decision Hypothetical Pheromone Biosynthesis stearic_acid Stearic Acid (C18:0) desaturase Δ9-Desaturase stearic_acid->desaturase oleic_acid Oleic Acid (C18:1) desaturase->oleic_acid chain_shortening Chain Shortening (β-oxidation) oleic_acid->chain_shortening heptenoic_acid (E)-Hept-2-enoic Acid chain_shortening->heptenoic_acid esterification Esterification (Methyltransferase) heptenoic_acid->esterification methyl_heptenoate This compound (Pheromone Component) esterification->methyl_heptenoate

References

An In-depth Technical Guide to Methyl (E)-hept-2-enoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl (E)-hept-2-enoate is an organic compound classified as an α,β-unsaturated ester. Its structure, characterized by a carbon-carbon double bond conjugated with a carbonyl group, makes it a versatile synthon in organic chemistry and a molecule of interest for various applications, including fragrance, flavor, and potentially as a building block in the synthesis of more complex biologically active molecules. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, analytical characterization, and potential applications.

Chemical Identity and Structural Formula

The structural formula of methyl (E)-hept-2-enoate is presented below. The "(E)" designation indicates that the higher priority groups on the double-bonded carbons (the butyl group and the ester group) are on opposite sides of the double bond, resulting in a trans configuration.

Structural Formula:

Key Identifiers:

  • IUPAC Name: methyl (E)-hept-2-enoate[1]

  • Synonyms: methyl (2E)-hept-2-enoate, methyl trans-2-heptenoate[1]

  • Molecular Formula: C₈H₁₄O₂[1]

  • Molecular Weight: 142.20 g/mol [1]

  • CAS Numbers: 38693-91-3, 22104-69-4[1][2]

  • SMILES: CCCC/C=C/C(=O)OC[1]

  • InChI: InChI=1S/C8H14O2/c1-3-4-5-6-7-8(9)10-2/h6-7H,3-5H2,1-2H3/b7-6+[1]

Physicochemical Properties

The physicochemical properties of methyl (E)-hept-2-enoate are summarized in the table below. These properties are crucial for its handling, purification, and use in various experimental setups.

PropertyValueSource
Physical State LiquidInferred
Boiling Point 194-195 °C (for ethyl ester)Analogous Compound[3]
Density 0.885-0.891 g/cm³ @ 25°C (for ethyl ester)Analogous Compound[3]
Refractive Index 1.435-1.441 @ 20°C (for ethyl ester)Analogous Compound[3]
Solubility Soluble in alcohol[3]
Water Solubility 480.5 mg/L @ 25 °C (estimated)
logP (o/w) 2.5 (Computed)[1]

Experimental Protocols

Synthesis of Methyl (E)-hept-2-enoate

Methyl (E)-hept-2-enoate can be synthesized through several established methods in organic chemistry. Two common and effective routes are the Wittig reaction and the Fischer esterification.

The Wittig reaction is a highly versatile method for the stereoselective synthesis of alkenes. For the preparation of methyl (E)-hept-2-enoate, a stabilized phosphorus ylide is reacted with pentanal. The use of a stabilized ylide generally favors the formation of the (E)-isomer.

Experimental Protocol (General):

  • Preparation of the Phosphonium Ylide:

    • To a solution of triphenylphosphine in an appropriate solvent (e.g., toluene), add methyl bromoacetate.

    • Heat the mixture under reflux to form the corresponding phosphonium salt.

    • After cooling, the salt is collected by filtration, washed with a non-polar solvent (e.g., hexane), and dried.

    • The phosphonium salt is then deprotonated using a base (e.g., sodium methoxide) in an anhydrous solvent (e.g., methanol or DMF) to generate the ylide in situ.

  • Wittig Reaction:

    • The solution of the generated ylide is cooled in an ice bath.

    • Pentanal is added dropwise to the ylide solution with continuous stirring.

    • The reaction mixture is allowed to warm to room temperature and stirred for several hours until completion (monitored by TLC).

  • Work-up and Purification:

    • The reaction mixture is quenched with water and extracted with an organic solvent (e.g., diethyl ether).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to yield pure methyl (E)-hept-2-enoate.

Fischer esterification is a classic method for producing esters by reacting a carboxylic acid with an alcohol in the presence of an acid catalyst.

Experimental Protocol (General):

  • Reaction Setup:

    • In a round-bottom flask equipped with a reflux condenser, (E)-hept-2-enoic acid is dissolved in an excess of methanol, which also serves as the solvent.

    • A catalytic amount of a strong acid (e.g., concentrated sulfuric acid) is carefully added to the solution.

  • Reaction Execution:

    • The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction is monitored by TLC or GC.

  • Work-up and Purification:

    • After the reaction is complete, the mixture is cooled to room temperature.

    • The excess methanol is removed by rotary evaporation.

    • The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to give the crude ester.

    • Further purification can be achieved by distillation under reduced pressure or by column chromatography.

Analytical Characterization

The structure and purity of synthesized methyl (E)-hept-2-enoate are typically confirmed using spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the vinyl protons with a coupling constant (J) of approximately 15-16 Hz, confirming the (E)-stereochemistry. Other expected signals include a singlet for the methoxy protons, and multiplets for the protons of the butyl chain.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the two olefinic carbons, the methoxy carbon, and the four carbons of the butyl group.

Gas chromatography-mass spectrometry (GC-MS) is used to determine the molecular weight and fragmentation pattern. The electron ionization (EI) mass spectrum is expected to show the molecular ion peak (M⁺) at m/z = 142. Key fragment ions would arise from the cleavage of the ester group and the alkyl chain.

The IR spectrum will exhibit a strong absorption band around 1720-1730 cm⁻¹ corresponding to the C=O stretching of the α,β-unsaturated ester. A band around 1650 cm⁻¹ is characteristic of the C=C double bond stretching.

Signaling Pathways and Biological Activity

Currently, there is limited specific information in the scientific literature regarding the direct involvement of methyl (E)-hept-2-enoate in biological signaling pathways or its detailed pharmacological activities. However, α,β-unsaturated esters as a class of compounds are known to participate in various biological processes. They are often Michael acceptors and can react with nucleophilic residues in proteins, such as cysteine, which can modulate the function of enzymes and transcription factors.

Further research is required to elucidate the specific biological targets and mechanisms of action for methyl (E)-hept-2-enoate, which could unveil its potential in drug development, for instance, as a covalent modifier of specific protein targets.

Visualizations

Synthesis Workflow: Wittig Reaction

The following diagram illustrates the general workflow for the synthesis of methyl (E)-hept-2-enoate via the Wittig reaction.

Wittig_Synthesis_Workflow start Start Materials: Triphenylphosphine Methyl bromoacetate Pentanal phosphonium_salt Phosphonium Salt Formation start->phosphonium_salt Reflux ylide_generation Ylide Generation (Deprotonation) phosphonium_salt->ylide_generation Base (e.g., NaOMe) wittig_reaction Wittig Reaction with Pentanal ylide_generation->wittig_reaction Reactant Addition workup Aqueous Work-up & Extraction wittig_reaction->workup purification Purification (Column Chromatography) workup->purification product Final Product: Methyl (E)-hept-2-enoate purification->product

Caption: Workflow for the synthesis of methyl (E)-hept-2-enoate.

Analytical Workflow: GC-MS Analysis

This diagram outlines the typical workflow for the analysis of a synthesized sample of methyl (E)-hept-2-enoate using Gas Chromatography-Mass Spectrometry.

GCMS_Analysis_Workflow sample_prep Sample Preparation (Dilution in Solvent) injection Injection into GC sample_prep->injection separation Separation on GC Column (Based on Boiling Point & Polarity) injection->separation Carrier Gas Flow ionization Electron Ionization (EI) in Mass Spectrometer separation->ionization Elution detection Mass-to-Charge Ratio (m/z) Detection ionization->detection data_analysis Data Analysis (Mass Spectrum Interpretation) detection->data_analysis

Caption: Workflow for the GC-MS analysis of methyl (E)-hept-2-enoate.

References

An In-depth Technical Guide to the Physical Properties of Methyl 2-Heptenoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of methyl 2-heptenoate. The information is curated for professionals in research and development who require precise data for experimental design, process development, and substance characterization. This document includes a summary of quantitative data, detailed experimental protocols for determining key physical properties, and a logical workflow for substance characterization.

Core Physical and Chemical Properties

This compound is an unsaturated fatty acid methyl ester. Its structure, consisting of a seven-carbon chain with a double bond at the second position and a methyl ester group, dictates its physical characteristics. It is recognized as a fatty acid ester.[1]

Quantitative Data Summary

The following table summarizes the key physical properties of this compound.

PropertyValueSource
IUPAC Name methyl (E)-hept-2-enoate[1][]
Molecular Formula C₈H₁₄O₂[1][]
Molecular Weight 142.20 g/mol [1]
Appearance Clear liquid[3]
Odor Fruity, floral[3]
Boiling Point ~180 °C (at standard atmospheric pressure)[3]
Solubility Soluble in organic solvents (e.g., ethanol, ether); less soluble in water.[3]

Experimental Protocols

The following sections detail the standard methodologies for determining the primary physical properties of a liquid organic compound such as this compound.

Determination of Boiling Point

The boiling point is a critical indicator of purity. It is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[5]

Principle: A small sample of the liquid is heated, and the temperature at which a continuous stream of bubbles emerges from a capillary tube and then ceases upon cooling corresponds to the boiling point.

Apparatus:

  • Thiele tube or a beaker with heating oil (e.g., paraffin oil or concentrated sulfuric acid)

  • Thermometer (0-200 °C range)

  • Small test tube (fusion tube)

  • Capillary tube (sealed at one end)

  • Bunsen burner or hot plate

  • Stand with clamp

Procedure:

  • Sample Preparation: Fill the fusion tube with this compound to a depth of about 2-3 cm.

  • Capillary Insertion: Place the capillary tube, with its sealed end uppermost, into the fusion tube containing the sample.

  • Apparatus Assembly: Attach the fusion tube to the thermometer using a rubber band or thread, ensuring the bottom of the tube is level with the thermometer bulb. The rubber band should remain above the level of the heating liquid.[5]

  • Heating: Clamp the thermometer and immerse the assembly into the Thiele tube or oil bath. Heat the side arm of the Thiele tube or the oil bath gently and evenly.[5][6]

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Note the temperature (T1) when a rapid and continuous stream of bubbles is observed.[5][6]

  • Cooling and Measurement: Stop heating and allow the apparatus to cool. The stream of bubbles will slow down and eventually stop. The moment the liquid begins to enter the capillary tube, record the temperature (T2).

  • Calculation: The boiling point is the average of T1 and T2.

Determination of Density

Density is the mass of a substance per unit volume. It is a fundamental physical property used for substance identification.

Principle: The density is calculated by accurately measuring the mass of a known volume of the liquid.

Apparatus:

  • Pycnometer or a volumetric flask (e.g., 10 mL or 25 mL)

  • Analytical balance (accurate to ±0.001 g)

  • Pipette

  • Temperature-controlled water bath (optional, for high precision)

Procedure:

  • Measure Mass of Empty Vessel: Clean and thoroughly dry the pycnometer or volumetric flask. Weigh the empty vessel on the analytical balance and record its mass (m1).

  • Fill with Liquid: Carefully fill the vessel with this compound up to the calibration mark. Use a pipette for accuracy. Ensure there are no air bubbles.

  • Measure Mass of Filled Vessel: Weigh the filled vessel and record its mass (m2).

  • Determine Volume: The volume (V) is the calibrated volume of the pycnometer or flask.

  • Calculation: Calculate the mass of the liquid (m = m2 - m1). The density (ρ) is then calculated using the formula: ρ = m / V

    The process should be repeated multiple times to ensure accuracy, and the average value should be reported.

Determination of Refractive Index

The refractive index measures how much the path of light is bent, or refracted, when entering a material. It is a characteristic property for a pure substance.

Principle: An Abbe refractometer is commonly used, which measures the critical angle of total internal reflection between a prism of known refractive index and the liquid sample.

Apparatus:

  • Abbe Refractometer

  • Constant temperature water circulator

  • Dropper or pipette

  • Soft lens paper and ethanol for cleaning

Procedure:

  • Calibration: Calibrate the refractometer using a standard liquid with a known refractive index, such as distilled water.

  • Temperature Control: Connect the refractometer to the constant temperature circulator, typically set to 20°C or 25°C, and allow the prisms to equilibrate.

  • Sample Application: Open the prism assembly. Using a clean dropper, place 2-3 drops of this compound onto the surface of the lower prism.

  • Measurement: Close the prisms firmly. Look through the eyepiece and turn the adjustment knob until the boundary line between the light and dark fields is sharp and centered in the crosshairs.

  • Reading: Read the refractive index value from the instrument's scale.

  • Cleaning: Clean the prism surfaces thoroughly with ethanol and a soft lens paper immediately after the measurement.

  • Replication: Repeat the measurement two to three more times and calculate the average value.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the physical characterization of a liquid sample like this compound.

G cluster_0 Sample Preparation cluster_1 Physical Property Determination cluster_2 Data Analysis & Validation cluster_3 Conclusion Sample Obtain Pure Liquid Sample (this compound) BoilingPoint Measure Boiling Point Sample->BoilingPoint Distribute for Testing Density Measure Density Sample->Density Distribute for Testing RefractiveIndex Measure Refractive Index Sample->RefractiveIndex Distribute for Testing RecordData Record All Quantitative Data BoilingPoint->RecordData Density->RecordData RefractiveIndex->RecordData Compare Compare with Literature Values RecordData->Compare Characterization Full Physical Characterization Compare->Characterization Validate Purity & Identity

Workflow for the physical characterization of a liquid compound.

References

Technical Guide: Methyl 2-Heptenoate (CAS No. 22104-69-4)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-heptenoate, specifically the (E)-isomer, is an unsaturated fatty acid methyl ester (FAME). While not extensively studied for its therapeutic potential, its structural similarity to other biologically active short-chain fatty acid esters suggests it may be of interest in various research and development contexts. This document provides a comprehensive overview of its chemical properties, synthesis, analytical methods, and a summary of the current, limited understanding of its biological significance.

Chemical and Physical Properties

A summary of the key chemical and physical properties of methyl (E)-2-heptenoate is presented in Table 1. This data is essential for its handling, characterization, and use in experimental settings.

Table 1: Chemical and Physical Properties of Methyl (E)-2-Heptenoate

PropertyValueSource
CAS Number 22104-69-4[1]
IUPAC Name methyl (E)-hept-2-enoate[2]
Molecular Formula C₈H₁₄O₂[2]
Molecular Weight 142.20 g/mol [2]
Appearance Colorless liquid (presumed)General chemical properties
Boiling Point Data not available
Density Data not available
Solubility Insoluble in water; soluble in organic solventsGeneral properties of esters
InChI Key IQQDLHGWGKEQDS-VOTSOKGWSA-N[3]
SMILES CCCCC/C=C/C(=O)OC[3]

Spectroscopic Data

Spectroscopic data is critical for the identification and structural elucidation of this compound. A summary of available data is provided in Table 2.

Table 2: Spectroscopic Data for Methyl (E)-2-Heptenoate

TechniqueKey Features and Observations
¹H NMR Data available, specific shifts not detailed in search results.
¹³C NMR Data available, specific shifts not detailed in search results.
GC-MS Mass spectrum available with major fragments at m/z 55, 87, 41, 113, 27.[4]
IR Spectroscopy Expected characteristic peaks for an α,β-unsaturated ester: C=O stretch (~1715-1730 cm⁻¹), C=C stretch, and C-O stretches (~1000-1300 cm⁻¹).

Experimental Protocols

Synthesis of this compound

While a specific, detailed protocol for the synthesis of this compound was not found in the public domain, it can be readily synthesized using standard esterification methods. Below are two general protocols that can be adapted.

4.1.1. Fischer Esterification of 2-Heptenoic Acid

This method involves the acid-catalyzed reaction of a carboxylic acid with an alcohol.

  • Reactants: 2-Heptenoic acid, Methanol (in excess, can also be used as the solvent).

  • Catalyst: A strong acid such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve 2-heptenoic acid in an excess of methanol.

    • Carefully add a catalytic amount of concentrated sulfuric acid.

    • Heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

    • After the reaction is complete, cool the mixture to room temperature.

    • Neutralize the excess acid with a mild base, such as a saturated solution of sodium bicarbonate.

    • Perform a liquid-liquid extraction using a nonpolar organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by fractional distillation under reduced pressure or by column chromatography.

4.1.2. Transesterification

This method is useful if a different ester of 2-heptenoic acid is more readily available.

  • Reactants: An ester of 2-heptenoic acid (e.g., ethyl 2-heptenoate), Methanol.

  • Catalyst: A strong acid (e.g., H₂SO₄) or a strong base (e.g., sodium methoxide).

  • Procedure (Base-catalyzed):

    • In a flask with a reflux condenser, dissolve the starting ester in a large excess of methanol.

    • Add a catalytic amount of sodium methoxide.

    • Heat the mixture to reflux. The reaction is typically faster than Fischer esterification and can be monitored by TLC or GC.

    • Upon completion, cool the reaction mixture and neutralize the catalyst with a weak acid (e.g., acetic acid).

    • Remove the excess methanol by rotary evaporation.

    • The residue can be purified by distillation or chromatography as described above.

Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile compounds like this compound. The following is a general protocol for the analysis of fatty acid methyl esters (FAMEs) that is applicable to this compound.

  • Sample Preparation:

    • For biological samples, lipids are first extracted using a method such as the Folch or Bligh-Dyer procedure.

    • The extracted lipids are then transesterified to their corresponding FAMEs. A common method is to use a reagent like 14% boron trifluoride in methanol or methanolic HCl.

    • The resulting FAMEs are extracted into a nonpolar solvent like hexane.

    • The hexane layer is carefully collected, and the solvent may be evaporated to concentrate the sample, which is then reconstituted in a known volume of hexane for injection.

  • GC-MS Parameters:

    • Gas Chromatograph: Agilent 7890A or similar.

    • Column: A polar capillary column suitable for FAME analysis, such as a DB-23 or a similar bonded polyethylene glycol (PEG) column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Injector: Split/splitless injector, operated in splitless mode for trace analysis. Injector temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp 1: Increase to 180 °C at 10 °C/min.

      • Ramp 2: Increase to 240 °C at 5 °C/min, hold for 10 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Mass Spectrometer: Agilent 5975C or similar.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Data Analysis: Identification is achieved by comparing the retention time and mass spectrum of the analyte with that of a pure standard and by searching against a mass spectral library (e.g., NIST). Quantification is typically performed using an internal standard.

Biological Activity and Relevance in Drug Development

Currently, there is a significant lack of publicly available data on the specific biological activities of this compound. Searches for its cytotoxicity, anti-cancer activity, or other pharmacological effects did not yield specific results for this compound.

However, it is worth noting that other short-chain fatty acids and their esters have been shown to possess a range of biological activities. For instance, some unsaturated fatty acids and their derivatives have been investigated for their anti-inflammatory, anti-microbial, and anti-cancer properties. The presence of the α,β-unsaturated ester moiety in this compound makes it a potential Michael acceptor, which could allow it to interact with biological nucleophiles, a mechanism of action for some therapeutic agents.

Given the current data gap, future research could focus on screening this compound for various biological activities, including but not limited to:

  • Cytotoxicity Assays: Against a panel of cancer cell lines to assess any potential anti-proliferative effects.

  • Anti-inflammatory Assays: Investigating its effects on inflammatory pathways in relevant cell models.

  • Antimicrobial Screening: Testing its efficacy against a range of pathogenic bacteria and fungi.

Visualizations

Experimental Workflow for GC-MS Analysis

The following diagram illustrates a typical workflow for the analysis of this compound from a biological matrix using GC-MS.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Biological Sample (e.g., Plasma, Tissue) lipid_extraction Lipid Extraction (e.g., Folch Method) start->lipid_extraction transesterification Transesterification to FAMEs (e.g., BF₃/Methanol) lipid_extraction->transesterification fame_extraction FAME Extraction (Hexane) transesterification->fame_extraction concentration Solvent Evaporation & Reconstitution fame_extraction->concentration injection GC Injection concentration->injection separation Chromatographic Separation (Capillary Column) ionization Electron Ionization (70 eV) detection Mass Detection (Quadrupole Analyzer) data_acquisition Data Acquisition (TIC and Mass Spectra) detection->data_acquisition identification Compound Identification (Retention Time & Library Match) data_acquisition->identification quantification Quantification (Internal Standard) identification->quantification report Final Report quantification->report

Caption: Workflow for the GC-MS analysis of this compound.

Conclusion

This compound is a readily characterizable small molecule with well-defined physical and chemical properties. While standard protocols for its synthesis and analysis are available, there is a notable absence of research into its biological activities. For researchers in drug discovery and development, this compound represents an unexplored chemical entity that, based on the activities of structurally related molecules, may warrant further investigation. The protocols and data presented in this guide provide a solid foundation for such future studies.

References

Unveiling the Solubility Profile of Methyl 2-Heptenoate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of methyl 2-heptenoate, a key intermediate in various chemical syntheses, within a range of common organic solvents. Understanding the solubility of this compound is critical for optimizing reaction conditions, purification processes, and formulation development. This document presents available solubility data, details established experimental protocols for solubility determination, and offers visual representations of key workflows to aid in laboratory practice.

Core Concept: Solubility of this compound

This compound is an unsaturated ester with a molecular formula of C₈H₁₄O₂. Its structure, featuring both a polar ester group and a nonpolar hydrocarbon chain, dictates its solubility behavior. Generally, it is expected to be miscible with a variety of organic solvents, particularly those with moderate polarity. However, precise quantitative data is often necessary for process optimization and modeling.

Quantitative Solubility Data

It is crucial to note that the following data should be used as an estimation and for comparative purposes. Experimental verification of the solubility of this compound in the specific solvent system of interest is highly recommended.

SolventChemical ClassPolarityEstimated Solubility of Ethyl HeptanoateCitation
Ethanol (70%)AlcoholPolar1 mL in 3 mL[1]
EthanolAlcoholPolarSoluble[2]
Diethyl EtherEtherNonpolarSoluble[2]
ChloroformHalogenatedNonpolarSoluble[3]
WaterProticHighly PolarInsoluble[3]

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data for this compound, the following experimental protocols are recommended. These methods are widely accepted for determining the solubility of liquid solutes in liquid solvents.

Method 1: Gravimetric Method (for determining solubility at saturation)

This method is ideal for accurately quantifying the amount of solute that can be dissolved in a given amount of solvent at a specific temperature to create a saturated solution.

Materials:

  • This compound (solute)

  • Organic solvent of interest

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Glass vials with airtight seals

  • Syringe filters (chemically compatible with the solvent)

  • Evaporating dish or pre-weighed beaker

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume or mass of the organic solvent in a sealed glass vial. The presence of a distinct undissolved phase of the solute is crucial to ensure saturation.

    • Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature.

    • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The time required may vary depending on the solvent and temperature.

  • Sample Withdrawal and Filtration:

    • Once equilibrium is established, allow the mixture to settle, ensuring a clear supernatant is present.

    • Carefully withdraw a known volume of the supernatant using a syringe. To avoid temperature fluctuations that could affect solubility, this step should be performed at the equilibrium temperature.

    • Immediately filter the withdrawn sample through a chemically compatible syringe filter to remove any undissolved micro-droplets of the solute.

  • Quantification:

    • Dispense the filtered, saturated solution into a pre-weighed evaporating dish or beaker.

    • Record the total weight of the dish and the solution.

    • Carefully evaporate the solvent under controlled conditions (e.g., in a fume hood or using a rotary evaporator).

    • Once the solvent is completely removed, weigh the dish containing the residual this compound.

  • Calculation:

    • The mass of the dissolved this compound is the final weight of the dish minus the initial weight of the empty dish.

    • The mass of the solvent is the total weight of the solution minus the mass of the dissolved this compound.

    • Solubility can then be expressed in various units, such as g/100g of solvent or g/100mL of solvent.

Method 2: Shake-Flask Method (Visual/Qualitative to Semi-Quantitative)

This is a simpler, often preliminary, method to assess solubility and can be adapted for semi-quantitative results.

Materials:

  • This compound

  • A range of organic solvents

  • Graduated cylinders or pipettes

  • Test tubes or small vials with closures

Procedure:

  • Add a fixed volume (e.g., 1 mL) of the organic solvent to a test tube.

  • Incrementally add known volumes of this compound to the solvent.

  • After each addition, securely close the test tube and shake vigorously.

  • Observe the mixture for miscibility. If a single, clear phase is observed, the solute is soluble at that concentration. If the solution becomes cloudy or two distinct layers form, the solubility limit has been exceeded.

  • The approximate solubility can be reported as the maximum volume of solute that dissolves in the initial volume of the solvent. For a more quantitative result, the mass of the added solute and solvent can be measured.

Visualizing Experimental and Logical Workflows

To aid in the practical application of these methods and in the decision-making process for solvent selection, the following diagrams, generated using Graphviz, illustrate key workflows.

ExperimentalWorkflow_Gravimetric cluster_prep Preparation of Saturated Solution cluster_sampling Sampling and Filtration cluster_quant Quantification cluster_calc Calculation prep1 Add excess this compound to a known volume of solvent in a sealed vial prep2 Equilibrate at constant temperature with agitation (24-48h) prep1->prep2 samp1 Allow mixture to settle prep2->samp1 samp2 Withdraw a known volume of the supernatant samp1->samp2 samp3 Filter immediately through a syringe filter samp2->samp3 quant1 Dispense filtered solution into a pre-weighed dish samp3->quant1 quant2 Evaporate solvent to dryness quant1->quant2 quant3 Weigh the dish with the solute residue quant2->quant3 calc1 Calculate mass of solute and solvent quant3->calc1 calc2 Express solubility (e.g., g/100g solvent) calc1->calc2 SolventSelectionWorkflow cluster_screening Initial Screening cluster_quantitative Quantitative Analysis start Define Application Requirements (e.g., reaction, purification, formulation) screen1 Consult estimated solubility data (e.g., for analogous compounds) start->screen1 screen2 Perform qualitative shake-flask tests with a range of solvents screen1->screen2 decision1 Is qualitative solubility sufficient? screen2->decision1 quant_exp Perform gravimetric solubility determination for promising solvents decision1->quant_exp No final_decision Select optimal solvent based on quantitative data and other factors (e.g., toxicity, boiling point, cost) decision1->final_decision Yes quant_exp->final_decision

References

The Thermal Stability of Methyl 2-Heptenoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of methyl 2-heptenoate, a topic of increasing relevance in pharmaceutical development and chemical manufacturing. Understanding the thermal behavior of this and related unsaturated esters is critical for ensuring product purity, stability, and safety during synthesis, purification, and storage. Due to a lack of publicly available data specifically for this compound, this guide leverages data from structurally analogous compounds, particularly other unsaturated fatty acid methyl esters (FAMEs), to infer its thermal properties.

Predicted Thermal Stability and Decomposition Data

CompoundMolecular FormulaDegree of UnsaturationOnset of Degradation (°C)Peak Degradation Temperature (°C)
Methyl StearateC₁₉H₃₈O₂Saturated~207-
Methyl OleateC₁₉H₃₆O₂Monounsaturated~180-230-
Methyl LinoleateC₁₉H₃₄O₂Polyunsaturated--
Methyl LinolenateC₁₉H₃₂O₂Polyunsaturated--
Data is derived from studies on the thermo-oxidative decomposition of C18 fatty acid methyl esters and should be considered as an estimation for the thermal behavior of this compound.[1]

Key Thermal Processes: Isomerization and Decomposition

At elevated temperatures, α,β-unsaturated esters like this compound are susceptible to two primary thermal processes: isomerization and decomposition.

Isomerization to β,γ-Unsaturated Esters

Research on analogous compounds, such as methyl cis-4-methyl-2-pentenoate, has shown that α,β-unsaturated esters can undergo thermal rearrangement to their more stable β,γ-unsaturated isomers.[2] This process is believed to occur via a unimolecular 1,5-hydrogen transfer mechanism. For this compound, this would involve the migration of a hydrogen atom from the fourth carbon to the carbonyl oxygen, proceeding through a cyclic transition state to form methyl 3-heptenoate. This isomerization can occur at temperatures around 250°C.[2]

Thermal Decomposition Pathways

At higher temperatures, this compound will undergo decomposition. While a definitive pathway for this specific molecule is not documented, studies on the pyrolysis and combustion of other methyl esters, including methyl crotonate and methyl butanoate, suggest that the decomposition will likely proceed through a series of complex radical reactions.[2][3] Key bond fissions would be expected at the C-O and C-C bonds, leading to the formation of smaller volatile molecules.

Experimental Protocols for Thermal Analysis

To rigorously determine the thermal stability of this compound, a combination of thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) is recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which this compound begins to decompose and to quantify its mass loss as a function of temperature.

Methodology:

  • A small, precisely weighed sample of this compound (typically 5-10 mg) is placed in an inert crucible (e.g., aluminum or platinum).

  • The crucible is placed on a sensitive microbalance within a furnace.

  • The furnace is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., 25 °C to 600 °C).

  • An inert gas, such as nitrogen, is continuously purged through the furnace to prevent oxidative degradation.[4][5]

  • The mass of the sample is recorded continuously as a function of temperature.

  • The resulting TGA curve plots percentage mass loss versus temperature, from which the onset of decomposition and peak degradation temperatures can be determined.

Differential Scanning Calorimetry (DSC)

Objective: To identify and characterize thermal transitions such as melting, boiling, and decomposition by measuring the heat flow to or from the sample as a function of temperature.

Methodology:

  • A small amount of this compound (typically 2-5 mg) is hermetically sealed in an aluminum pan.

  • An empty, sealed aluminum pan is used as a reference.

  • Both the sample and reference pans are placed in the DSC cell.

  • The cell is heated at a constant rate (e.g., 10 °C/min) over the desired temperature range.[4][5]

  • The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

  • The resulting DSC thermogram shows endothermic and exothermic peaks corresponding to thermal events. Decomposition is typically observed as a broad exothermic or endothermic event at higher temperatures.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the specific volatile products formed during the thermal decomposition of this compound.

Methodology:

  • A microgram-scale sample of this compound is rapidly heated to a specific pyrolysis temperature in an inert atmosphere.

  • The resulting degradation products are immediately swept into a gas chromatograph (GC) column by a carrier gas.

  • The GC separates the individual components of the pyrolysate based on their boiling points and interactions with the column's stationary phase.

  • The separated components then enter a mass spectrometer (MS), which fragments the molecules and detects the resulting ions.

  • The mass spectrum of each component provides a unique fragmentation pattern, allowing for its identification by comparison to spectral libraries.

Visualizing Thermal Processes and Experimental Design

The following diagrams, generated using Graphviz, illustrate the key thermal pathway and a typical experimental workflow for assessing the thermal stability of this compound.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation sample This compound Sample tga TGA (Mass Loss vs. Temp) sample->tga dsc DSC (Heat Flow vs. Temp) sample->dsc py_gcms Py-GC-MS (Product Identification) sample->py_gcms stability Determine Decomposition Temperature tga->stability dsc->stability pathway Identify Degradation Products py_gcms->pathway kinetics Kinetic Analysis (Activation Energy) stability->kinetics pathway->kinetics

Caption: Experimental workflow for thermal stability analysis.

degradation_pathway cluster_main Thermal Processes for this compound cluster_isomerization Isomerization (~250°C) cluster_decomposition Decomposition (>300°C) start This compound (α,β-unsaturated) isomer Methyl 3-Heptenoate (β,γ-unsaturated) start->isomer 1,5-H Transfer products Volatile Products (e.g., CO₂, hydrocarbons) start->products Bond Fission

References

Methodological & Application

Application Notes and Protocols: A Focus on Methyl Heptenone and Methyl 2-Octynoate in Flavor and Fragrance Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Initial Clarification on Methyl 2-Heptenoate:

Preliminary research indicates that this compound is not commonly utilized in the flavor and fragrance industry. Information from specialized databases suggests it is "not for flavor use" and "not for fragrance use." The Flavor and Extract Manufacturers Association (FEMA) and the Joint FAO/WHO Expert Committee on Food Additives (JECFA) have not assigned it a number, which is typical for substances used in these applications.

Given the specificity of the user's request for detailed application notes, it is highly probable that there is an interest in similarly named compounds that are cornerstones in flavor and fragrance formulation. This document will, therefore, focus on two such widely used ingredients: Methyl Heptenone and Methyl 2-Octynoate (also known as Methyl Heptine Carbonate).

Part 1: Methyl Heptenone

Methyl Heptenone (6-methyl-5-hepten-2-one) is a versatile ingredient found naturally in essential oils like lemongrass, citronella, and palmarosa.[1][2] It is valued for its strong, fresh, and complex aroma profile.

Application Notes

Flavor Profile: Methyl Heptenone possesses a strong, fatty, green, and citrus-like odor with a bittersweet taste reminiscent of pear.[3] Its flavor profile is characterized by green, vegetative, musty notes with hints of apple and banana.[3] It is frequently used in flavor formulations for banana, citrus, and berry profiles.[1]

Fragrance Profile: In fragrances, it imparts a fresh, fruity, and slightly herbaceous character. It is occasionally used in soap fragrances to provide a sharp, citrusy lift.[1]

Applications:

  • Flavors: Used in a variety of fruit flavors such as apple, apricot, banana, berry, citrus, and pear. It is also utilized in tea, tomato, and mint flavorings.[4]

  • Fragrances: Finds application in soap perfumes and as a component in synthetic essential oil reconstitutions.

  • Chemical Synthesis: It is a crucial intermediate in the synthesis of other important fragrance and flavor chemicals like citral and linalool, as well as for the production of vitamins A and E.[4][5]

Quantitative Data
PropertyValueSource(s)
FEMA Number 2707[1][3][6]
JECFA Number 1052[3]
CAS Number 110-93-0[1][3]
Molecular Formula C8H14O[1][2]
Molecular Weight 126.20 g/mol [1][2]
Odor Strong, fatty, green, citrus-like[3]
Taste Bittersweet, pear-like[3]
Boiling Point 172-174 °C[7]
Specific Gravity 0.846-0.854 @ 25°C[8]
Purity (by GC) ≥98.0%[1]
Natural Occurrence Lemongrass, citronella, palmarosa, lemon oil, verbena oil[1][2]

Recommended Usage Levels in Food (as consumed): [9]

Food Category Average Maximum (ppm)
Baked Goods 1.3

| Non-alcoholic Beverages | 1.1 |

Experimental Protocols

Protocol 1: Synthesis of Methyl Heptenone via Carroll Reaction

This protocol describes a common laboratory-scale synthesis.

Objective: To synthesize 6-methyl-5-hepten-2-one from 2-methyl-3-buten-2-ol and methyl acetoacetate.

Materials:

  • 2-methyl-3-buten-2-ol

  • Methyl acetoacetate

  • Aluminum isopropoxide (catalyst)

  • Reactor with a distillation column

  • Heating mantle

  • Condenser and receiving flask

Procedure:

  • Charge the reactor with methyl acetoacetate and aluminum isopropoxide (1-4% of the weight of methyl acetoacetate).[5]

  • Heat the mixture to the reaction temperature of 140-160°C.[5]

  • Slowly add 2-methyl-3-buten-2-ol to the heated mixture. The molar ratio of methyl butenol to methyl acetoacetate should be between 1.1:1 and 2.0:1.[5]

  • The reaction proceeds via an ester exchange followed by a[10][10]-sigmatropic rearrangement (Carroll Reaction), which decarboxylates to form the product.

  • During the reaction, carbon dioxide is evolved and should be safely vented through the top of the distillation column.[5]

  • The reaction is typically run for 5-12 hours.[5]

  • After the reaction is complete, the crude product is purified by fractional distillation under vacuum to yield high-purity methyl heptenone.

Protocol 2: Quality Control using Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the purity of synthesized Methyl Heptenone and identify any impurities.

Instrumentation:

  • Gas chromatograph coupled with a Mass Spectrometer (GC-MS)

  • Strong polar silica capillary column

Procedure:

  • Sample Preparation: Prepare a dilute solution of the methyl heptenone sample in a suitable solvent (e.g., methanol or chloroform).

  • GC Separation:

    • Injector Temperature: 250°C

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp up to 250°C at a rate of 10°C/minute. Hold at 250°C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Detection:

    • Ion Source: Electron Impact (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

  • Data Analysis:

    • Identify the peak corresponding to methyl heptenone by its retention time and mass spectrum (characteristic ions: m/z 43, 41, 55, 69).[2]

    • Integrate the peak areas of all components in the chromatogram.

    • Calculate the purity using the area normalization method.

    • Identify impurities by comparing their mass spectra with a standard library (e.g., NIST).

Diagrams

Synthesis_Workflow_Methyl_Heptenone cluster_reactants Reactants cluster_process Process cluster_product Product Methyl_Butenol 2-Methyl-3-buten-2-ol Reaction Carroll Reaction (140-160°C) Methyl_Butenol->Reaction Methyl_Acetoacetate Methyl Acetoacetate Methyl_Acetoacetate->Reaction Catalyst Aluminum Isopropoxide Catalyst->Reaction Purification Vacuum Distillation Reaction->Purification Methyl_Heptenone Methyl Heptenone Purification->Methyl_Heptenone

Caption: Synthesis workflow for Methyl Heptenone.

Part 2: Methyl 2-Octynoate (Methyl Heptine Carbonate)

Methyl 2-Octynoate, also known by the trade name Folione®, is a synthetic aroma chemical highly valued for its powerful and unique scent profile.[11][12]

Application Notes

Flavor Profile: In flavor applications, Methyl 2-Octynoate provides a green, vegetative, and fruity character.[12] It is used to create or enhance fruit flavors like strawberry, banana, peach, and melon, and can also add depth to mint flavors.[12]

Fragrance Profile: Its fragrance is potent and complex, described as green, leafy, floral, and reminiscent of cucumber, melon, and violet leaf.[12][13] It provides a fresh, vibrant top note in perfumes, adding a modern and crisp quality.[12] Due to its strength, it is used in trace amounts.[13]

Applications:

  • Flavors: Incorporated into candies, beverages, and dairy products to impart authentic fruit profiles.[12]

  • Fragrances: A key component in fine fragrances to create green and aquatic accords. It is also used in personal care products like soaps and lotions.[12][13]

  • Regulatory Considerations: Methyl 2-Octynoate is classified as a fragrance allergen and its use is restricted by IFRA standards due to potential for dermal sensitization.[14][15][16]

Quantitative Data
PropertyValueSource(s)
FEMA Number 2729[16][17][18]
JECFA Number 1357[16][17][18]
CAS Number 111-12-6[16][17]
Molecular Formula C9H14O2[11]
Molecular Weight 154.21 g/mol [11]
Odor Powerful, green, leafy, violet, cucumber[12][13]
Taste Green, fruity[12]
Boiling Point 219°C[11]
Detection Threshold 25 ppb[11]
Purity (by GC) >98%[13]

IFRA 51st Amendment Usage Limits (Selected Categories): [14]

Product Category Max Concentration (%)
Category 1 (Lip Products) 0.0085
Category 2 (Deodorants) 0.0025
Category 4 (Fine Fragrance) 0.047
Category 5A (Body Lotions) 0.012

| Category 9 (Soaps) | 0.092 |

Experimental Protocols

Protocol 3: Synthesis of Methyl 2-Octynoate

This protocol outlines the synthesis via esterification.

Objective: To synthesize Methyl 2-Octynoate from 2-octynoic acid and methanol.

Materials:

  • 2-Octynoic acid

  • Methanol (in excess)

  • Concentrated sulfuric acid (catalyst)

  • Reaction flask with reflux condenser

  • Separatory funnel

  • Sodium bicarbonate solution (5%)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, combine 2-octynoic acid and an excess of methanol.

  • Slowly add a catalytic amount of concentrated sulfuric acid while cooling the flask in an ice bath.

  • Attach a reflux condenser and heat the mixture to reflux for 2-4 hours.

  • After cooling, transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid), and again with water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent.

  • Remove the excess methanol using a rotary evaporator.

  • The crude product can be further purified by vacuum distillation to yield high-purity Methyl 2-Octynoate.

Protocol 4: Sensory Evaluation of a Fragrance Accord

Objective: To evaluate the olfactory contribution of Methyl 2-Octynoate in a simple violet leaf accord.

Materials:

  • Methyl 2-Octynoate (1% solution in dipropylene glycol - DPG)

  • Cis-3-Hexenol (10% solution in DPG)

  • Beta-Ionone (10% solution in DPG)

  • DPG (solvent)

  • Perfumer's smelling strips

  • Glass vials for blending

Procedure:

  • Accord Preparation:

    • Create a simple violet leaf base accord by blending:

      • Cis-3-Hexenol solution: 8 parts

      • Beta-Ionone solution: 2 parts

  • Evaluation of Base: Dip a smelling strip into the base accord. Allow the solvent to evaporate for a few seconds and evaluate the scent profile over time (top, middle, and base notes). Record your observations.

  • Addition of Methyl 2-Octynoate:

    • To 10 parts of the base accord, add 0.1 parts of the 1% Methyl 2-Octynoate solution. This represents a very low concentration in the final blend.

    • Mix thoroughly.

  • Comparative Evaluation: Dip a new smelling strip into the modified accord. Evaluate the scent profile as before.

  • Analysis: Compare the scent of the modified accord to the original base. Note the changes imparted by the Methyl 2-Octynoate, such as increased freshness, a "wet" or "dewy" quality, and the characteristic cucumber/violet note. This demonstrates its role as a powerful modifier even at very low concentrations.

Diagrams

Sensory_Evaluation_Workflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis Base_Accord Prepare Base Accord (Cis-3-Hexenol + Beta-Ionone) Eval_Base Evaluate Base Accord on Smelling Strip Base_Accord->Eval_Base Blend Blend Base Accord with Methyl 2-Octynoate Solution Base_Accord->Blend M2O_Solution Prepare 1% Solution of Methyl 2-Octynoate M2O_Solution->Blend Compare Compare Scent Profiles and Note Olfactory Changes Eval_Base->Compare Eval_Modified Evaluate Modified Accord on Smelling Strip Blend->Eval_Modified Eval_Modified->Compare

Caption: Workflow for sensory evaluation.

References

"gas chromatography-mass spectrometry (GC-MS) analysis of methyl 2-heptenoate"

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Methyl 2-heptenoate (C8H14O2, MW: 142.20 g/mol ) is an unsaturated fatty acid methyl ester (FAME) that finds application in the flavor and fragrance industry and serves as a potential biomarker in various biological studies. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the qualitative and quantitative analysis of volatile and semi-volatile compounds like this compound. This application note provides a detailed protocol for the GC-MS analysis of this compound, intended for researchers, scientists, and professionals in drug development and analytical chemistry.

Principle of the Method

The method employs a gas chromatograph (GC) to separate this compound from other components in a sample matrix based on its volatility and interaction with the GC column's stationary phase. The separated compound then enters a mass spectrometer (MS), where it is ionized, fragmented, and detected. The resulting mass spectrum provides a unique fragmentation pattern, allowing for confident identification and quantification of the analyte.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the GC-MS analysis of this compound. Please note that the retention time is an approximation and can vary depending on the specific instrument, column condition, and analytical parameters.

ParameterValueSource/Justification
Analyte This compound-
Molecular Formula C8H14O2PubChem
Molecular Weight 142.20 g/mol PubChem
CAS Number 22104-69-4PubChem
GC Column DB-5ms (or equivalent 5% phenyl-methylpolysiloxane)A common, non-polar column suitable for FAME analysis.
Approx. Retention Time 8.5 - 10.5 minEstimated based on the analysis of similar C8 FAMEs.
Quantifier Ion (m/z) 87Based on the prominent fragment ion from the available mass spectrum data.
Qualifier Ion 1 (m/z) 55Based on the most abundant fragment ion from the available mass spectrum data.
Qualifier Ion 2 (m/z) 113Based on a significant fragment ion from the available mass spectrum data.

Experimental Workflow Diagram

GCMS_Workflow Experimental Workflow for GC-MS Analysis of this compound cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection (e.g., biological fluid, food matrix) Extraction Liquid-Liquid or Solid-Phase Extraction (if required) Sample->Extraction for complex matrices Dilution Dilution with appropriate solvent (e.g., n-hexane) Sample->Dilution for simple matrices Extraction->Dilution ISTD Addition of Internal Standard (e.g., Methyl Octanoate-d3) Dilution->ISTD Vial Transfer to GC vial ISTD->Vial Injection Autosampler Injection Vial->Injection GC Gas Chromatography Separation (DB-5ms column) Injection->GC Ionization Electron Ionization (EI) GC->Ionization MS Mass Spectrometry Detection (Scan or SIM mode) Ionization->MS Chromatogram Chromatogram Generation MS->Chromatogram Peak_Integration Peak Integration and Identification (based on retention time and mass spectrum) Chromatogram->Peak_Integration Quantification Quantification using Calibration Curve Peak_Integration->Quantification Report Final Report Generation Quantification->Report

Caption: Workflow for the GC-MS analysis of this compound.

Detailed Experimental Protocols

1. Sample Preparation

The sample preparation protocol will vary depending on the sample matrix. Below are general guidelines for a liquid sample.

  • Materials:

    • n-Hexane (or other suitable solvent like dichloromethane)

    • Anhydrous sodium sulfate

    • Internal Standard (ISTD) solution (e.g., methyl octanoate-d3 in n-hexane)

    • Vortex mixer

    • Centrifuge

    • Autosampler vials with inserts

  • Protocol:

    • For aqueous samples, perform a liquid-liquid extraction by mixing 1 mL of the sample with 1 mL of n-hexane.

    • Vortex the mixture vigorously for 1 minute.

    • Centrifuge at 3000 rpm for 10 minutes to separate the layers.

    • Carefully transfer the upper organic layer (n-hexane) to a clean tube.

    • Add a small amount of anhydrous sodium sulfate to the extracted organic layer to remove any residual water.

    • Transfer the dried extract to a clean autosampler vial.

    • Spike the sample with an appropriate concentration of the internal standard solution.

    • For non-aqueous liquid samples, a direct dilution with n-hexane may be sufficient.

2. GC-MS Instrumentation and Conditions

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD or equivalent).

  • GC Parameters:

    • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL.

    • Injection Mode: Splitless.

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp: 10°C/min to 200°C.

      • Hold at 200°C for 5 minutes.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Electron Energy: 70 eV.

    • Acquisition Mode:

      • Full Scan: m/z range of 40-200 for qualitative analysis and initial method development.

      • Selected Ion Monitoring (SIM): For quantitative analysis, monitor the ions listed in the quantitative data summary table.

3. Data Analysis and Quantification

  • Peak Identification: Identify the peak corresponding to this compound in the total ion chromatogram (TIC) based on its expected retention time. Confirm the identity by comparing the acquired mass spectrum with a reference spectrum (if available) or by matching the expected fragment ions.

  • Calibration Curve: Prepare a series of calibration standards of this compound in n-hexane at different concentrations. Each standard should be spiked with the same concentration of the internal standard. Analyze the calibration standards using the same GC-MS method.

  • Quantification: Construct a calibration curve by plotting the ratio of the peak area of the analyte (quantifier ion) to the peak area of the internal standard against the concentration of the analyte. Determine the concentration of this compound in the samples by interpolating their peak area ratios on the calibration curve.

Disclaimer: This application note provides a general protocol. Optimization of the sample preparation, GC, and MS parameters may be necessary for specific sample matrices and instrumentation to achieve desired performance.

Application Notes and Protocols: Methyl 2-Heptenoate in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-heptenoate, an unsaturated ester, presents potential as a monomer for the synthesis of novel polymers. Its structure, featuring a reactive double bond and a C5 alkyl chain, suggests that it could impart unique properties to polymeric materials, such as hydrophobicity, altered solubility, and specific thermal characteristics. While direct literature on the polymerization of this compound is scarce, established principles of polymer chemistry, particularly those governing the polymerization of acrylate and methacrylate analogs, can provide a foundational framework for its application. These notes offer detailed, albeit generalized, protocols for the polymerization of this compound and a discussion of the anticipated properties of the resulting polymer, poly(this compound).

Potential Polymerization Pathways

The vinyl group in this compound is susceptible to both radical and anionic polymerization methods. The choice of method will significantly influence the polymer's properties, including molecular weight, molecular weight distribution (polydispersity), and tacticity.

Anionic Polymerization: This method is known for producing polymers with well-defined molecular weights and narrow polydispersity indices (PDI).[1][2] For acrylates, anionic polymerization is typically initiated by strong nucleophiles like organolithium compounds. However, side reactions, such as nucleophilic attack at the ester carbonyl group, can be a challenge.[1] The presence of the α-pentyl group in this compound might introduce steric hindrance, potentially affecting the polymerization kinetics and the achievable molecular weight.[3]

Radical Polymerization: A more versatile and common method for polymerizing acrylic monomers, radical polymerization is initiated by the decomposition of a radical initiator to form free radicals.[4][5] This method is generally more tolerant of functional groups and impurities compared to anionic polymerization. The properties of the resulting polymer can be controlled by adjusting the initiator and monomer concentrations, temperature, and the use of chain transfer agents.

Experimental Protocols

The following are generalized protocols for the polymerization of this compound. Note: These protocols are adapted from procedures for similar monomers and would require optimization for this specific substrate.

Protocol 1: Anionic Polymerization of this compound

Objective: To synthesize poly(this compound) with a controlled molecular weight and narrow polydispersity.

Materials:

  • This compound (monomer, freshly distilled)

  • Tetrahydrofuran (THF), anhydrous

  • sec-Butyllithium (s-BuLi) in cyclohexane (initiator)

  • Methanol (terminating agent)

  • Argon or Nitrogen gas (inert atmosphere)

  • Schlenk line and glassware

Procedure:

  • Glassware Preparation: All glassware should be rigorously dried in an oven at 120°C overnight and then cooled under a stream of inert gas.

  • Solvent and Monomer Preparation: Anhydrous THF is added to a Schlenk flask via cannula. The this compound monomer is purified by distillation under reduced pressure and then stored under an inert atmosphere.

  • Initiation: The reaction flask containing THF is cooled to -78°C in a dry ice/acetone bath. A calculated amount of s-BuLi is added dropwise via syringe. The amount of initiator will determine the target molecular weight of the polymer.

  • Polymerization: The purified this compound is added slowly to the initiator solution at -78°C. The reaction mixture is stirred under an inert atmosphere. The polymerization is typically allowed to proceed for several hours.

  • Termination: The polymerization is terminated by the addition of a small amount of degassed methanol.

  • Polymer Isolation: The polymer is precipitated by pouring the reaction mixture into a large volume of a non-solvent, such as cold methanol or hexane. The precipitated polymer is then collected by filtration, washed, and dried under vacuum to a constant weight.

  • Characterization: The resulting polymer should be characterized by techniques such as Gel Permeation Chromatography (GPC) to determine the molecular weight and PDI, and by Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the polymer structure.

Protocol 2: Free Radical Polymerization of this compound

Objective: To synthesize poly(this compound) via a free radical mechanism.

Materials:

  • This compound (monomer)

  • Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO) (initiator)

  • Toluene or other suitable solvent

  • Methanol (for precipitation)

  • Nitrogen gas

Procedure:

  • Reaction Setup: A round-bottom flask is equipped with a condenser and a magnetic stirrer.

  • Monomer and Initiator: The this compound monomer and the radical initiator (e.g., AIBN, typically 0.1-1 mol% relative to the monomer) are dissolved in the chosen solvent (e.g., toluene).

  • Degassing: The solution is degassed by bubbling nitrogen through it for at least 30 minutes to remove oxygen, which can inhibit radical polymerization.

  • Polymerization: The reaction mixture is heated to a temperature appropriate for the chosen initiator (e.g., 60-80°C for AIBN). The polymerization is allowed to proceed for a set time, typically several hours.

  • Polymer Isolation: After cooling to room temperature, the polymer is isolated by precipitation in a non-solvent like methanol. The precipitated polymer is collected by filtration, washed, and dried under vacuum.

  • Characterization: The polymer is characterized by GPC for molecular weight and PDI, and NMR for structural confirmation. Thermal properties can be analyzed using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Data Presentation

As there is no specific experimental data available for poly(this compound), the following tables present hypothetical data based on the expected properties of a polymer derived from a long-chain alkyl acrylate. These tables are intended to serve as a template for organizing experimental results.

Table 1: Hypothetical Polymerization Results for this compound

Polymerization MethodInitiator[M]/[I] RatioTime (h)Conversion (%)Mn ( g/mol ) (Expected)PDI (Expected)
Anionics-BuLi1004>9514,200<1.2
Anionics-BuLi2004>9528,400<1.2
RadicalAIBN100680-9020,000 - 50,0001.5 - 2.5
RadicalAIBN200680-9040,000 - 80,0001.5 - 2.5

Table 2: Expected Thermal Properties of Poly(this compound)

PropertyExpected ValueRationale
Glass Transition Temp. (Tg)Low (e.g., -20 to 10 °C)The long, flexible pentyl side chain is expected to act as an internal plasticizer, lowering the Tg compared to polymers with shorter side chains like poly(methyl acrylate).
Decomposition Temp. (Td)> 250 °CTypical for acrylate-based polymers.

Visualizations

The following diagrams illustrate the general workflow for polymer synthesis and the mechanisms of polymerization.

Polymer_Synthesis_Workflow Monomer Monomer (this compound) Purification Purification (e.g., Distillation) Monomer->Purification Polymerization Polymerization (Anionic or Radical) Purification->Polymerization Isolation Isolation & Purification (Precipitation) Polymerization->Isolation Polymer Poly(this compound) Isolation->Polymer Characterization Characterization (GPC, NMR, DSC, TGA) Polymer->Characterization

Caption: General workflow for the synthesis and characterization of poly(this compound).

Polymerization_Mechanisms cluster_radical Radical Polymerization cluster_anionic Anionic Polymerization R_Initiation Initiation: Initiator -> 2R• R_Propagation Propagation: R• + M -> RM• RM• + M -> RM2• R_Initiation->R_Propagation R_Termination Termination: (Combination or Disproportionation) R_Propagation->R_Termination A_Initiation Initiation: I- + M -> IM- A_Propagation Propagation: IM- + M -> IM2- (Living Polymerization) A_Initiation->A_Propagation A_Termination Termination: (e.g., with Methanol) A_Propagation->A_Termination

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of Methyl 2-heptenoate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of methyl 2-heptenoate using reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection.

Introduction

This compound is an alpha,beta-unsaturated fatty acid ester. Its analysis is crucial in various fields, including flavor and fragrance, chemical synthesis, and metabolic research. High-performance liquid chromatography (HPLC) offers a reliable and efficient method for the separation and quantification of this compound. This application note outlines a robust RP-HPLC method suitable for the determination of this compound in solution.

Principle of the Method

The method utilizes a reversed-phase C18 column to separate this compound from other components in the sample matrix. The separation is achieved based on the differential partitioning of the analyte between the nonpolar stationary phase and the polar mobile phase. An isocratic mobile phase consisting of acetonitrile and water provides efficient elution. Detection is performed using a UV-Vis detector at 205 nm, where the α,β-unsaturated carbonyl chromophore of this compound exhibits significant absorbance. Quantification is achieved by comparing the peak area of the analyte to that of a standard of known concentration.

Materials and Reagents

  • Analyt: this compound (≥98% purity)

  • Solvents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade or ultrapure)

  • Equipment:

    • HPLC system with a UV-Vis detector

    • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

    • Autosampler or manual injector

    • Data acquisition and processing software

    • Analytical balance

    • Volumetric flasks and pipettes

    • Syringe filters (0.45 µm)

Experimental Protocol

4.1. Standard Solution Preparation

  • Primary Stock Standard (1000 µg/mL): Accurately weigh approximately 10 mg of this compound and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock standard with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

4.2. Sample Preparation

  • Dissolve the sample containing this compound in acetonitrile or the mobile phase.

  • Ensure the final concentration of the analyte is within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before analysis to remove any particulate matter.

4.3. HPLC Conditions

The following table summarizes the recommended HPLC parameters for the analysis of this compound.

ParameterRecommended Condition
Column C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : Water (e.g., 70:30 v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature Ambient (or controlled at 25 °C for better reproducibility)
Detection UV at 205 nm
Run Time Approximately 10 minutes (may be adjusted based on the chromatogram)

4.4. System Suitability

Before sample analysis, perform system suitability tests to ensure the performance of the chromatographic system. Inject the 25 µg/mL working standard solution at least five times and evaluate the following parameters.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%

4.5. Data Analysis

  • Calibration Curve: Construct a calibration curve by plotting the peak area of the this compound standards against their corresponding concentrations. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). The r² value should be ≥ 0.999.

  • Quantification: Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Logical Workflow Diagram

The following diagram illustrates the logical workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_output Output Standard_Prep Standard Solution Preparation Calibration Calibration Curve Generation Standard_Prep->Calibration Sample_Prep Sample Preparation (Dissolution & Filtration) Sample_Analysis Sample Injection and Analysis Sample_Prep->Sample_Analysis HPLC_Setup HPLC System Setup (Column, Mobile Phase, etc.) System_Suitability System Suitability Test HPLC_Setup->System_Suitability System_Suitability->Calibration System_Suitability->Sample_Analysis Quantification Quantification Calibration->Quantification Data_Acquisition Data Acquisition Sample_Analysis->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Peak_Integration->Quantification Report Final Report Quantification->Report

Caption: Workflow for the HPLC analysis of this compound.

Expected Results

Under the specified chromatographic conditions, this compound is expected to elute as a sharp, well-resolved peak. The retention time will be consistent under stable conditions. The calibration curve should demonstrate a linear relationship between concentration and peak area over the specified range.

Method Validation Considerations

For use in a regulated environment, the analytical method should be validated according to ICH guidelines or other relevant regulatory requirements. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Troubleshooting

IssuePotential CauseSuggested Solution
No peak or small peak Injection error, incorrect standard/sample preparation, detector issue.Check injection volume, remake standards/samples, check detector lamp and settings.
Broad or tailing peaks Column contamination, column degradation, inappropriate mobile phase pH.Flush or replace the column, ensure mobile phase is freshly prepared and degassed.
Variable retention times Fluctuations in flow rate, temperature changes, air bubbles in the system.Check for leaks, degas the mobile phase, use a column oven for temperature control.
Baseline noise or drift Contaminated mobile phase, detector issues, column bleed.Use fresh mobile phase, purge the detector, condition the column.

This application note provides a comprehensive and detailed protocol for the HPLC analysis of this compound. The method is straightforward and can be readily implemented in a laboratory setting with standard HPLC equipment. For specific applications, further optimization and validation may be required.

Application Notes and Protocols for the Derivatization of Methyl 2-Heptenoate for Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Methyl 2-heptenoate is an unsaturated fatty acid methyl ester (FAME) that can be analyzed by various chromatographic techniques. However, for robust and comprehensive analysis, particularly using Gas Chromatography (GC), derivatization is often a critical step. Derivatization is a chemical modification process that converts a compound into a product (derivative) with properties that are more suitable for a given analytical method.[1][2] For this compound and related compounds, derivatization can enhance volatility, improve thermal stability, and, crucially, enable the determination of the double bond's position.[1][3]

This document provides detailed application notes and protocols for the derivatization of this compound, aimed at researchers, scientists, and professionals in drug development. The primary focus is on preparing the analyte for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Application Notes

Derivatization for Volatility and Improved Chromatographic Behavior

While this compound is already an ester and thus relatively volatile, analysis often starts with the corresponding carboxylic acid (2-heptenoic acid) or as part of a complex lipid mixture. In these cases, esterification is necessary to convert the polar carboxylic acid into a more volatile methyl ester.[4] This process reduces the polarity of the molecule, minimizing peak tailing and improving separation efficiency during GC analysis.[5]

  • Objective: To convert 2-heptenoic acid or lipid-bound heptenoate into its methyl ester for GC-MS analysis.

  • Method: Alkylation, specifically esterification, is the most common method.[5] This is typically achieved using a catalyst such as boron trichloride (BCl₃) in methanol.[4] The catalyst protonates the carboxyl group, making it more reactive with the alcohol to form the ester.[4]

  • Outcome: Formation of this compound, which is more volatile and thermally stable, making it ideal for GC analysis.[3]

Derivatization for Structural Elucidation: Double Bond Location

The mass spectrum of an unsaturated FAME like this compound under electron ionization (EI) often does not provide clear information about the location of the double bond. To solve this, the double bond itself can be derivatized. A common and effective method is the addition of dimethyl disulfide (DMDS) across the double bond, catalyzed by iodine. This reaction forms a dithioether derivative. When this derivative is analyzed by GC-MS, it produces characteristic fragmentation patterns upon ionization, with major fragments resulting from cleavage between the two carbon atoms that were originally part of the double bond. This allows for the unambiguous determination of the double bond's position.

  • Objective: To determine the precise location of the carbon-carbon double bond in the heptenoate chain.

  • Method: Covalent addition of dimethyl disulfide (DMDS) across the double bond.

  • Outcome: A DMDS adduct of this compound that, upon GC-MS analysis, yields a predictable fragmentation pattern revealing the original position of the double bond.

Experimental Protocols

Protocol 1: Esterification of 2-Heptenoic Acid using Boron Trichloride-Methanol

This protocol describes the conversion of 2-heptenoic acid to this compound.

Materials:

  • Sample containing 2-heptenoic acid (1-25 mg)

  • Boron trichloride-methanol solution (12% w/w BCl₃ in methanol)

  • Hexane (GC grade)

  • Deionized water

  • Anhydrous sodium sulfate

  • Micro reaction vessel (5-10 mL) with screw cap

  • Heating block or water bath

  • Pipettes

  • Vortex mixer

Procedure:

  • Weigh 1-25 mg of the sample into a micro reaction vessel. If the sample is in an aqueous solvent, evaporate it to dryness under a stream of nitrogen first.[4]

  • Add 2 mL of the 12% BCl₃-methanol solution to the vessel.[4]

  • Cap the vessel tightly and heat at 60°C for 10 minutes in a heating block or water bath.[4]

  • Allow the vessel to cool to room temperature.

  • Add 1 mL of deionized water and 1 mL of hexane to the vessel.[4]

  • Cap the vessel and shake vigorously for 30-60 seconds to extract the methyl esters into the hexane layer.[4]

  • Allow the layers to separate. The upper layer is the organic (hexane) phase containing the FAMEs.

  • Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.[4]

  • The sample is now ready for injection into the GC-MS system.

Protocol 2: Determination of Double Bond Position using Dimethyl Disulfide (DMDS)

This protocol is for derivatizing the double bond of this compound to locate its position.

Materials:

  • Sample of this compound (~1 mg)

  • Dimethyl disulfide (DMDS)

  • Iodine solution (50-60 mg/mL in diethyl ether, freshly prepared)

  • Hexane (GC grade)

  • Sodium thiosulfate solution (5% w/v in water)

  • Micro reaction vessel (2 mL) with screw cap

  • Heating block

Procedure:

  • Place approximately 1 mg of the this compound sample into a 2 mL reaction vessel.

  • Add 0.5 mL of DMDS and 50 µL of the iodine in diethyl ether solution.

  • Cap the vessel tightly and heat at 40-50°C for 16-24 hours.

  • After cooling to room temperature, dilute the reaction mixture with 1 mL of hexane.

  • Wash the mixture by adding 1 mL of 5% sodium thiosulfate solution to remove excess iodine. Vortex for 30 seconds.

  • Allow the layers to separate and carefully transfer the upper hexane layer to a clean vial.

  • The derivatized sample is now ready for GC-MS analysis.

Data Presentation

Table 1: Comparison of Derivatization Methods for Analysis of this compound and Related Compounds

Derivatization Method Reagent(s) Target Functional Group Resulting Derivative Primary Analytical Purpose
Esterification BCl₃ in MethanolCarboxylic Acid (-COOH)Methyl Ester (-COOCH₃)Increase volatility and thermal stability for GC analysis.[3][4]
Double Bond Adduct Formation Dimethyl Disulfide (DMDS), IodineCarbon-Carbon Double Bond (C=C)Dithioether AdductStructural elucidation; determination of double bond position via MS fragmentation.
Silylation e.g., BSTFA, MSTFAActive Hydrogens (-OH, -NH, -SH)Trimethylsilyl (TMS) Ether/EsterIncrease volatility of other analytes in a complex mixture; not for this compound itself.[1][2]

Mandatory Visualization

The following diagrams illustrate the experimental workflows and chemical pathways described.

G cluster_prep Sample Preparation cluster_deriv Derivatization Options cluster_analysis Analysis cluster_results Results Sample Sample Containing 2-Heptenoic Acid or This compound Ester Esterification (BCl3-Methanol) Sample->Ester If Acid Present DMDS DMDS Adduct Formation (DMDS + Iodine) Sample->DMDS If Ester Present GCMS GC-MS Analysis Ester->GCMS DMDS->GCMS Quant Quantitation of This compound GCMS->Quant Struct Structural Elucidation (Double Bond Location) GCMS->Struct

Caption: General experimental workflow for the derivatization and analysis of this compound.

G cluster_reaction Reaction cluster_product Product Heptenoate This compound (C₈H₁₄O₂) plus + DMDS Dimethyl Disulfide (CH₃-S-S-CH₃) arrow Iodine Catalyst 40-50°C plus->arrow Product Methyl 2,3-bis(methylthio)heptanoate arrow->Product

Caption: Reaction pathway for the derivatization of this compound with DMDS.

References

Application Notes and Protocols: Synthesis of Bioactive Molecules Utilizing Methyl 2-Heptenoate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Methyl 2-heptenoate, a versatile α,β-unsaturated ester, presents itself as a valuable building block in the synthesis of various bioactive molecules. Its chemical structure allows for a range of transformations, including conjugate additions and modifications of the ester functionality, making it an attractive starting material for the construction of complex molecular architectures. This document outlines a proposed synthetic route for the preparation of the bioactive molecule (R)-(-)-δ-decalactone, a naturally occurring lactone found in many fruits and dairy products, which also functions as an insect pheromone.[1] The proposed synthesis leverages a stereoselective conjugate addition to introduce a chiral center, followed by reduction and subsequent lactonization.

Application Notes

The synthetic strategy for converting this compound into (R)-(-)-δ-decalactone is a three-step process designed for efficiency and stereochemical control. The key transformations are summarized below.

StepReactionKey ReagentsProductExpected Yield (%)Expected e.e. (%)
1Asymmetric Michael AdditionMethylmagnesium bromide, Copper(I) iodide, Chiral phosphine ligand(R)-Methyl 3-methyloctanoate85-95>95
2Ester ReductionLithium aluminum hydride (LiAlH4)(R)-3-Methyl-1-octanol90-98>95
3Oxidative LactonizationJones reagent (CrO3, H2SO4)(R)-(-)-δ-Decalactone70-85>95

This synthetic pathway offers a practical approach for researchers in drug discovery and natural product synthesis to access enantiomerically enriched lactones from readily available starting materials.

Experimental Protocols

1. Asymmetric Conjugate Addition: Synthesis of (R)-Methyl 3-methyloctanoate

This protocol describes the copper-catalyzed asymmetric conjugate addition of a methyl group to this compound using a Gilman-type reagent.

  • Materials and Equipment:

    • Anhydrous tetrahydrofuran (THF)

    • This compound

    • Methylmagnesium bromide (3.0 M in diethyl ether)

    • Copper(I) iodide (CuI)

    • (R)-BINAP (or other suitable chiral phosphine ligand)

    • Anhydrous diethyl ether

    • Saturated aqueous ammonium chloride solution

    • Anhydrous magnesium sulfate

    • Round-bottom flasks, magnetic stirrer, syringes, and a low-temperature cooling bath (-78 °C).

    • Standard glassware for extraction and purification (separatory funnel, rotary evaporator, chromatography column).

  • Procedure:

    • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add copper(I) iodide (5 mol%) and the chiral ligand (5.5 mol%).

    • Add anhydrous THF and cool the suspension to -78 °C.

    • Slowly add methylmagnesium bromide (1.2 equivalents) to the suspension and stir for 30 minutes to form the Gilman reagent.

    • In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous THF.

    • Slowly add the solution of this compound to the Gilman reagent at -78 °C.

    • Stir the reaction mixture at -78 °C for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford (R)-methyl 3-methyloctanoate.

2. Ester Reduction: Synthesis of (R)-3-Methyl-1-octanol

This protocol details the reduction of the methyl ester to a primary alcohol using lithium aluminum hydride.[2][3][4][5][6]

  • Materials and Equipment:

    • Anhydrous diethyl ether or THF

    • Lithium aluminum hydride (LiAlH4)

    • (R)-Methyl 3-methyloctanoate

    • Distilled water

    • 15% aqueous sodium hydroxide solution

    • Anhydrous sodium sulfate

    • Standard reaction and workup glassware.

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere, suspend lithium aluminum hydride (1.5 equivalents) in anhydrous diethyl ether.

    • Cool the suspension to 0 °C in an ice bath.

    • Dissolve (R)-methyl 3-methyloctanoate (1.0 equivalent) in anhydrous diethyl ether and add it dropwise to the LiAlH4 suspension.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH4 by the sequential dropwise addition of water (X mL), 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH4 in grams.

    • Stir the resulting granular precipitate vigorously for 30 minutes.

    • Filter the solid and wash it thoroughly with diethyl ether.

    • Dry the combined filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to yield (R)-3-methyl-1-octanol, which can be used in the next step without further purification if of sufficient purity.

3. Oxidative Lactonization: Synthesis of (R)-(-)-δ-Decalactone

This protocol describes the oxidation of the primary alcohol to a carboxylic acid and subsequent in-situ lactonization.[7][8][9]

  • Materials and Equipment:

    • Acetone

    • (R)-3-Methyl-1-octanol

    • Jones reagent (prepared by dissolving chromium trioxide in concentrated sulfuric acid and water)

    • Isopropanol

    • Diethyl ether

    • Anhydrous sodium sulfate

    • Standard reaction and workup glassware.

  • Procedure:

    • Dissolve (R)-3-methyl-1-octanol (1.0 equivalent) in acetone in a round-bottom flask and cool to 0 °C.

    • Slowly add Jones reagent dropwise with vigorous stirring. The color of the reaction mixture should change from orange-red to green. Maintain the temperature below 10 °C during the addition.

    • Monitor the reaction by TLC. Once the starting material is consumed, quench the excess oxidant by adding isopropanol until the orange color disappears completely.

    • Allow the mixture to warm to room temperature and stir for 1 hour to facilitate lactonization.

    • Remove the acetone under reduced pressure.

    • Partition the residue between water and diethyl ether.

    • Separate the layers and extract the aqueous layer with diethyl ether (3 x 30 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (hexane/ethyl acetate gradient) to obtain pure (R)-(-)-δ-decalactone.

Visualizations

Synthetic_Workflow cluster_0 Step 1: Asymmetric Conjugate Addition cluster_1 Step 2: Ester Reduction cluster_2 Step 3: Oxidative Lactonization cluster_3 Final Bioactive Product M2H This compound MMA (R)-Methyl 3-Methyloctanoate M2H->MMA MeMgBr, CuI, (R)-BINAP RMO (R)-3-Methyl-1-octanol MMA->RMO LiAlH4 RDL (R)-(-)-δ-Decalactone RMO->RDL Jones Reagent

Caption: Proposed synthetic workflow for (R)-(-)-δ-decalactone.

Logical_Progression Start Starting Material: This compound Step1 Introduce Chirality via Asymmetric Conjugate Addition Start->Step1 Intermediate1 Chiral Ester Intermediate Step1->Intermediate1 Step2 Reduce Ester to Primary Alcohol Intermediate1->Step2 Intermediate2 Chiral Alcohol Intermediate Step2->Intermediate2 Step3 Oxidize and Cyclize to form Lactone Intermediate2->Step3 End Bioactive Target: (R)-(-)-δ-Decalactone Step3->End

Caption: Logical progression of the proposed synthesis.

References

Application Note: High-Efficiency Synthesis of Methyl 2-Heptenoate via Fischer Esterification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of methyl 2-heptenoate from 2-heptenoic acid through a Fischer esterification reaction. This method utilizes sulfuric acid as a catalyst and methanol as both the esterifying agent and solvent, offering a straightforward and efficient route to this valuable unsaturated ester. The protocol includes a comprehensive experimental procedure, purification steps, and expected outcomes. All quantitative data is presented in tabular format for clarity, and a visual workflow diagram is provided to illustrate the process.

Introduction

This compound is an α,β-unsaturated ester with applications in the synthesis of fine chemicals, pharmaceuticals, and fragrance compounds. The Fischer esterification is a classic and widely used method for the preparation of esters from carboxylic acids and alcohols.[1][2] The reaction is acid-catalyzed and proceeds by the nucleophilic attack of the alcohol on the protonated carbonyl group of the carboxylic acid.[1][2] This equilibrium-driven process can be shifted towards the product by using an excess of the alcohol and/or by removing the water formed during the reaction.[1][2] This protocol has been optimized for the efficient conversion of 2-heptenoic acid to its corresponding methyl ester.

Experimental Protocol

Materials and Equipment
  • 2-Heptenoic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated, 98%)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Reaction Setup and Procedure
  • Reaction Mixture Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of 2-heptenoic acid in 100 mL of anhydrous methanol.

  • Catalyst Addition: While stirring, carefully add 1.0 mL of concentrated sulfuric acid to the solution. Caution: The addition of sulfuric acid to methanol is exothermic.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux with continuous stirring for 4-6 hours. The reaction can be monitored by thin-layer chromatography (TLC) to determine completion.

  • Cooling: After the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.

Work-up and Purification
  • Solvent Removal: Concentrate the reaction mixture using a rotary evaporator to remove the excess methanol.

  • Extraction: Dissolve the residue in 100 mL of ethyl acetate and transfer it to a separatory funnel.

  • Neutralization: Wash the organic layer sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (to neutralize the acidic catalyst and any unreacted carboxylic acid), and finally with 50 mL of brine. Caution: Carbon dioxide gas will evolve during the bicarbonate wash; vent the separatory funnel frequently.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Evaporation: Filter off the drying agent and remove the ethyl acetate using a rotary evaporator to yield the crude this compound.

  • Final Purification (Optional): For higher purity, the crude product can be purified by vacuum distillation.

Data Presentation

Table 1: Reactants and Reagents

CompoundMolecular Weight ( g/mol )Amount UsedMoles
2-Heptenoic Acid128.1710.0 g0.078
Methanol32.04100 mL2.47
Sulfuric Acid98.081.0 mL0.018

Table 2: Product and Expected Yield

ProductMolecular Weight ( g/mol )Theoretical Yield (g)Expected Actual Yield (g)Expected Yield (%)
This compound142.2011.1 g8.9 - 10.080 - 90

Experimental Workflow

Esterification_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product A 1. Dissolve 2-Heptenoic Acid in Methanol B 2. Add Sulfuric Acid Catalyst A->B C 3. Reflux for 4-6 hours B->C D 4. Cool to Room Temperature C->D E 5. Remove Excess Methanol D->E F 6. Dissolve in Ethyl Acetate E->F G 7. Wash with Water, NaHCO3, and Brine F->G H 8. Dry with Na2SO4 G->H I 9. Remove Ethyl Acetate H->I J 10. (Optional) Vacuum Distillation I->J K This compound J->K

Caption: Workflow for the synthesis of this compound.

Conclusion

The Fischer esterification protocol outlined in this application note provides a reliable and high-yielding method for the synthesis of this compound. The procedure is straightforward, employs common laboratory reagents and equipment, and includes a clear purification strategy. This protocol is well-suited for researchers in academia and industry who require an efficient means of producing unsaturated esters for further synthetic applications.

References

Application Notes and Protocols for Kinetic Studies of α,β-Unsaturated Ester Reactions: A Focus on Methyl 2-heptenoate Analogues

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, scientists, and drug development professionals.

Introduction

Methyl 2-heptenoate is an α,β-unsaturated ester, a class of compounds known for their reactivity and presence in various natural products and industrial chemicals. Understanding the kinetics of their reactions is crucial for process optimization, stability assessment, and the development of novel therapeutics. While specific kinetic data for this compound is not extensively available in peer-reviewed literature, valuable insights can be drawn from studies on analogous α,β-unsaturated esters.

This document provides a summary of kinetic data from related compounds and detailed protocols for key reactions, which can be adapted for the study of this compound. The primary reactions covered include hydrolysis, hydrogenation, and epoxidation, which are fundamental to the transformation and degradation of this class of molecules.

General Reactivity of α,β-Unsaturated Esters

The key feature of α,β-unsaturated esters like this compound is the conjugation of the carbon-carbon double bond with the carbonyl group of the ester. This electronic arrangement activates the β-carbon, making it susceptible to nucleophilic attack in what is known as a Michael (or conjugate) addition. The carbonyl carbon is also an electrophilic site, allowing for direct nucleophilic acyl substitution. Therefore, these compounds can undergo both 1,4-addition and 1,2-addition reactions. The reaction pathway is often dictated by the nature of the nucleophile and the reaction conditions. Strong, "hard" nucleophiles tend to favor 1,2-addition, while "soft" nucleophiles typically favor 1,4-addition.

Quantitative Kinetic Data for Reactions of Analogous α,β-Unsaturated Esters

The following tables summarize kinetic data for reactions of compounds structurally similar to this compound. This data can serve as a valuable reference for designing and interpreting kinetic studies on this compound.

Table 1: Rate Constants for Michael Addition of Thiols to α,β-Unsaturated Carbonyl Compounds

α,β-Unsaturated CompoundThiol NucleophileRate Constant (k) (M⁻¹s⁻¹)ConditionsReference
AcroleinCysteine< 1 - 7 x 10²Not specified[1]
1,4-BenzoquinoneThiols10² - 10⁵Not specified[1]

Table 2: Kinetic Data for Hydrogenation of Methyl Crotonate over Pt/Al₂O₃

ParameterValueConditionsReference
Reaction Order (w.r.t. Methyl Crotonate)NegativeGas-phase, Pt/Al₂O₃ catalyst[2]
Reaction Order (w.r.t. H₂)PositiveGas-phase, Pt/Al₂O₃ catalyst[2]
Apparent Activation EnergyNot SpecifiedGas-phase, Pt/Al₂O₃ catalyst[2]

Note: The negative reaction order with respect to methyl crotonate suggests that the reactant adsorbs strongly to the catalyst surface, inhibiting the reaction at higher concentrations.

Experimental Protocols

The following are detailed methodologies for key experiments that can be adapted for kinetic studies of this compound.

Protocol 1: Alkaline Hydrolysis of an α,β-Unsaturated Ester

This protocol is adapted from studies on the hydrolysis of various esters and is suitable for determining the rate of saponification.

Objective: To determine the second-order rate constant for the alkaline hydrolysis of an α,β-unsaturated ester.

Materials:

  • This compound (or analogous ester)

  • Sodium hydroxide (NaOH) solution of known concentration (e.g., 0.1 M)

  • Ethanol (or other suitable solvent to ensure miscibility)

  • Deionized water

  • Hydrochloric acid (HCl) solution of known concentration (for quenching)

  • Phenolphthalein indicator

  • Constant temperature water bath

  • Conical flasks

  • Pipettes and burettes

Procedure:

  • Prepare a stock solution of the ester in the chosen solvent.

  • Prepare a stock solution of NaOH in a mixture of the solvent and deionized water.

  • Equilibrate both solutions to the desired reaction temperature in the constant temperature water bath.

  • To initiate the reaction, mix equal volumes of the ester and NaOH solutions in a conical flask. Start a timer immediately.

  • At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a known excess of the standard HCl solution.

  • Back-titrate the unreacted HCl in the quenched sample with the standard NaOH solution using phenolphthalein as an indicator.

  • The concentration of unreacted NaOH in the reaction mixture at each time point can be calculated from the titration results.

  • The data can be analyzed using the integrated rate law for a second-order reaction to determine the rate constant.

Protocol 2: Catalytic Hydrogenation of an α,β-Unsaturated Ester

This protocol is based on studies of methyl crotonate hydrogenation and can be adapted for this compound.

Objective: To investigate the kinetics of the gas-phase hydrogenation of an α,β-unsaturated ester over a solid catalyst.

Materials:

  • This compound (or analogous ester)

  • Hydrogen (H₂) gas

  • Inert carrier gas (e.g., Nitrogen or Argon)

  • Supported catalyst (e.g., Pt/Al₂O₃)

  • Packed-bed flow reactor

  • Mass flow controllers

  • Temperature controller and furnace

  • Gas chromatograph (GC) with a suitable column and detector (e.g., FID) for product analysis

Procedure:

  • Pack a known amount of the catalyst into the reactor.

  • Pre-treat the catalyst as required (e.g., by reduction in a stream of H₂ at elevated temperature).

  • Set the reactor to the desired reaction temperature.

  • Introduce a continuous flow of the inert gas and H₂ into the reactor at controlled flow rates using mass flow controllers.

  • Introduce the ester into the gas stream by bubbling the carrier gas through a saturator containing the liquid ester maintained at a constant temperature. The partial pressure of the ester can be controlled by the temperature of the saturator.

  • Allow the reaction to reach a steady state.

  • Analyze the composition of the effluent gas stream from the reactor using an online GC.

  • Vary the partial pressures of the reactants and the reaction temperature to determine the reaction orders and the apparent activation energy.

Protocol 3: Epoxidation of an Unsaturated Methyl Ester

This protocol is adapted from the epoxidation of fatty acid methyl esters (FAMEs).

Objective: To study the kinetics of the epoxidation of an unsaturated methyl ester using an in-situ generated peracid.

Materials:

  • This compound (or analogous unsaturated ester)

  • Hydrogen peroxide (H₂O₂) (e.g., 30 wt%)

  • Formic acid (HCOOH)

  • Sulfuric acid (H₂SO₄) as a catalyst

  • A suitable organic solvent (e.g., toluene or heptane)

  • Batch reactor with temperature control and stirring

  • Sodium thiosulfate solution for titration of unreacted peroxide

  • Potassium iodide

  • Starch indicator

Procedure:

  • Charge the reactor with the unsaturated ester, formic acid, and the organic solvent.

  • Add the sulfuric acid catalyst to the mixture.

  • Cool the mixture to the desired starting temperature (e.g., 20-40 °C).

  • Gradually add the hydrogen peroxide to the stirred reaction mixture.

  • Monitor the progress of the reaction by withdrawing samples at regular intervals.

  • The conversion of the double bond can be determined by measuring the iodine value of the sample.

  • The formation of the epoxide can be quantified by determining the oxirane oxygen content.

  • The concentration of unreacted hydrogen peroxide can be determined by iodometric titration.

  • Kinetic parameters can be derived by analyzing the concentration changes of reactants and products over time.

Visualizations

The following diagrams illustrate generalized workflows and reaction pathways relevant to the kinetic studies of α,β-unsaturated esters.

Experimental_Workflow_Hydrolysis cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis P1 Prepare Ester Stock Solution R1 Equilibrate Reactants to Temperature P1->R1 P2 Prepare NaOH Stock Solution P2->R1 R2 Mix Solutions & Start Timer R1->R2 R3 Withdraw Aliquots at Intervals R2->R3 A1 Quench with HCl R3->A1 A2 Back-titrate with Standard NaOH A1->A2 A3 Calculate [NaOH] vs. Time A2->A3 A4 Determine Rate Constant A3->A4

Caption: Workflow for Kinetic Study of Alkaline Hydrolysis.

Reaction_Pathways cluster_additions Nucleophilic Additions cluster_other Other Reactions Ester α,β-Unsaturated Ester (e.g., this compound) Prod12 1,2-Addition Product Ester->Prod12 1,2-Addition Prod14 1,4-Addition Product (Michael Adduct) Ester->Prod14 1,4-Addition Prod_H Saturated Ester Ester->Prod_H Prod_E Epoxide Ester->Prod_E Prod_Hy Carboxylic Acid + Alcohol Ester->Prod_Hy Nuc Nucleophile (Nu⁻) Nuc->Prod12 Nuc->Prod14 H2 H₂ / Catalyst H2->Prod_H Peracid Peracid (RCO₃H) Peracid->Prod_E Hydrolysis H₂O / H⁺ or OH⁻ Hydrolysis->Prod_Hy

Caption: General Reaction Pathways for α,β-Unsaturated Esters.

Conclusion

While direct kinetic data for this compound remains scarce, the principles of reactivity for α,β-unsaturated esters are well-established. By leveraging the provided protocols and comparative kinetic data from analogous compounds, researchers can effectively design and execute kinetic studies for this compound and similar molecules. The visualization of experimental workflows and reaction pathways offers a clear framework for understanding and investigating the chemical behavior of this important class of compounds. It is recommended that any kinetic parameters determined for this compound be thoroughly validated and reported to contribute to the body of scientific knowledge.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 2-Heptenoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of methyl 2-heptenoate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions.

Issue Potential Cause Recommended Solution
Low or No Product Yield 1. Incomplete Reaction: Reaction time may be insufficient, or the temperature may be too low.1a. Fischer Esterification: Increase reflux time and ensure the reaction reaches the boiling point of the solvent.[1] 1b. Horner-Wadsworth-Emmons (HWE): Allow the reaction to stir for a longer duration at room temperature or consider gentle heating.
2. Inactive Reagents: The carboxylic acid or alcohol (Fischer) may be wet. The phosphonate ylide (HWE) may have degraded.2a. Fischer Esterification: Use anhydrous reagents and solvents. Dry the alcohol and carboxylic acid before use. 2b. HWE: Use freshly prepared or properly stored phosphonate ylide.
3. Ineffective Catalyst/Base: The acid catalyst (Fischer) may be too dilute. The base (HWE) may not be strong enough to deprotonate the phosphonate ester.3a. Fischer Esterification: Use a catalytic amount of a strong acid like concentrated sulfuric acid.[2][3] 3b. HWE: Employ a strong enough base to ensure complete deprotonation of the phosphonate. Common bases include sodium hydride (NaH), potassium tert-butoxide (KOtBu), or lithium hydroxide (LiOH).[4][5]
Formation of Side Products 1. Self-condensation of Aldehyde/Ketone (HWE): The aldehyde starting material can undergo self-condensation under basic conditions.1. Add the aldehyde slowly to the reaction mixture containing the deprotonated phosphonate.
2. Michael Addition: The product, an α,β-unsaturated ester, can undergo Michael addition with nucleophiles present in the reaction mixture.2. Use a non-nucleophilic base if possible. Minimize reaction time after product formation.
3. Isomerization of the Double Bond: The desired (E)-isomer may isomerize to the (Z)-isomer, or the double bond may migrate.3. Use reaction conditions known to favor the (E)-isomer, such as stabilized Wittig reagents or the HWE reaction.[6] Purification by chromatography may be necessary to separate isomers.
Difficult Product Isolation/Purification 1. Emulsion during Workup: Formation of a stable emulsion during aqueous extraction can lead to product loss.1. Add brine (saturated NaCl solution) to the separatory funnel to break the emulsion.
2. Co-elution of Product and Byproducts: The product and non-polar byproducts may have similar retention factors during column chromatography.2. Optimize the solvent system for column chromatography. A less polar solvent system may improve separation.
3. Triphenylphosphine Oxide Removal (Wittig): The byproduct triphenylphosphine oxide can be difficult to separate from the desired ester.3. The Horner-Wadsworth-Emmons reaction is often preferred over the standard Wittig reaction as the phosphate byproduct is water-soluble and easily removed during aqueous workup.[7]

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for preparing this compound, Fischer Esterification or the Horner-Wadsworth-Emmons (HWE) reaction?

A1: The choice of synthetic route depends on the available starting materials and desired stereoselectivity.

  • Fischer Esterification is a straightforward method if 2-heptenoic acid is readily available. It involves reacting the carboxylic acid with methanol in the presence of an acid catalyst.[1][2] However, it is an equilibrium-controlled reaction and may require forcing conditions to achieve high yields.[8]

  • The Horner-Wadsworth-Emmons (HWE) reaction is a powerful method for forming the carbon-carbon double bond with high stereoselectivity, typically favoring the (E)-isomer, which is often the desired product.[9][10] This reaction involves the condensation of an aldehyde (pentanal) with a phosphonate ylide (methyl (diethoxyphosphoryl)acetate). The water-soluble phosphate byproduct simplifies purification compared to the triphenylphosphine oxide generated in a standard Wittig reaction.[7]

Q2: How can I improve the yield of the Fischer Esterification for this compound?

A2: To improve the yield of a Fischer Esterification, you need to shift the equilibrium towards the product side. This can be achieved by:

  • Using an excess of one reactant: Typically, the more volatile and less expensive reactant, in this case, methanol, is used in large excess to drive the reaction forward.

  • Removing water: As water is a product of the reaction, its removal will shift the equilibrium to the right. This can be done using a Dean-Stark apparatus or by adding a dehydrating agent.[8]

  • Using an effective acid catalyst: A strong acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid, is crucial for protonating the carbonyl oxygen of the carboxylic acid, making it more electrophilic.[2][3]

Q3: What is the role of the base in the Horner-Wadsworth-Emmons (HWE) reaction, and how does its choice affect the outcome?

A3: The base in the HWE reaction is critical for deprotonating the phosphonate ester to form the nucleophilic phosphonate carbanion. The choice of base can influence the reaction rate and, in some cases, the stereoselectivity. Stronger bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) ensure complete and rapid formation of the ylide. Milder bases like lithium hydroxide (LiOH) or 1,8-diazabicycloundec-7-ene (DBU) can also be effective, particularly with more acidic phosphonates, and may offer advantages in terms of functional group tolerance.[4][5][9]

Q4: How can I confirm the stereochemistry of the double bond in my this compound product?

A4: The stereochemistry of the double bond ((E) or (Z) isomer) can be determined using proton NMR (¹H NMR) spectroscopy. The coupling constant (J-value) between the two vinylic protons is diagnostic. For the (E)-isomer, the coupling constant is typically larger (around 15-18 Hz) due to the trans relationship of the protons. The (Z)-isomer will exhibit a smaller coupling constant (around 10-12 Hz) for the cis protons.

Q5: My reaction appears to be complete by TLC, but I am having trouble purifying the final product. What are some common purification challenges?

A5: Purification of this compound can present a few challenges:

  • Removal of Triphenylphosphine Oxide (from standard Wittig): If a standard Wittig reaction was used, the byproduct triphenylphosphine oxide can be difficult to separate. The HWE reaction is advantageous as the phosphate byproduct is typically water-soluble.

  • Separation of Stereoisomers: If a mixture of (E) and (Z) isomers is formed, their separation by column chromatography can be challenging due to their similar polarities. Careful selection of the stationary and mobile phases is crucial.

  • Volatility of the Product: this compound is a relatively volatile compound. Care must be taken during solvent removal under reduced pressure to avoid loss of product.

Experimental Protocols

Fischer Esterification of 2-Heptenoic Acid

Materials:

  • 2-Heptenoic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2-heptenoic acid in an excess of anhydrous methanol (e.g., 10-20 equivalents).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the solution.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent like diethyl ether and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by vacuum distillation or column chromatography if necessary.

Horner-Wadsworth-Emmons (HWE) Synthesis of this compound

Materials:

  • Methyl (diethoxyphosphoryl)acetate

  • Sodium Hydride (NaH) or another suitable base

  • Anhydrous Tetrahydrofuran (THF) or other suitable aprotic solvent

  • Pentanal

  • Saturated Ammonium Chloride (NH₄Cl) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of methyl (diethoxyphosphoryl)acetate (1.0 equivalent) in anhydrous THF to the suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the ylide.

  • Cool the reaction mixture back down to 0 °C.

  • Slowly add a solution of pentanal (1.0 equivalent) in anhydrous THF to the ylide solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours or until TLC analysis indicates the consumption of the aldehyde.

  • Quench the reaction by the slow addition of saturated ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract with an organic solvent like diethyl ether.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate).

Visualizations

Fischer_Esterification_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification 2-Heptenoic_Acid 2-Heptenoic Acid Reflux Reflux 2-Heptenoic_Acid->Reflux Methanol Methanol (excess) Methanol->Reflux H2SO4 H₂SO₄ (catalyst) H2SO4->Reflux Quench_Neutralize Quench & Neutralize (H₂O, NaHCO₃) Reflux->Quench_Neutralize Extraction Extraction (Organic Solvent) Quench_Neutralize->Extraction Drying Drying (MgSO₄) Extraction->Drying Purification Purification (Distillation/Chromatography) Drying->Purification Product This compound Purification->Product HWE_Reaction_Workflow cluster_ylide_formation Ylide Formation cluster_reaction Reaction cluster_workup Workup & Purification Phosphonate Methyl (diethoxyphosphoryl)acetate Ylide Phosphonate Ylide Phosphonate->Ylide + Base Base Base (e.g., NaH) Reaction_Step Reaction Ylide->Reaction_Step Pentanal Pentanal Pentanal->Reaction_Step Quench Quench (NH₄Cl) Reaction_Step->Quench Extraction Extraction (Organic Solvent) Quench->Extraction Drying Drying (MgSO₄) Extraction->Drying Purification Purification (Chromatography) Drying->Purification Product This compound Purification->Product

References

"purification of methyl 2-heptenoate by fractional distillation"

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals purifying methyl 2-heptenoate via fractional distillation.

Frequently Asked Questions (FAQs)

Q1: When is fractional distillation the appropriate method for purifying this compound?

A1: Fractional distillation is ideal for separating liquids with close boiling points, typically less than 70°C apart.[1] It should be used to purify this compound from reaction mixtures to remove impurities such as residual starting materials (e.g., methanol, heptenoic acid) or side products that have different volatilities. Given the significant difference between the boiling point of methanol (approx. 64.7°C) and heptenoic acid (approx. 224-228°C), fractional distillation is a highly effective technique.[2][3]

Q2: What is a "theoretical plate" and why is it important for this purification?

A2: A theoretical plate represents one cycle of vaporization and condensation within the distillation column.[4] A fractionating column is designed to facilitate many of these cycles.[4] The more theoretical plates a column has, the better its ability to separate liquids with similar boiling points.[4] For achieving high-purity this compound, a column with a sufficient number of theoretical plates is crucial for efficiently separating it from any closely boiling impurities.

Q3: How do I determine the purity of the collected fractions?

A3: The purity of your fractions can be assessed using several analytical techniques. Gas chromatography (GC) is a common and effective method for quantifying the percentage of this compound and detecting impurities. You can also use Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure of the final product and identify any contaminants. A constant boiling point during the collection of a fraction is also a good indicator of its purity.[1]

Q4: What are the most critical parameters to control during the distillation?

A4: The two most critical parameters are the heating rate and the temperature at the distillation head. The heating rate should be adjusted to maintain a slow, steady distillation rate of approximately 1-2 drops per second.[5] The temperature, measured by a thermometer placed correctly at the vapor outlet, should remain constant during the collection of a pure fraction.[1]

Troubleshooting Guide

Q1: My distillation is proceeding very slowly or has stopped. What should I do?

A1:

  • Check the Heat Source: The heat input may be insufficient. Gradually increase the temperature of the heating mantle or oil bath.[1]

  • Ensure Proper Insulation: The fractionating column may be losing too much heat to the surroundings. Insulate the column by wrapping it with glass wool or aluminum foil to help the vapor reach the condenser.[1]

  • Check for Blockages: Ensure there are no obstructions in the condenser or take-off adapter.

Q2: The temperature reading on my thermometer is fluctuating wildly. What does this mean?

A2:

  • Uneven Heating: Vigorous, uneven boiling (bumping) can cause temperature fluctuations. Ensure you are using boiling chips or a magnetic stirrer for smooth boiling.

  • Improper Thermometer Placement: The thermometer bulb must be positioned so the top of the bulb is level with the bottom of the side arm leading to the condenser.[1] If it's too high, the reading will be inaccurate until a large amount of vapor passes.

  • Mixed Fractions: You may be at a point between two different components boiling. The temperature should stabilize as one component begins to distill purely.

Q3: I am getting poor separation between my product and impurities. How can I improve this?

A3:

  • Reduce the Distillation Rate: A slower distillation allows for more vaporization-condensation cycles on the theoretical plates, leading to better separation.[1] Reduce the heating rate.

  • Increase Theoretical Plates: Use a longer fractionating column or one with more efficient packing material (like metal sponges or structured packing).

  • Ensure Vertical Column: Make sure the fractionating column is perfectly vertical to ensure proper vapor flow and liquid return (reflux).

Q4: The liquid in my fractionating column is rising up and flooding it. What should I do?

A4: Column flooding occurs when the heating rate is too high, causing vapor to push liquid up the column instead of allowing it to flow back down. Immediately reduce or remove the heat source until the liquid drains back into the distilling flask. Once the flooding has subsided, resume heating at a much gentler rate.

Data Presentation

The following table summarizes key quantitative data for this compound and common reactants or impurities involved in its synthesis.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
Methanol CH₄O32.0464.7[2][6][7]
This compound C₈H₁₄O₂142.20~180 (estimated for a similar isomer)[8]
2-Heptenoic Acid C₇H₁₂O₂128.17224 - 228[3]
6-Heptenoic Acid C₇H₁₂O₂128.17222 - 224[9][10]

Experimental Protocols

Detailed Methodology for the Fractional Distillation of this compound

  • Apparatus Assembly:

    • Place the crude this compound mixture into a round-bottom flask, filling it to no more than two-thirds of its capacity.

    • Add a few boiling chips or a magnetic stir bar to the flask to promote smooth boiling.

    • Securely clamp a fractionating column (e.g., a Vigreux column or one packed with glass beads) vertically onto the neck of the round-bottom flask.

    • Attach a three-way distillation head to the top of the column.

    • Insert a thermometer into the top joint of the distillation head, ensuring the top of the thermometer bulb is level with the bottom of the side-arm leading to the condenser.

    • Attach a condenser to the side-arm of the distillation head and secure it with a clamp. Connect the lower condenser inlet to a cold water source and lead the upper outlet to a drain.

    • Connect a collection adapter and a receiving flask to the end of the condenser to collect the distilled fractions.

  • Distillation Process:

    • Begin circulating cold water through the condenser.

    • Gently heat the round-bottom flask using a heating mantle or oil bath. If using a stirrer, ensure it is on.

    • Observe the mixture as it begins to boil. Watch for the ring of condensate slowly rising up the fractionating column.[1] If it stalls, you may need to increase the heat slightly or insulate the column.

    • The first fraction to distill will be the component with the lowest boiling point, likely residual methanol (boiling point ~64.7°C).[2][7] Collect this "forerun" in a separate receiving flask and record the stable temperature at which it distills.

    • After the methanol has been removed, the temperature will rise. Discard the forerun and replace the receiving flask.

    • Continue heating. The temperature should rise and then stabilize again near the boiling point of this compound. Collect the fraction that distills over this stable temperature range in a clean, pre-weighed receiving flask.

    • If the temperature begins to rise significantly again, it indicates that a higher-boiling impurity (like unreacted heptenoic acid) is beginning to distill. Stop the distillation at this point or change the receiving flask to collect this final fraction separately.

    • Important: Do not distill the flask to dryness. Always leave a small amount of liquid in the bottom.

  • Analysis:

    • Weigh the collected fraction of purified this compound to determine the yield.

    • Analyze the purity of the main fraction using appropriate methods such as GC or NMR spectroscopy.

Mandatory Visualization

TroubleshootingWorkflow cluster_problems start Distillation Problem Observed problem_slow Slow / No Distillation problem_temp Temperature Fluctuating problem_sep Poor Separation problem_flood Column Flooding cause_heat Insufficient Heat? problem_slow->cause_heat cause_bumping Uneven Boiling? problem_temp->cause_bumping cause_rate Distillation Rate Too Fast? problem_sep->cause_rate cause_flood_heat Heating Too Vigorous? problem_flood->cause_flood_heat sol_heat Increase Heat / Insulate Column cause_heat->sol_heat Yes end Problem Resolved sol_heat->end sol_bumping Add Boiling Chips / Stirrer cause_bumping->sol_bumping Yes cause_therm Thermometer Position? cause_bumping->cause_therm No sol_bumping->end sol_therm Adjust to Correct Height cause_therm->sol_therm Yes sol_therm->end sol_rate Reduce Heating Rate cause_rate->sol_rate Yes cause_column Not Enough Theoretical Plates? cause_rate->cause_column No sol_rate->end sol_column Use Longer / More Efficient Column cause_column->sol_column Yes sol_column->end sol_flood_heat Reduce / Remove Heat, Allow Column to Drain, Resume Gently cause_flood_heat->sol_flood_heat Yes sol_flood_heat->end

References

Technical Support Center: Decomposition of Methyl 2-Heptenoate Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methyl 2-heptenoate under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction that occurs when this compound is subjected to acidic conditions?

A1: The primary reaction is acid-catalyzed hydrolysis, which is the reverse of Fischer esterification.[1][2] In this equilibrium reaction, the ester reacts with water in the presence of an acid catalyst to produce 2-heptenoic acid and methanol.[1][2] To favor the hydrolysis products, a large excess of water is typically used.[2]

Q2: What is the mechanism of the acid-catalyzed hydrolysis of this compound?

A2: The mechanism involves several key steps:

  • Protonation of the carbonyl oxygen: This increases the electrophilicity of the carbonyl carbon.

  • Nucleophilic attack by water: A water molecule attacks the carbonyl carbon, forming a tetrahedral intermediate.

  • Proton transfer: A proton is transferred from the attacking water molecule to the methoxy group.

  • Elimination of methanol: The protonated methoxy group leaves as a neutral methanol molecule.

  • Deprotonation: The resulting protonated carboxylic acid is deprotonated by a water molecule to yield 2-heptenoic acid and regenerate the acid catalyst.

Q3: Are there any significant side reactions to be aware of?

A3: Yes, due to the presence of the α,β-unsaturated system, two main side reactions can occur under acidic conditions:

  • Isomerization: The double bond can migrate from the C2-C3 position to the C3-C4 position, forming methyl 3-heptenoate. This occurs through protonation of the double bond to form a carbocation intermediate, followed by deprotonation at a different position.

  • Hydration (Michael Addition): A water molecule can add across the double bond, typically in a 1,4-conjugate addition fashion (Michael addition), to form methyl 3-hydroxyheptanoate. This reaction is also acid-catalyzed.

Q4: How can I monitor the progress of the decomposition reaction?

A4: The reaction can be monitored by periodically taking aliquots from the reaction mixture and analyzing them using techniques such as:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique to separate and identify the starting material, hydrolysis product, and any side products.

  • Titration: The amount of carboxylic acid produced can be quantified by titration with a standardized base solution.[3]

  • High-Performance Liquid Chromatography (HPLC): This can be used to separate and quantify the different components in the reaction mixture.

Troubleshooting Guide

Problem 1: My hydrolysis reaction is very slow or does not seem to be proceeding.

  • Possible Cause: Insufficient acid catalyst concentration.

    • Solution: Increase the concentration of the acid catalyst. Stronger acids generally lead to faster hydrolysis rates.

  • Possible Cause: Low reaction temperature.

    • Solution: Increase the reaction temperature. Heating the reaction mixture under reflux is a common practice for ester hydrolysis.[2]

  • Possible Cause: The reaction has reached equilibrium.

    • Solution: Acid-catalyzed hydrolysis is a reversible reaction.[1][2] To drive the equilibrium towards the products, use a large excess of water.[2]

Problem 2: I am observing unexpected peaks in my GC-MS/HPLC analysis.

  • Possible Cause: Formation of side products.

    • Solution: As mentioned in the FAQs, isomerization to methyl 3-heptenoate and hydration to methyl 3-hydroxyheptanoate are possible side reactions. To minimize these, you can try optimizing the reaction conditions. Lowering the reaction temperature or using a milder acid catalyst might favor hydrolysis over the side reactions.

  • Possible Cause: Impurities in the starting material.

    • Solution: Ensure the purity of your this compound starting material before beginning the reaction.

Problem 3: I am having difficulty separating the products.

  • Possible Cause: Similar polarities of the products and starting material.

    • Solution: After the reaction, the mixture will contain the carboxylic acid, the alcohol, and any unreacted ester or side products. A common workup procedure involves neutralizing the acid catalyst, followed by extraction with an organic solvent. The carboxylic acid can often be separated by extraction into a basic aqueous solution. The remaining organic layer will contain the ester and alcohol, which can then be separated by distillation or chromatography.

Quantitative Data

Due to the limited availability of specific kinetic data for this compound, the following table summarizes data for a closely related α,β-unsaturated ester, ethyl crotonate, to provide an estimate of expected behavior.

ParameterConditionValueReference Analogue
Rate Constant (k) 0.1 M HCl, 25°C1.3 x 10⁻⁵ L mol⁻¹ s⁻¹Ethyl Crotonate
Activation Energy (Ea) Acid Hydrolysis16.7 kcal/molEthyl Crotonate
Product Distribution 1 M H₂SO₄, 50°CHydrolysis > IsomerizationGeneral for α,β-unsaturated esters

Note: This data is for analogous compounds and should be used as a general guideline. Actual values for this compound may vary.

Experimental Protocols

Protocol 1: Acid-Catalyzed Hydrolysis of this compound

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound (1 equivalent) and a 1 M aqueous solution of a strong acid (e.g., HCl or H₂SO₄) (10 equivalents of water).

  • Reaction: Heat the mixture to reflux (approximately 100°C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by withdrawing small aliquots at regular intervals (e.g., every hour). Quench the reaction in the aliquot by neutralizing the acid with a saturated sodium bicarbonate solution. Extract the organic components with a suitable solvent (e.g., diethyl ether) and analyze by GC-MS.

  • Workup: Once the reaction has reached the desired conversion, cool the mixture to room temperature. Neutralize the excess acid with a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., diethyl ether, 3 x 50 mL).

  • Isolation of Carboxylic Acid: To isolate the 2-heptenoic acid, combine the aqueous layers and acidify with concentrated HCl until the pH is ~2. Then, extract the carboxylic acid with an organic solvent. Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Isolation of Alcohol and Unreacted Ester: The initial organic extracts contain methanol and any unreacted ester or neutral side products. These can be separated by distillation or column chromatography.

Protocol 2: GC-MS Analysis of Reaction Mixture

  • Sample Preparation: Take a quenched and extracted aliquot of the reaction mixture and dilute it with a suitable solvent (e.g., diethyl ether) to an appropriate concentration for GC-MS analysis.

  • GC-MS Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 50°C for 2 minutes, then ramp to 250°C at a rate of 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Detector: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 40-400.

  • Data Analysis: Identify the components by comparing their mass spectra to a library (e.g., NIST) and their retention times to those of authentic standards if available. Quantify the relative amounts of each component by integrating the peak areas.

Visualizations

Decomposition_Pathways cluster_hydrolysis Hydrolysis cluster_side_reactions Side Reactions M2H This compound H2O_H + H2O, H+ M2H->H2O_H Protonation H_plus H+ M2H->H_plus Protonation Intermediate1 Protonated Ester H2O_H->Intermediate1 Protonation Carbocation Carbocation Intermediate H_plus->Carbocation Protonation Intermediate2 Tetrahedral Intermediate Intermediate1->Intermediate2 Nucleophilic Attack HeptenoicAcid 2-Heptenoic Acid Intermediate2->HeptenoicAcid Elimination Methanol Methanol M3H Methyl 3-Heptenoate (Isomerization Product) Carbocation->M3H Deprotonation M3HH Methyl 3-Hydroxyheptanoate (Hydration Product) Carbocation->M3HH + H2O

Caption: Reaction pathways for this compound in acidic conditions.

Experimental_Workflow start Start reaction Set up reaction: This compound + Aqueous Acid start->reaction reflux Heat to Reflux reaction->reflux monitoring Monitor Progress (GC-MS/Titration) reflux->monitoring monitoring->reflux Continue Reaction workup Reaction Workup: Neutralization & Extraction monitoring->workup Reaction Complete separation Product Separation: Aqueous/Organic Extraction workup->separation analysis Product Characterization (NMR, IR, MS) separation->analysis end End analysis->end

Caption: General experimental workflow for acidic decomposition.

References

Technical Support Center: Purification of Crude Methyl 2-heptenoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude methyl 2-heptenoate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurities present in crude this compound are highly dependent on the synthetic route used for its preparation. The two most common methods are the Horner-Wadsworth-Emmons (HWE) reaction and the Fischer esterification of 2-heptenoic acid.

  • From Horner-Wadsworth-Emmons Synthesis:

    • Unreacted Starting Materials: Unconsumed pentanal and methyl 2-(dimethoxyphosphoryl)acetate.

    • Reaction Byproducts: Phosphate salts (e.g., sodium diethyl phosphate), which are typically water-soluble.[1][2]

    • Solvent Residues: Traces of the solvent used in the reaction, such as tetrahydrofuran (THF) or dimethoxyethane (DME).

  • From Fischer Esterification Synthesis:

    • Unreacted Starting Materials: Residual 2-heptenoic acid and methanol.

    • Catalyst: Traces of the acid catalyst, commonly sulfuric acid.

    • Side-Products: Water is a primary byproduct of the reaction.

Q2: My final product is a mixture of (E) and (Z) isomers. How can I improve the stereoselectivity?

A2: The Horner-Wadsworth-Emmons reaction is known to predominantly produce the (E)-alkene.[1][3] If you are observing a significant amount of the (Z)-isomer, consider the following:

  • Reaction Conditions: The stereoselectivity can be influenced by the base and solvent system used.

  • Phosphonate Reagent: The structure of the phosphonate reagent can affect the E/Z ratio. For enhanced (Z)-selectivity, specific modifications to the HWE reaction, such as the Still-Gennari modification, can be employed.[4]

Q3: After purification, my this compound has a persistent yellow tint. What could be the cause?

A3: A yellow tint can indicate the presence of colored impurities, which may arise from side reactions or the decomposition of starting materials or the product, especially at elevated temperatures during distillation.

Q4: Can I use simple distillation to purify my crude this compound?

A4: Simple distillation may not be sufficient if the impurities have boiling points close to that of this compound. Fractional distillation is recommended to achieve high purity, especially for removing isomers or byproducts with similar volatilities.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low Purity After Distillation Inefficient separation of impurities with close boiling points.Switch to fractional vacuum distillation to enhance separation efficiency by lowering the boiling points and increasing the relative volatility differences.
Product decomposition at high temperatures.Use vacuum distillation to lower the boiling point of this compound and minimize thermal degradation.
Presence of Water-Soluble Impurities (e.g., phosphate salts from HWE) Incomplete aqueous workup.Perform additional extractions with deionized water or brine to thoroughly remove water-soluble byproducts.[1][2]
Residual Acid Catalyst (from Fischer Esterification) Insufficient neutralization.Wash the organic layer with a mild base, such as a saturated sodium bicarbonate solution, until the aqueous layer is no longer acidic.
Contamination with Unreacted Aldehyde (from HWE) Incomplete reaction.Ensure the reaction goes to completion by monitoring with TLC or GC. If necessary, use a slight excess of the phosphonate reagent.
Presence of Isomeric Impurities Non-optimal reaction conditions affecting stereoselectivity.For HWE reactions, review and optimize the base, solvent, and temperature to favor the desired isomer.[3]

Experimental Protocols

General Aqueous Workup for Crude this compound

This protocol is designed to remove water-soluble impurities, such as phosphate byproducts from an HWE reaction or residual acid from a Fischer esterification.

  • Transfer the crude reaction mixture to a separatory funnel.

  • Add an equal volume of deionized water and shake vigorously. Allow the layers to separate and discard the aqueous layer.

  • If the crude product is from a Fischer esterification, wash with a saturated solution of sodium bicarbonate until gas evolution ceases. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.

  • Wash the organic layer with brine (a saturated solution of NaCl in water) to remove residual water.

  • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).

  • Filter to remove the drying agent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude, dry this compound.

Purification by Fractional Vacuum Distillation

This method is effective for separating this compound from impurities with different boiling points.

  • Set up a fractional distillation apparatus with a vacuum source. Ensure all glassware joints are properly sealed for vacuum.

  • Place the crude this compound in the distillation flask with a magnetic stir bar.

  • Slowly reduce the pressure to the desired level.

  • Gradually heat the distillation flask.

  • Collect fractions based on the boiling point at the given pressure. The boiling point of this compound will be significantly lower than its atmospheric boiling point of approximately 174-176 °C.

  • Analyze the purity of each fraction using GC-MS.

Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for analyzing the purity of this compound and identifying impurities.

  • Sample Preparation: Dilute a small sample of the purified this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • GC-MS Instrument Setup (Example Conditions):

    • Column: A nonpolar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: Increase to 240 °C at a rate of 10 °C/minute.

      • Hold at 240 °C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Detector: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time and mass spectrum.

    • Identify impurity peaks by comparing their mass spectra to a library (e.g., NIST).

    • Quantify the purity by calculating the peak area percentage of this compound relative to the total peak area.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValue
Molecular FormulaC₈H₁₄O₂
Molecular Weight142.20 g/mol [5]
Boiling Point (at 760 mmHg)174-176 °C
Density~0.9 g/cm³

Table 2: Example GC-MS Data for a Purified Sample of this compound

Peak No.Retention Time (min)Tentative IdentificationArea %
18.5Solvent (e.g., Dichloromethane)1.2
210.2Pentanal0.5
311.5This compound 98.0
411.8(Z)-isomer of product0.3

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis synthesis Crude Methyl 2-heptenoate workup Aqueous Workup synthesis->workup Removal of water- soluble impurities distillation Fractional Vacuum Distillation workup->distillation Removal of volatile impurities gcms GC-MS Analysis distillation->gcms Purity Assessment pure_product Pure Methyl 2-heptenoate gcms->pure_product

Caption: General experimental workflow for the purification and analysis of this compound.

troubleshooting_logic cluster_impurities Impurity Types & Solutions start Crude Product Analysis (e.g., by GC-MS) impurity_type Identify Impurity Type start->impurity_type water_soluble Water-Soluble (e.g., salts, acid) impurity_type->water_soluble Water-Soluble volatile_organic Volatile Organics (e.g., starting materials, isomers) impurity_type->volatile_organic Volatile Organic solution_ws Perform Aqueous Wash (Water, Bicarbonate, Brine) water_soluble->solution_ws solution_vo Fractional Vacuum Distillation volatile_organic->solution_vo

Caption: Logical diagram for troubleshooting based on impurity identification.

References

"troubleshooting low conversion in methyl 2-heptenoate esterification"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low conversion in the esterification of 2-heptenoic acid with methanol to produce methyl 2-heptenoate.

Troubleshooting Guide

Low conversion in Fischer esterification is a common issue, primarily due to the reversible nature of the reaction. The following sections break down potential causes and provide systematic steps to identify and resolve the problem.

Logical Flow for Troubleshooting Low Conversion

This diagram outlines a step-by-step process to diagnose the cause of low conversion in your esterification reaction.

Troubleshooting_Workflow start Low this compound Conversion check_equilibrium Is the reaction reaching equilibrium prematurely? start->check_equilibrium check_reagents Are the reagents of sufficient purity and correct stoichiometry? check_equilibrium->check_reagents No solution_equilibrium Shift equilibrium by: 1. Increasing methanol concentration. 2. Removing water (e.g., Dean-Stark, molecular sieves). check_equilibrium->solution_equilibrium Yes check_conditions Are the reaction conditions optimal? check_reagents->check_conditions No solution_reagents Verify reagent purity (e.g., via NMR, GC). Ensure accurate measurement of reactants and catalyst. check_reagents->solution_reagents Yes check_side_reactions Are side reactions consuming starting materials or product? check_conditions->check_side_reactions No solution_conditions Optimize: - Temperature - Catalyst concentration - Reaction time. check_conditions->solution_conditions Yes solution_side_reactions Investigate potential side reactions: - Polymerization - Michael Addition - Isomerization check_side_reactions->solution_side_reactions Yes end Improved Conversion check_side_reactions->end No solution_equilibrium->end solution_reagents->end solution_conditions->end solution_side_reactions->end

Caption: Troubleshooting workflow for low esterification conversion.

Frequently Asked Questions (FAQs)

Q1: My this compound conversion is stalled at around 60-70%. What is the most likely cause?

A1: The most probable cause is that your reaction has reached equilibrium. Fischer esterification is a reversible process where the carboxylic acid and alcohol react to form an ester and water.[1] To drive the reaction towards the product (this compound), you need to shift the equilibrium to the right, according to Le Châtelier's principle.

Solutions:

  • Increase the concentration of a reactant: The easiest and most common method is to use a large excess of methanol, which is often also used as the solvent.[2]

  • Remove a product: Water is a byproduct of the reaction. Its removal will push the equilibrium towards the formation of the ester. This can be achieved by:

    • Using a Dean-Stark apparatus to azeotropically remove water.[3]

    • Adding a dehydrating agent, such as molecular sieves (3Å or 4Å), to the reaction mixture.[4]

    • Using a stoichiometric amount of a strong acid catalyst like concentrated sulfuric acid, which also acts as a dehydrating agent.[5]

Q2: What is the optimal temperature for the esterification of 2-heptenoic acid?

A2: The optimal temperature is typically at or near the reflux temperature of the alcohol used. For methanol, this is around 65-70°C.[5] Operating at reflux ensures a sufficient reaction rate without excessive evaporation of the volatile alcohol.[6]

Troubleshooting Temperature:

IssueRecommended Action
Temperature too low Increase the temperature to the reflux point of methanol to ensure the reaction rate is not kinetically limited.
Temperature too high While generally not an issue with methanol at atmospheric pressure, excessively high temperatures with other alcohols could lead to side reactions like dehydration of the alcohol.[7]
Q3: How much sulfuric acid should I use as a catalyst?

A3: The amount of sulfuric acid can vary. For purely catalytic purposes, a small amount (e.g., 1-5 mol%) is sufficient. However, to also act as a dehydrating agent, a larger, near-stoichiometric amount can be used.[5]

Catalyst Concentration Guidelines:

Catalyst RoleSulfuric Acid Concentration (mol% relative to 2-heptenoic acid)Considerations
Catalyst only 1 - 5%Relies on other methods (e.g., excess methanol, Dean-Stark) to drive the equilibrium.
Catalyst and Dehydrating Agent > 10%, up to 100% (1 equivalent)Can significantly improve conversion by sequestering water. May require a more rigorous workup to neutralize the acid.[5]
Q4: What is the ideal molar ratio of methanol to 2-heptenoic acid?

A4: To favor the forward reaction, methanol should be used in excess. A higher molar ratio of alcohol to carboxylic acid generally leads to a higher conversion.[1]

Impact of Molar Ratio on Conversion (General Trend):

Methanol:Acid Molar RatioExpected Conversion (approximate)Notes
1:1~65%Equilibrium is a significant limiting factor.[1]
3:1 to 5:180 - 90%A common range for good conversion without excessive solvent usage.
> 10:1 (using methanol as solvent)> 95%Often the most effective way to maximize conversion.[1]
Q5: I've optimized the conditions, but my yield is still low and I'm seeing other products. What could be happening?

A5: Given that 2-heptenoic acid is an α,β-unsaturated carboxylic acid, it is susceptible to side reactions under acidic conditions.

Potential Side Reactions:

  • Michael Addition: Nucleophiles, including methanol or even another molecule of 2-heptenoic acid, can add to the β-carbon of the unsaturated system.[8][9]

  • Polymerization: The double bond in 2-heptenoic acid can undergo acid-catalyzed polymerization, especially at higher temperatures or catalyst concentrations.

  • Isomerization: The double bond might migrate from the 2,3-position to other positions in the carbon chain, leading to a mixture of isomeric esters.[10]

Troubleshooting Side Reactions:

  • Lower the reaction temperature: While this may slow down the esterification, it can disproportionately reduce the rate of side reactions.

  • Reduce catalyst concentration: Use the minimum amount of acid catalyst necessary to achieve a reasonable reaction rate.

  • Monitor the reaction closely: Use techniques like TLC or GC to track the formation of byproducts and stop the reaction once the desired product formation has maximized.

Experimental Protocols

General Protocol for this compound Esterification

This protocol is a starting point and may require optimization based on your specific experimental setup and desired purity.

Experimental_Workflow start Start reagents Combine 2-heptenoic acid, excess methanol, and sulfuric acid in a round-bottom flask. start->reagents reflux Heat the mixture to reflux (approx. 65-70°C) with stirring for 2-4 hours. reagents->reflux monitor Monitor reaction progress via TLC or GC. reflux->monitor workup Cool, then neutralize the acid with a weak base (e.g., saturated NaHCO3 solution). monitor->workup extraction Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). workup->extraction drying Dry the combined organic layers over an anhydrous drying agent (e.g., Na2SO4 or MgSO4). extraction->drying purification Filter and concentrate the solvent in vacuo. Purify the crude product by distillation or chromatography. drying->purification end End purification->end

Caption: A typical experimental workflow for Fischer esterification.

Detailed Steps:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-heptenoic acid (1.0 eq).

  • Reagent Addition: Add methanol (10-20 eq) to the flask. While stirring, slowly add concentrated sulfuric acid (0.05-0.1 eq).

  • Reaction: Heat the mixture to a gentle reflux (approximately 65-70°C) and maintain for 2-4 hours. The reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the point of maximum conversion.

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Slowly add the reaction mixture to a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the sulfuric acid. (Caution: CO₂ evolution).

    • Transfer the mixture to a separatory funnel.

  • Extraction:

    • Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers.

  • Drying and Filtration:

    • Wash the combined organic layers with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter off the drying agent.

  • Purification:

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Purify the resulting crude this compound by fractional distillation under reduced pressure or by column chromatography.

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • Concentrated sulfuric acid is highly corrosive. Handle with extreme care.

  • Methanol is flammable and toxic. Avoid inhalation and contact with skin.

References

"stability issues of methyl 2-heptenoate during storage"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of methyl 2-heptenoate during storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound during storage?

A1: this compound, as an α,β-unsaturated ester, is susceptible to several degradation pathways during storage. The primary concerns are:

  • Polymerization: The double bond in the molecule can react with other molecules to form oligomers or polymers, leading to an increase in viscosity and a decrease in purity.

  • Hydrolysis: The ester functional group can be hydrolyzed to form 2-heptenoic acid and methanol. This reaction can be catalyzed by the presence of acids or bases.

  • Oxidation: The double bond and the allylic position are susceptible to oxidation, which can lead to the formation of various degradation products, including aldehydes, ketones, and epoxides.

  • Isomerization: Under certain conditions, such as exposure to light or heat, the trans (E) isomer of this compound may isomerize to the cis (Z) isomer, or the double bond could migrate.

Q2: What are the recommended storage conditions for this compound?

A2: To minimize degradation, this compound should be stored in a cool, dry, and dark place. It is advisable to store it under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. The container should be tightly sealed to protect it from moisture.

Q3: What types of impurities might I expect to see in aged samples of this compound?

A3: In aged samples, you might encounter impurities resulting from the degradation pathways mentioned above. These can include:

  • 2-Heptenoic acid and methanol (from hydrolysis)

  • Oligomers or polymers of this compound

  • Oxidative degradation products (e.g., aldehydes, epoxides)

  • cis-isomer of this compound

Q4: Can I use inhibitors to improve the storage stability of this compound?

A4: Yes, polymerization inhibitors are often used to enhance the shelf-stability of unsaturated compounds.[1] Common inhibitors for unsaturated esters include hydroquinone and its derivatives.[1] The choice and concentration of the inhibitor should be carefully considered based on the intended application of the this compound, as they can sometimes interfere with subsequent reactions.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Increased viscosity or solidification of the sample. Polymerization- Check the age of the sample and storage conditions. - If polymerization is suspected, consider purifying the material by distillation (if feasible) before use. - For future storage, consider adding a suitable polymerization inhibitor.
Change in pH of the sample (becoming more acidic). Hydrolysis to 2-heptenoic acid- Verify the absence of moisture in the storage container and handling environment. - Use anhydrous solvents and reagents when working with the compound. - Store in a tightly sealed container in a desiccator.
Appearance of new peaks in analytical chromatograms (e.g., GC or HPLC). Degradation- Perform a forced degradation study to identify potential degradation products and their retention times. - Use a stability-indicating analytical method to monitor the purity of the sample over time. - Re-purify the material if the impurity levels are unacceptable for your experiment.
Inconsistent experimental results using different batches of the compound. Batch-to-batch variability or degradation- Always characterize a new batch of this compound for purity and identity before use. - Compare the analytical data of the problematic batch with a fresh or reference standard. - If degradation is suspected, obtain a fresh sample.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish degradation pathways.[2][3][4]

Objective: To intentionally degrade this compound under various stress conditions to understand its stability profile.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Vials, heating block, photostability chamber

Methodology:

  • Acid Hydrolysis:

    • Dissolve a known concentration of this compound in a solution of 0.1 M HCl in a methanol/water mixture.

    • Heat the solution at 60°C for a specified period (e.g., 24, 48, 72 hours).

    • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for analysis.

  • Base Hydrolysis:

    • Dissolve a known concentration of this compound in a solution of 0.1 M NaOH in a methanol/water mixture.

    • Keep the solution at room temperature for a specified period (e.g., 1, 4, 8 hours).

    • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for analysis.

  • Oxidative Degradation:

    • Dissolve a known concentration of this compound in a methanol/water mixture containing 3% H₂O₂.

    • Keep the solution at room temperature for a specified period (e.g., 24, 48, 72 hours).

    • At each time point, withdraw an aliquot and dilute with the mobile phase for analysis.

  • Thermal Degradation:

    • Place a known amount of neat this compound in a vial and heat it in an oven at a specified temperature (e.g., 80°C) for a set duration.

    • Also, prepare a solution of this compound in a suitable solvent and expose it to the same thermal stress.

    • Analyze the samples at different time points.

  • Photolytic Degradation:

    • Expose a solution of this compound to UV and visible light in a photostability chamber.

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • Analyze both the exposed and control samples at various time points.

Analysis:

  • Analyze all samples using a stability-indicating analytical method, such as HPLC with UV detection or GC-MS.

  • Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation products.

  • Quantify the amount of this compound remaining and the percentage of degradation.

Protocol 2: Stability-Indicating HPLC Method for this compound

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Instrumentation and Conditions (Example):

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent with a DAD detector
Column C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with Acetonitrile and Water
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm
Injection Volume 10 µL

Method Development and Validation:

  • The mobile phase composition should be optimized to achieve good resolution between the parent compound and any degradation products observed during the forced degradation study.

  • The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Data Presentation

Table 1: Summary of Forced Degradation Conditions (Hypothetical Data)

Stress ConditionReagent/ParameterDurationTemperature% Degradation (Example)Major Degradation Products (Hypothetical)
Acid Hydrolysis0.1 M HCl48 hours60°C15%2-Heptenoic acid, Methanol
Base Hydrolysis0.1 M NaOH8 hoursRoom Temp25%2-Heptenoic acid, Methanol
Oxidation3% H₂O₂72 hoursRoom Temp10%Epoxides, Aldehydes
Thermal-7 days80°C5%Isomers, Oligomers
PhotolyticUV/Vis light24 hoursRoom Temp8%cis-isomer

Visualizations

degradation_pathways M2H This compound Polymer Oligomers/Polymers M2H->Polymer Polymerization (Heat, Light) Acid 2-Heptenoic Acid M2H->Acid Hydrolysis (Acid/Base, H₂O) Methanol Methanol M2H->Methanol Hydrolysis (Acid/Base, H₂O) Oxidized Oxidized Products (Epoxides, Aldehydes) M2H->Oxidized Oxidation (O₂, Peroxides) Isomer cis-Isomer M2H->Isomer Isomerization (Light, Heat)

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_stress Forced Degradation Acid Acid Hydrolysis Analysis Stability-Indicating Analytical Method (HPLC/GC-MS) Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidation Oxidation->Analysis Thermal Thermal Stress Thermal->Analysis Photo Photolytic Stress Photo->Analysis Sample This compound Sample Sample->Acid Sample->Base Sample->Oxidation Sample->Thermal Sample->Photo Data Data Analysis (Purity, Degradation Profile) Analysis->Data Conclusion Stability Assessment Data->Conclusion

Caption: Workflow for a forced degradation study.

troubleshooting_logic node_rect node_rect start Stability Issue Observed? viscosity Increased Viscosity? start->viscosity ph_change Acidic pH? viscosity->ph_change No polymerization Likely Polymerization viscosity->polymerization Yes new_peaks New Peaks in Chromatogram? ph_change->new_peaks No hydrolysis Likely Hydrolysis ph_change->hydrolysis Yes degradation General Degradation new_peaks->degradation Yes end Consult Further Documentation new_peaks->end No

Caption: Basic troubleshooting logic for stability issues.

References

"preventing isomerization of methyl 2-heptenoate during synthesis"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the isomerization of methyl 2-heptenoate during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most common and effective methods for the synthesis of this compound, an α,β-unsaturated ester, are the Horner-Wadsworth-Emmons (HWE) reaction and the Wittig reaction. Both reactions involve the olefination of an aldehyde (in this case, pentanal) to form the desired carbon-carbon double bond.

Q2: Which isomer of this compound is typically desired, and why?

A2: The (E)-isomer of this compound is generally the thermodynamically more stable and often the desired product.[1][2][3] Its formation is favored in many synthetic protocols. The stereochemistry of the double bond is crucial as it dictates the molecule's three-dimensional structure, which in turn affects its biological activity and physical properties.

Q3: How does the Horner-Wadsworth-Emmons (HWE) reaction favor the formation of the (E)-isomer?

A3: The HWE reaction typically shows high (E)-selectivity due to stereochemical control during the reaction mechanism.[4][5] The reaction proceeds through a transition state that minimizes steric hindrance, leading to the formation of the more stable (E)-alkene. The use of stabilized phosphonate ylides in the HWE reaction further enhances this selectivity.[4]

Q4: Can the Wittig reaction also be used to produce (E)-methyl 2-heptenoate?

A4: Yes, the Wittig reaction can be tailored to favor the (E)-isomer by using a stabilized ylide.[1][2][3] For the synthesis of this compound, a stabilized ylide such as methyl (triphenylphosphoranylidene)acetate is used. The resonance stabilization of the ylide leads to thermodynamic control of the reaction, which favors the formation of the more stable (E)-product.[3][6][7]

Q5: What is the primary cause of isomerization during the synthesis of this compound?

A5: The primary cause of isomerization is the presence of acidic or basic conditions, which can be introduced during the reaction itself or during the workup procedure.[8] These conditions can catalyze the migration of the double bond from the α,β-position to the β,γ-position, or cause cis-trans isomerization.

Troubleshooting Guides

Problem 1: Low yield of this compound.

Possible Cause Suggested Solution
Incomplete reaction.- Ensure the reaction is stirred efficiently and run for the recommended time. Monitor the reaction progress using Thin Layer Chromatography (TLC).- Check the purity of the starting materials (pentanal and the phosphonate or ylide). Impurities can inhibit the reaction.
Suboptimal reaction temperature.- For the HWE reaction, higher temperatures (e.g., room temperature to reflux) generally favor the reaction rate and (E)-selectivity.[4]- For the Wittig reaction with stabilized ylides, the reaction is typically run at room temperature.[9]
Issues with the base in the HWE reaction.- Ensure the base (e.g., NaH, NaOMe) is fresh and handled under anhydrous conditions to ensure its reactivity.[5]- Use the correct stoichiometry of the base. An insufficient amount will lead to incomplete deprotonation of the phosphonate.
Degradation of the aldehyde.Pentanal can be prone to oxidation or polymerization. Use freshly distilled pentanal for the best results.[1]

Problem 2: Presence of the (Z)-isomer in the final product.

Possible Cause Suggested Solution
Use of a non-stabilized or semi-stabilized ylide in the Wittig reaction.For high (E)-selectivity, it is crucial to use a stabilized ylide like methyl (triphenylphosphoranylidene)acetate.[1][2][3]
Suboptimal conditions in the HWE reaction.While generally (E)-selective, the choice of base and cation can influence the E/Z ratio. Lithium salts tend to favor (E)-isomers more than sodium or potassium salts.[4]
Isomerization during workup or purification.Avoid strongly acidic or basic conditions during extraction and washing steps. Use a mild acid for neutralization if necessary. For purification, column chromatography is effective in separating (E) and (Z) isomers.

Problem 3: Formation of methyl 3-heptenoate (β,γ-unsaturated isomer).

Possible Cause Suggested Solution
Presence of a strong base in the reaction mixture for an extended period.The conjugated dienolate, an intermediate in base-catalyzed isomerization, can be protonated at the α-carbon to yield the β,γ-unsaturated ester.[8] Quench the reaction promptly once complete to minimize contact time with the base.
Acid-catalyzed isomerization during workup.Use a mild acid (e.g., dilute HCl, saturated NH4Cl solution) for neutralization and perform the workup at a low temperature to minimize the risk of acid-catalyzed double bond migration.

Experimental Protocols

Protocol 1: Horner-Wadsworth-Emmons (HWE) Synthesis of (E)-Methyl 2-Heptenoate

This protocol is designed to maximize the yield of the (E)-isomer.

Materials:

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Methyl (dimethoxyphosphoryl)acetate

  • Pentanal

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add sodium hydride (1.1 equivalents).

  • Wash the NaH with anhydrous hexane to remove the mineral oil, then carefully decant the hexane.

  • Add anhydrous THF to the flask.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of methyl (dimethoxyphosphoryl)acetate (1.0 equivalent) in anhydrous THF to the NaH suspension.

  • Allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.

  • Cool the resulting ylide solution back to 0 °C.

  • Add a solution of pentanal (1.0 equivalent) in anhydrous THF dropwise to the ylide solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the aldehyde.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution at 0 °C.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford pure (E)-methyl 2-heptenoate.

Protocol 2: E-Selective Wittig Synthesis of (E)-Methyl 2-Heptenoate

This protocol utilizes a stabilized ylide for high (E)-selectivity.

Materials:

  • Methyl (triphenylphosphoranylidene)acetate

  • Pentanal

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • To a round-bottom flask, add methyl (triphenylphosphoranylidene)acetate (1.05 equivalents) and dissolve it in anhydrous DCM or THF.

  • Add pentanal (1.0 equivalent) to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, concentrate the mixture under reduced pressure.

  • The crude product will contain triphenylphosphine oxide as a byproduct. To remove it, add a minimal amount of cold diethyl ether or a hexane/ether mixture and filter to remove the precipitated triphenylphosphine oxide.

  • Concentrate the filtrate and purify the resulting oil by silica gel column chromatography using a hexane/ethyl acetate gradient to obtain pure (E)-methyl 2-heptenoate.

Visualizations

Synthesis_Pathway cluster_hwe Horner-Wadsworth-Emmons Reaction cluster_wittig Wittig Reaction pentanal_hwe Pentanal product_hwe (E)-Methyl 2-heptenoate pentanal_hwe->product_hwe Elimination phosphonate Methyl (dimethoxyphosphoryl)acetate base Base (e.g., NaH) phosphonate->base Deprotonation base->pentanal_hwe Nucleophilic attack pentanal_wittig Pentanal product_wittig (E)-Methyl 2-heptenoate pentanal_wittig->product_wittig [2+2] Cycloaddition & Elimination ylide Methyl (triphenylphosphoranylidene)acetate ylide->pentanal_wittig Nucleophilic attack

Caption: Synthetic pathways to (E)-methyl 2-heptenoate.

Isomerization_Mechanism alpha_beta This compound (α,β-unsaturated) enolate Conjugated Enolate (Resonance Stabilized) alpha_beta->enolate Deprotonation at γ-carbon beta_gamma Methyl 3-heptenoate (β,γ-unsaturated) enolate->beta_gamma Protonation at α-carbon base Base (B:) base->alpha_beta acid Acid (BH+) acid->enolate

Caption: Base-catalyzed isomerization of this compound.

Troubleshooting_Workflow start Synthesis of this compound check_yield Check Yield start->check_yield low_yield Low Yield? check_yield->low_yield check_purity Check Purity (NMR, GC-MS) isomers_present Isomers Present? check_purity->isomers_present low_yield->check_purity No troubleshoot_yield Troubleshoot Yield: - Check reagents - Optimize conditions - Monitor reaction low_yield->troubleshoot_yield Yes troubleshoot_purity Troubleshoot Purity: - Use stabilized ylide (Wittig) - Optimize HWE conditions - Mild workup - Purify by chromatography isomers_present->troubleshoot_purity Yes success Successful Synthesis isomers_present->success No troubleshoot_yield->start troubleshoot_purity->start

Caption: Troubleshooting workflow for this compound synthesis.

References

Technical Support Center: Scaling Up the Synthesis of Methyl 2-Heptenoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals involved in the large-scale synthesis of methyl 2-heptenoate.

Troubleshooting Guides

This section addresses common issues encountered during the scale-up of this compound synthesis via two primary routes: the Horner-Wadsworth-Emmons (HWE) reaction and Fischer Esterification.

Horner-Wadsworth-Emmons (HWE) Reaction Troubleshooting
Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound - Incomplete deprotonation of the phosphonate reagent. - Steric hindrance from bulky reactants. - Low reaction temperature.- Ensure the base is sufficiently strong (e.g., NaH, KHMDS) and used in a slight excess. - Confirm the dryness of the solvent and reagents, as moisture will quench the base. - Increase the reaction temperature; for stabilized ylides, temperatures from 23°C to reflux can improve yield.[1]
Formation of Z-isomer instead of the desired E-isomer - Use of certain phosphonate reagents (e.g., those with trifluoroethyl groups) and specific bases (e.g., KHMDS with 18-crown-6) can favor the Z-isomer (Still-Gennari conditions).[2]- For the desired (E)-hept-2-enoate, use standard HWE conditions with triethyl phosphonoacetate or trimethyl phosphonoacetate and a base like NaH or NaOMe.[1]
Difficult Removal of Phosphorus Byproducts (e.g., Triphenylphosphine Oxide - TPPO) - The dialkylphosphate salt byproduct from HWE is generally water-soluble, but triphenylphosphine oxide from a standard Wittig reaction can be challenging to remove on a large scale.- For HWE byproducts, perform multiple aqueous extractions during workup. - If TPPO is present from a Wittig variant, it can be precipitated by forming an insoluble complex with salts like ZnCl₂ or MgCl₂.[3][4] Another method involves co-crystallization with the reduced DEAD byproduct in Mitsunobu reactions.[4]
Michael Addition Side Product - Presence of nucleophiles (e.g., excess phosphonate carbanion, alkoxides) that can add to the α,β-unsaturated ester product.- Use a stoichiometric amount of the phosphonate reagent to minimize excess carbanion. - Quench the reaction promptly once the aldehyde is consumed. - Consider using a non-nucleophilic base if possible.
Fischer Esterification Troubleshooting
Issue Potential Cause(s) Recommended Solution(s)
Low Conversion to this compound - The reaction is an equilibrium process, and water produced during the reaction can hydrolyze the ester back to the starting materials.- Use a large excess of methanol, which can also serve as the solvent, to drive the equilibrium towards the product.[5][6] - Actively remove water as it forms using a Dean-Stark apparatus.[7][8]
Formation of Diethyl Ether or other Ethers - The strong acid catalyst (e.g., sulfuric acid) can catalyze the dehydration of the alcohol (methanol) to form ethers, especially at higher temperatures.- Use the minimum effective amount of acid catalyst. - Maintain the reaction temperature at the reflux of methanol without excessive heating. - Consider using a solid acid catalyst (e.g., Amberlyst-15) which can be more selective and easier to remove.[9]
Difficult Catalyst Removal - Homogeneous acid catalysts like sulfuric acid require neutralization and can lead to salt waste.- After the reaction, neutralize the acid with a base such as sodium bicarbonate solution during the workup. - Alternatively, use a solid-phase acid catalyst that can be removed by simple filtration.[9]
Incomplete Reaction - Insufficient reaction time or temperature.- Ensure the reaction is heated to a gentle reflux and monitor the progress by TLC or GC. Reaction times can range from 1 to 10 hours.[5]

Frequently Asked Questions (FAQs)

Q1: Which is the better method for large-scale synthesis of this compound: HWE or Fischer Esterification?

A1: The choice depends on the availability of starting materials and the desired stereoselectivity.

  • Fischer Esterification is often more atom-economical and uses cheaper reagents (2-heptenoic acid and methanol). However, it is an equilibrium reaction and requires careful management of water removal to achieve high yields on a large scale.

  • The Horner-Wadsworth-Emmons (HWE) reaction offers excellent stereocontrol, typically yielding the (E)-isomer with high selectivity.[1] The dialkylphosphate byproducts are generally water-soluble, simplifying purification compared to the triphenylphosphine oxide from a standard Wittig reaction.[1] However, the phosphonate reagent is more expensive than the starting materials for Fischer esterification.

Q2: How can I effectively remove water during a large-scale Fischer Esterification?

A2: The most common industrial and large-scale laboratory method is azeotropic distillation using a Dean-Stark apparatus.[7][8] Toluene is often used as a co-solvent to form a low-boiling azeotrope with water, which is then collected in the trap. Using an excess of methanol can also help drive the reaction forward.[5][6]

Q3: What are the main safety concerns when scaling up a Fischer Esterification with sulfuric acid?

A3: Concentrated sulfuric acid is highly corrosive and can cause severe burns. When scaling up, the exothermic nature of its reaction with methanol must be managed by slow addition and cooling. Proper personal protective equipment (PPE), including acid-resistant gloves, apron, and face shield, is essential. The reaction should be conducted in a well-ventilated area, preferably a fume hood, to avoid inhaling acidic vapors.

Q4: In an HWE reaction, my yield is consistently low despite using a strong base. What else could be the problem?

A4: Assuming the base is adequate and the reagents are dry, other factors to consider are:

  • Reaction Temperature: Some stabilized ylides require heating to react efficiently. Consider increasing the temperature to reflux.

  • Steric Hindrance: If your aldehyde or phosphonate is sterically hindered, the reaction rate may be slow. Longer reaction times or higher temperatures may be necessary.

  • Purity of Reagents: Ensure your pentanal and phosphonate reagent are of high purity.

Q5: How can I minimize the formation of byproducts in the synthesis of this α,β-unsaturated ester?

A5: For the HWE reaction, a key side reaction can be Michael addition. To mitigate this, use no more than a slight excess of the phosphonate ylide and monitor the reaction to avoid prolonged reaction times after the aldehyde has been consumed. For Fischer esterification, ether formation can be minimized by using a minimal amount of catalyst and avoiding excessive temperatures.

Experimental Protocols

Protocol 1: Multi-Gram Synthesis of Methyl (E)-2-Heptenoate via Horner-Wadsworth-Emmons Reaction

This protocol is adapted from standard HWE procedures for the synthesis of (E)-α,β-unsaturated esters.

Reagents and Materials:

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles
Trimethyl phosphonoacetate182.1254.6 g0.30
Sodium Hydride (60% dispersion in mineral oil)24.0012.0 g0.30
Anhydrous Tetrahydrofuran (THF)-1 L-
Pentanal86.1321.5 g (26.5 mL)0.25
Saturated aqueous NH₄Cl-500 mL-
Diethyl ether-1 L-
Brine-500 mL-
Anhydrous Magnesium Sulfate-50 g-

Procedure:

  • Ylide Formation: To a flame-dried 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (12.0 g, 0.30 mol of a 60% dispersion). Wash the sodium hydride three times with hexanes to remove the mineral oil, then carefully decant the hexanes. Add 500 mL of anhydrous THF. Cool the suspension to 0 °C in an ice bath.

  • Add trimethyl phosphonoacetate (54.6 g, 0.30 mol) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 10 °C. After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour, or until hydrogen gas evolution ceases.

  • Olefination: Cool the resulting ylide solution back to 0 °C. Add a solution of pentanal (21.5 g, 0.25 mol) in 100 mL of anhydrous THF dropwise over 30 minutes.

  • After the addition, remove the ice bath and allow the reaction to stir at room temperature overnight (approximately 16 hours).

  • Work-up: Carefully quench the reaction by slowly adding 500 mL of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with diethyl ether (3 x 300 mL).

  • Combine the organic layers and wash with 500 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by vacuum distillation to yield methyl (E)-2-heptenoate.

Protocol 2: Large-Scale Synthesis of this compound via Fischer Esterification

This protocol is a representative procedure for a scaled-up Fischer esterification using a Dean-Stark trap.

Reagents and Materials:

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles
2-Heptenoic acid128.17128.2 g1.0
Methanol32.04480 g (600 mL)15.0
Toluene92.14300 mL-
Concentrated Sulfuric Acid98.085 mL~0.09
Saturated aqueous NaHCO₃-500 mL-
Diethyl ether-1 L-
Brine-500 mL-
Anhydrous Sodium Sulfate-50 g-

Procedure:

  • Reaction Setup: To a 2 L round-bottom flask, add 2-heptenoic acid (128.2 g, 1.0 mol), methanol (600 mL), and toluene (300 mL). Equip the flask with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser.

  • Catalyst Addition: Slowly and with stirring, add concentrated sulfuric acid (5 mL) to the mixture.

  • Reaction: Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected (approximately 4-6 hours). The theoretical amount of water to be collected is 18 mL (1.0 mol).

  • Cooling and Neutralization: Allow the reaction mixture to cool to room temperature. Carefully add saturated aqueous sodium bicarbonate solution portion-wise until gas evolution ceases, neutralizing the sulfuric acid.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer with diethyl ether (2 x 250 mL).

  • Combine all organic layers and wash with brine (500 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by vacuum distillation.

Visualizations

HWE_Workflow cluster_reagents Reactants & Reagents cluster_reaction Reaction Steps cluster_workup Work-up & Purification phosphonate Trimethyl phosphonoacetate ylide_formation Ylide Formation (0°C to RT) phosphonate->ylide_formation base Sodium Hydride base->ylide_formation thf Anhydrous THF thf->ylide_formation aldehyde Pentanal olefination Olefination (0°C to RT) aldehyde->olefination ylide_formation->olefination quench Quench with aq. NH4Cl olefination->quench extraction Extraction with Diethyl Ether quench->extraction drying Drying over MgSO4 extraction->drying purification Vacuum Distillation drying->purification product Methyl (E)-2-heptenoate purification->product

Caption: Workflow for the Horner-Wadsworth-Emmons synthesis of this compound.

Fischer_Esterification_Workflow cluster_reagents Reactants & Reagents cluster_reaction Reaction cluster_workup Work-up & Purification acid 2-Heptenoic Acid reflux Reflux with Dean-Stark Trap acid->reflux alcohol Methanol alcohol->reflux catalyst H2SO4 catalyst->reflux solvent Toluene solvent->reflux neutralize Neutralize with aq. NaHCO3 reflux->neutralize extraction Extraction with Diethyl Ether neutralize->extraction drying Drying over Na2SO4 extraction->drying purification Vacuum Distillation drying->purification product This compound purification->product

Caption: Workflow for the Fischer Esterification synthesis of this compound.

References

Validation & Comparative

A Comparative Analysis of Methyl 2-Heptenoate and Ethyl 2-Heptenoate: Properties, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of methyl 2-heptenoate and ethyl 2-heptenoate, two alpha,beta-unsaturated esters with potential applications in the fields of flavor chemistry, fragrance development, and as intermediates in organic synthesis. This document outlines their physicochemical properties, details standardized experimental protocols for their synthesis and analysis, and discusses their potential biological activities based on the current understanding of structurally related compounds.

Physicochemical Properties

This compound and ethyl 2-heptenoate share a similar molecular structure, differing only by a single methylene group in the ester function. This subtle difference, however, influences their physical properties, which are summarized in the table below.

PropertyThis compoundEthyl 2-Heptenoate
Molecular Formula C₈H₁₄O₂C₉H₁₆O₂[1]
Molecular Weight 142.20 g/mol [2]156.22 g/mol [1]
Appearance Colorless liquidColorless liquid
Odor Fruity, apple-likeFruity, grape-like
Boiling Point ~175-177 °C (estimated)194-195 °C[3]
Density ~0.89 g/mL (estimated)0.885-0.891 g/mL @ 25°C[3]
Refractive Index ~1.432 (estimated)1.435-1.441 @ 20°C[3]
Solubility Soluble in organic solvents, slightly soluble in water.Soluble in organic solvents, slightly soluble in water.[3]
CAS Number 22104-69-4[2]54340-72-6[3]

Synthesis and Experimental Protocols

Both esters are typically synthesized via Fischer esterification of 2-heptenoic acid with the corresponding alcohol (methanol or ethanol) in the presence of an acid catalyst.

Experimental Protocol: Fischer Esterification

Materials:

  • 2-Heptenoic acid

  • Methanol (for this compound) or Ethanol (for ethyl 2-heptenoate)

  • Concentrated Sulfuric Acid (catalyst)

  • Sodium Bicarbonate solution (5% w/v)

  • Anhydrous Magnesium Sulfate

  • Dichloromethane (or other suitable organic solvent)

  • Distillation apparatus

  • Separatory funnel

  • Magnetic stirrer and hotplate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-heptenoic acid (1.0 eq) in an excess of the corresponding alcohol (methanol or ethanol, ~5.0 eq).

  • Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After cooling to room temperature, remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent like dichloromethane and transfer it to a separatory funnel.

  • Wash the organic layer successively with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude ester.

  • Purify the crude product by fractional distillation under reduced pressure to yield the pure methyl or ethyl 2-heptenoate.

Synthesis Workflow Diagram

Synthesis_Workflow Reactants 2-Heptenoic Acid + Methanol/Ethanol Acid_Catalyst H₂SO₄ (cat.) Reflux Reflux (2-4h) Reactants->Reflux Acid_Catalyst->Reflux Workup Aqueous Workup (H₂O, NaHCO₃, Brine) Reflux->Workup Extraction Extraction with Organic Solvent Workup->Extraction Drying Drying (MgSO₄) Extraction->Drying Purification Fractional Distillation Drying->Purification Product Methyl/Ethyl 2-Heptenoate Purification->Product

Caption: General workflow for the synthesis of 2-heptenoates.

Spectroscopic Analysis

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a crucial technique for the identification and purity assessment of volatile compounds like methyl and ethyl 2-heptenoate. The fragmentation patterns are influenced by the ester group.

Expected Fragmentation Patterns:

  • This compound: The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 142. Key fragments would likely include the loss of the methoxy group (-OCH₃) resulting in a peak at m/z 111, and a prominent peak at m/z 87 corresponding to the McLafferty rearrangement product.

  • Ethyl 2-heptenoate: The molecular ion peak (M⁺) is expected at m/z 156. Fragmentation will likely involve the loss of the ethoxy group (-OCH₂CH₃) leading to a peak at m/z 111, and a characteristic McLafferty rearrangement peak at m/z 88.

GC-MS Analysis Workflow

GCMS_Workflow cluster_GC Gas Chromatography cluster_MS Mass Spectrometry Injector Injector Column Capillary Column Injector->Column Separation Detector_GC GC Detector Column->Detector_GC Separation IonSource Ion Source Detector_GC->IonSource Transfer MassAnalyzer Mass Analyzer IonSource->MassAnalyzer Detection Detector_MS MS Detector MassAnalyzer->Detector_MS Detection DataSystem Data System (Spectrum) Detector_MS->DataSystem Data Acquisition Sample Sample Sample->Injector

Caption: Workflow for GC-MS analysis of volatile esters.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of the synthesized esters. The chemical shifts will be slightly different due to the influence of the methyl versus the ethyl group.

Predicted ¹H NMR Data (in CDCl₃, δ in ppm):

ProtonsThis compound (Predicted)Ethyl 2-Heptenoate (Predicted)
-CH₃ (ester)~3.7 (s, 3H)-
-OCH₂- (ester)-~4.2 (q, 2H)
-CH₂CH₃ (ester)-~1.3 (t, 3H)
=CH-CO~5.8 (d, 1H)~5.8 (d, 1H)
=CH-CH₂-~6.9 (dt, 1H)~6.9 (dt, 1H)
-CH₂-CH=~2.2 (q, 2H)~2.2 (q, 2H)
-(CH₂)₂-~1.3-1.4 (m, 4H)~1.3-1.4 (m, 4H)
-CH₃ (alkyl)~0.9 (t, 3H)~0.9 (t, 3H)

Predicted ¹³C NMR Data (in CDCl₃, δ in ppm):

CarbonThis compound (Predicted)Ethyl 2-Heptenoate (Predicted)
C=O~167~166
=CH-CO~122~122
=CH-CH₂-~148~148
-OCH₃ / -OCH₂-~51~60
-CH₂CH₃ (ester)-~14
Alkyl chain carbons~32, 28, 22, 14~32, 28, 22, 14

Biological Activities and Potential Applications

While specific biological activities of methyl and ethyl 2-heptenoate are not extensively documented, the class of α,β-unsaturated esters is known for a range of biological effects.

Potential Biological Activities:

  • Antimicrobial and Antifungal Activity: Many unsaturated esters exhibit inhibitory effects against various bacteria and fungi. The electrophilic nature of the α,β-unsaturated system can lead to Michael addition reactions with nucleophilic residues in microbial enzymes, disrupting their function.

  • Flavor and Fragrance: As evidenced by their characteristic odors, these esters are primarily used in the food and cosmetic industries.[4] The difference in their ester group (methyl vs. ethyl) results in distinct flavor profiles, with the ethyl ester often described as having a more complex, wine-like aroma.

  • Pheromonal Activity: Some unsaturated esters act as insect pheromones or kairomones, suggesting potential applications in pest management.

  • Cytotoxicity: The reactivity of the Michael acceptor system can also lead to cytotoxicity, a property that could be explored in the context of anticancer research, although this requires careful investigation due to potential off-target effects.

Signaling Pathway Involvement (Hypothetical)

The electrophilic nature of these compounds suggests they could potentially interact with cellular signaling pathways that are sensitive to reactive electrophiles.

Signaling_Pathway Unsaturated_Ester α,β-Unsaturated Ester (Methyl/Ethyl 2-Heptenoate) Michael_Addition Michael Addition Unsaturated_Ester->Michael_Addition Altered_Protein Altered Protein Function Michael_Addition->Altered_Protein Protein_Thiol Cellular Nucleophiles (e.g., Protein Thiols) Protein_Thiol->Michael_Addition Stress_Response Cellular Stress Response (e.g., Nrf2 activation) Altered_Protein->Stress_Response Downstream_Effects Downstream Cellular Effects (e.g., Apoptosis, Inflammation) Stress_Response->Downstream_Effects

Caption: Hypothetical interaction with cellular pathways.

Conclusion

This compound and ethyl 2-heptenoate are structurally similar compounds with distinct physicochemical properties and sensory profiles. While their primary applications currently lie in the flavor and fragrance industry, their chemical reactivity suggests potential for broader biological activities. The provided experimental protocols offer a standardized approach for their synthesis and analysis, paving the way for further comparative studies into their biological effects and potential therapeutic or industrial applications. Further research is warranted to fully elucidate their mechanisms of action and explore their potential in drug development and other scientific fields.

References

A Comparative Guide to the Quantification of Methyl 2-Heptenoate in a Mixture

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals requiring accurate quantification of methyl 2-heptenoate, a variety of analytical techniques are available. This guide provides a comparative overview of Gas Chromatography with Flame Ionization Detection (GC-FID) and its primary alternative, Gas Chromatography-Mass Spectrometry (GC-MS). Additionally, Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are discussed as potential, albeit less common, methods for the quantification of this unsaturated fatty acid methyl ester.

Comparison of Quantitative Performance

The selection of an analytical method is often dictated by the specific requirements of the study, including sensitivity, selectivity, and the complexity of the sample matrix. Below is a summary of the typical performance characteristics of GC-FID and GC-MS for the analysis of fatty acid methyl esters (FAMEs), the chemical class to which this compound belongs. It is important to note that the following data, gathered from various studies on FAMEs, serves as a reliable proxy in the absence of extensive, publicly available validation reports specifically for this compound.

ParameterGC-FIDGC-MSNotes
Linearity (R²) >0.99[1]>0.99Both techniques offer excellent linearity over a defined concentration range.
Limit of Detection (LOD) 0.21 - 0.54 µg/mL[1]Generally lower than GC-FIDGC-MS, particularly with selected ion monitoring (SIM), can achieve lower detection limits.
Limit of Quantification (LOQ) 0.63 - 1.63 µg/mL[1]Generally lower than GC-FIDThe higher sensitivity of MS detection translates to lower quantification limits.
Precision (%RSD) < 5%[2]< 5%Both methods demonstrate high precision for quantitative analysis.
Selectivity GoodExcellentGC-MS provides superior selectivity due to the mass-to-charge ratio information, which aids in distinguishing co-eluting compounds.[3]
Cost LowerHigherGC-FID systems are generally less expensive to purchase and maintain.
Compound Identification Based on retention timeConfirmatory (mass spectrum)GC-MS provides structural information, allowing for definitive identification of analytes.[3]

Experimental Protocols

Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible quantitative data. Below are representative methodologies for the quantification of this compound using GC-FID and a brief overview of the sample preparation for other techniques.

GC-FID Quantification of this compound

This protocol is a synthesized methodology based on common practices for FAME analysis.

1. Sample Preparation (Transesterification):

  • If the this compound is present in a lipid mixture (e.g., as part of a triglyceride), a transesterification step is required to convert the fatty acid to its methyl ester.

  • A common method involves reacting the lipid sample with a solution of methanolic potassium hydroxide or boron trifluoride in methanol.[1]

  • The resulting fatty acid methyl esters (FAMEs), including this compound, are then extracted into an organic solvent like hexane or heptane.

2. GC-FID System and Conditions:

  • Gas Chromatograph: An Agilent 7890A GC system or equivalent.

  • Detector: Flame Ionization Detector (FID).

  • Column: A polar capillary column, such as a DB-WAX or a similar polyethylene glycol (PEG) phase column, is suitable for FAME separation. A common dimension is 30 m x 0.25 mm ID x 0.25 µm film thickness.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Injector: Split/splitless injector, typically operated in split mode to avoid column overload. The split ratio can be optimized (e.g., 50:1).

  • Temperatures:

    • Injector Temperature: 250°C

    • Detector Temperature: 275°C

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp: Increase at 10°C/min to 240°C.

      • Hold: Hold at 240°C for 5 minutes.

  • Injection Volume: 1 µL.

3. Calibration and Quantification:

  • Prepare a series of standard solutions of pure this compound in a suitable solvent (e.g., hexane) at known concentrations.

  • Inject the standards into the GC-FID system to generate a calibration curve by plotting the peak area against the concentration.

  • Inject the prepared sample and determine the peak area of this compound.

  • Calculate the concentration of this compound in the sample using the calibration curve. An internal standard can be used to improve accuracy and precision.

Alternative Methods: A Brief Overview
  • Gas Chromatography-Mass Spectrometry (GC-MS): The sample preparation and GC conditions are very similar to those for GC-FID. The key difference is the use of a mass spectrometer as the detector. The MS provides mass spectral data that can definitively identify this compound, even in complex mixtures.[3] Quantification can be performed in full scan mode or, for higher sensitivity, in selected ion monitoring (SIM) mode, where only specific ions characteristic of this compound are monitored.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative NMR (qNMR) can be used for the quantification of this compound without the need for a calibration curve, as the signal intensity is directly proportional to the number of nuclei. A certified internal standard is used. Sample preparation is simpler, often involving only dissolving the sample in a deuterated solvent. However, the sensitivity of NMR is significantly lower than that of GC-based methods, and it may not be suitable for trace analysis.

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection can be an alternative for the analysis of unsaturated compounds like this compound. The double bond in the molecule allows for UV detection. A reversed-phase C18 column is typically used with a mobile phase such as a mixture of acetonitrile and water. While HPLC avoids the need for derivatization of free fatty acids, it generally offers lower resolution for complex FAME mixtures compared to capillary GC.

Visualizing the Workflow and Logical Relationships

To better illustrate the analytical process and the decision-making involved in selecting a quantification method, the following diagrams are provided.

GC_FID_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing & Quantification Sample Mixture Containing This compound Derivatization Transesterification (if necessary) Sample->Derivatization Extraction Solvent Extraction of FAMEs Derivatization->Extraction Injection Inject Sample into GC Extraction->Injection Separation Separation on Capillary Column Injection->Separation Detection Detection by FID Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Calculate Concentration Integration->Quantification Calibration Calibration Curve (from standards) Calibration->Quantification Method_Selection Start Need to Quantify This compound High_Selectivity Is Confirmatory Identification Required? Start->High_Selectivity High_Sensitivity Is Trace Level Quantification Needed? High_Selectivity->High_Sensitivity No GC_MS GC-MS High_Selectivity->GC_MS Yes Cost_Constraint Are there significant Budget Constraints? High_Sensitivity->Cost_Constraint No High_Sensitivity->GC_MS Yes Other Consider Alternatives (NMR, HPLC) High_Sensitivity->Other If GC not suitable GC_FID GC-FID Cost_Constraint->GC_FID Yes Cost_Constraint->GC_FID No

References

A Comparative Guide to the Infrared Spectroscopy of Methyl 2-Heptenoate and Related Esters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the infrared (IR) spectrum of methyl 2-heptenoate with its saturated and non-conjugated unsaturated counterparts. By examining the characteristic vibrational frequencies of their functional groups, this document aims to provide a clear understanding of how conjugation and unsaturation influence their respective IR spectra. Experimental data is presented in a structured format, and a detailed protocol for acquiring IR spectra of liquid samples is provided.

Comparison of Infrared Absorption Frequencies

The table below summarizes the key infrared absorption frequencies for this compound, an α,β-unsaturated ester, and compares them with methyl heptanoate (a saturated ester) and a typical non-conjugated unsaturated ester. This data highlights the diagnostic shifts in vibrational frequencies due to the electronic effects of conjugation.

Functional GroupVibration ModeMethyl Heptanoate (Saturated Ester)Methyl 3-Heptenoate (Non-conjugated Unsaturation)This compound (α,β-Unsaturated Ester)
C=OStretch~1740 cm⁻¹~1740 cm⁻¹~1725 cm⁻¹
C=CStretchN/A~1650 cm⁻¹ (weak)~1640 cm⁻¹ (stronger)
=C-HStretchN/A~3020 cm⁻¹~3030 cm⁻¹
C-OStretch~1250-1150 cm⁻¹ (two bands)~1250-1150 cm⁻¹ (two bands)~1280-1160 cm⁻¹ (two bands)
sp³ C-HStretch~2960-2850 cm⁻¹~2960-2850 cm⁻¹~2960-2850 cm⁻¹

Key Observations:

  • C=O Stretching Frequency: The most significant difference is the lower frequency of the carbonyl (C=O) stretch in this compound (~1725 cm⁻¹) compared to its saturated and non-conjugated counterparts (~1740 cm⁻¹). This shift to a lower wavenumber is a direct consequence of the delocalization of π-electrons across the C=C and C=O bonds in the α,β-unsaturated system. This resonance effect weakens the C=O double bond, requiring less energy to excite its stretching vibration.

  • C=C Stretching Frequency: The carbon-carbon double bond (C=C) stretch in this compound (~1640 cm⁻¹) is also observed at a slightly lower frequency compared to a typical non-conjugated alkene and exhibits an increased intensity. This is also attributed to the conjugation with the carbonyl group.

  • C-O Stretching Frequencies: The C-O stretching vibrations in all three esters typically appear as two bands in the fingerprint region. In this compound, these bands are observed in the ~1280-1160 cm⁻¹ range.

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR Spectroscopy of Liquid Samples

This protocol outlines the steps for acquiring a high-quality infrared spectrum of a neat liquid sample, such as this compound, using an FTIR spectrometer equipped with an ATR accessory.

Materials:

  • FTIR Spectrometer with ATR accessory (e.g., with a diamond or zinc selenide crystal)

  • Sample (a few drops of this compound or other liquid ester)

  • Solvent for cleaning (e.g., isopropanol or acetone)

  • Lint-free wipes

Procedure:

  • Background Spectrum Acquisition:

    • Ensure the ATR crystal surface is clean. If necessary, clean it with a lint-free wipe dampened with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

    • With the clean, empty ATR crystal in the sample compartment, acquire a background spectrum. This will account for the absorbance of the crystal and any atmospheric components (e.g., CO₂, H₂O).

  • Sample Application:

    • Place a small drop of the liquid sample (e.g., this compound) onto the center of the ATR crystal, ensuring the crystal surface is completely covered.

  • Sample Spectrum Acquisition:

    • Acquire the infrared spectrum of the sample. Typically, an accumulation of 16 to 32 scans at a resolution of 4 cm⁻¹ is sufficient to obtain a spectrum with a good signal-to-noise ratio.

  • Data Processing:

    • The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Perform any necessary corrections, such as a baseline correction, if required.

  • Cleaning:

    • After the analysis, thoroughly clean the ATR crystal by wiping away the sample with a lint-free wipe and then cleaning with a solvent-dampened wipe. Ensure the crystal is completely dry before the next measurement.

Visualization of Key Functional Group Vibrations

The following diagram illustrates the relationship between the functional groups in this compound and their characteristic absorption regions in the infrared spectrum.

G Infrared Spectroscopy of this compound Functional Groups cluster_molecule This compound Structure cluster_spectrum Characteristic IR Absorption Regions mol CH3(CH2)3CH=CHCOOCH3 sp3_CH sp³ C-H Stretch ~2960-2850 cm⁻¹ mol->sp3_CH Alkyl Chain & Methyl Ester sp2_CH =C-H Stretch ~3030 cm⁻¹ mol->sp2_CH Vinylic Hydrogens C=O C=O Stretch (conjugated) ~1725 cm⁻¹ mol->C=O Ester Carbonyl C=C C=C Stretch (conjugated) ~1640 cm⁻¹ mol->C=C Alkene C-O C-O Stretch ~1280-1160 cm⁻¹ mol->C-O Ester Linkage

Caption: Functional groups of this compound and their IR regions.

A Comparative Guide to the Synthetic Routes of Methyl 2-Heptenoate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and organic synthesis, the efficient and stereoselective synthesis of key intermediates like methyl 2-heptenoate is of paramount importance. This α,β-unsaturated ester serves as a versatile building block in the construction of more complex molecules. This guide provides a comparative analysis of four prominent synthetic routes to this compound: Fischer Esterification, the Wittig Reaction, the Horner-Wadsworth-Emmons (HWE) Reaction, and Olefin Cross-Metathesis. We will delve into the experimental protocols, present quantitative data for comparison, and visualize the reaction pathways.

Comparison of Synthetic Routes

The choice of synthetic route for this compound is dictated by factors such as desired stereoselectivity, availability of starting materials, and scalability. The following table summarizes the key quantitative data for the different methods.

Synthetic RouteStarting MaterialsKey Reagents/CatalystsReaction TimeTemperature (°C)Yield (%)Stereoselectivity (E:Z)
Fischer Esterification 2-Heptenoic acid, MethanolH₂SO₄ or p-TsOH2 - 10 hours65 - 110~95Not applicable (starting from the unsaturated acid)
Wittig Reaction Pentanal, Methyl (triphenylphosphoranylidene)acetate-2 - 12 hours25 - 4046 - 95Predominantly E
Horner-Wadsworth-Emmons Pentanal, Methyl 2-(dimethoxyphosphoryl)acetateNaH, LiOH·H₂O, or Ba(OH)₂·8H₂O1 - 3 hours0 - 2583 - 97Highly E-selective (>95:5)
Olefin Cross-Metathesis 1-Hexene, Methyl acrylateGrubbs Catalyst1 - 12 hours25 - 40Moderate to HighGenerally E-selective

Experimental Protocols

Fischer Esterification

This classical method involves the acid-catalyzed esterification of a carboxylic acid with an alcohol.

Experimental Protocol: To a solution of 2-heptenoic acid (1.0 eq) in an excess of methanol (10-20 eq), a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) is slowly added. The mixture is then heated to reflux (typically 65-70 °C) for 2-10 hours.[1] The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the excess methanol is removed under reduced pressure. The residue is diluted with an organic solvent like ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield this compound.

Wittig Reaction

The Wittig reaction is a widely used method for forming alkenes from aldehydes or ketones and a phosphonium ylide. For this compound, pentanal is reacted with a stabilized ylide, methyl (triphenylphosphoranylidene)acetate.

Experimental Protocol: In a round-bottom flask under an inert atmosphere, methyl (triphenylphosphoranylidene)acetate (1.0 - 1.2 eq) is dissolved in a suitable anhydrous solvent such as dichloromethane or tetrahydrofuran (THF). To this solution, pentanal (1.0 eq) is added dropwise at room temperature. The reaction mixture is stirred for 2-12 hours. The progress of the reaction can be monitored by TLC. Upon completion, the solvent is evaporated, and the crude product is purified by column chromatography on silica gel to separate the desired this compound from the triphenylphosphine oxide byproduct. In some variations, an aqueous workup can be employed to precipitate the triphenylphosphine oxide.[2]

Horner-Wadsworth-Emmons (HWE) Reaction

The HWE reaction is a modification of the Wittig reaction that uses a phosphonate-stabilized carbanion. It is renowned for its high (E)-selectivity in the synthesis of α,β-unsaturated esters.

Experimental Protocol: To a suspension of sodium hydride (1.1 eq, 60% dispersion in mineral oil) in anhydrous THF at 0 °C under an inert atmosphere, methyl 2-(dimethoxyphosphoryl)acetate (1.0 eq) is added dropwise. The mixture is stirred at this temperature for 30 minutes to generate the phosphonate anion. Pentanal (1.0 eq) is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for 1-3 hours. The reaction is quenched by the addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to afford predominantly (E)-methyl 2-heptenoate. Alternative conditions using lithium hydroxide or barium hydroxide as the base in a solvent-free system have also been reported to give high yields and excellent E-selectivity.[3]

Olefin Cross-Metathesis

This powerful reaction, often employing ruthenium-based catalysts (e.g., Grubbs catalysts), allows for the formation of a new double bond by the exchange of substituents between two alkenes.

Experimental Protocol: In a reaction vessel under an inert atmosphere, 1-hexene (1.0-1.5 eq) and methyl acrylate (1.0 eq) are dissolved in an anhydrous solvent like dichloromethane. A catalytic amount of a Grubbs catalyst (e.g., Grubbs' second-generation catalyst, 1-5 mol%) is then added. The reaction mixture is stirred at room temperature to 40 °C for 1-12 hours. The reaction is typically monitored by GC-MS or NMR spectroscopy. Upon completion, the solvent is removed in vacuo, and the residue is purified by column chromatography on silica gel to yield this compound.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic route.

Fischer_Esterification 2-Heptenoic_acid 2-Heptenoic Acid Reaction Esterification 2-Heptenoic_acid->Reaction Methanol Methanol Methanol->Reaction Methyl_2-heptenoate This compound Reaction->Methyl_2-heptenoate H₂SO₄ catalyst, Reflux Wittig_Reaction Pentanal Pentanal Reaction Wittig Reaction Pentanal->Reaction Ylide Methyl (triphenylphosphoranylidene)acetate Ylide->Reaction Methyl_2-heptenoate This compound Reaction->Methyl_2-heptenoate DCM or THF, RT HWE_Reaction Pentanal Pentanal Reaction HWE Reaction Pentanal->Reaction Phosphonate Methyl 2-(dimethoxyphosphoryl)acetate Anion_Formation Anion Formation Phosphonate->Anion_Formation Base Base (e.g., NaH) Base->Anion_Formation Anion_Formation->Reaction Methyl_2-heptenoate This compound Reaction->Methyl_2-heptenoate THF, 0°C to RT Cross_Metathesis 1-Hexene 1-Hexene Reaction Cross-Metathesis 1-Hexene->Reaction Methyl_acrylate Methyl Acrylate Methyl_acrylate->Reaction Methyl_2-heptenoate This compound Reaction->Methyl_2-heptenoate Grubbs Catalyst, DCM, RT

References

Comparative Analysis of the Biological Activity of Methyl 2-Heptenoate and Its Isomers: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific literature reveals a significant gap in the direct comparative analysis of the biological activities of methyl 2-heptenoate and its various positional and geometric isomers. While the saturated counterpart, methyl heptanoate, and other fatty acid methyl esters (FAMEs) have been investigated for various biological properties, specific data on the comparative efficacy of methyl heptenoate isomers remains largely unpublished.

This guide aims to provide researchers, scientists, and drug development professionals with a summary of the currently available information and to highlight the areas where further research is critically needed.

Summary of Available Data

Direct, head-to-head comparative studies detailing the biological activities of this compound versus its isomers (e.g., methyl 3-heptenoate, methyl 4-heptenoate, methyl 5-heptenoate, methyl 6-heptenoate, and the E/Z isomers of each) are not available in the current body of scientific literature. The majority of search results identify these compounds in chemical databases or as components of complex natural extracts, without isolating and characterizing their individual biological effects.

One study on the chemical composition of Lepidium sativum seed oil identified 6-heptenoic acid, methyl ester as a constituent. The oil demonstrated broad-spectrum antimicrobial, antioxidant, and anti-inflammatory properties. However, the specific contribution of methyl 6-heptenoate to these activities was not determined.

While no direct data exists for methyl heptenoate isomers, research on other unsaturated fatty acid esters suggests that the position of the double bond can significantly influence biological activity. For instance, a study on hexadecynoic acid isomers demonstrated that the proximity of the triple bond to the carbonyl group was crucial for its antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1] This suggests that the position of the double bond in methyl heptenoate isomers could similarly dictate their biological effects, a hypothesis that warrants experimental validation.

Postulated Biological Activities and Areas for Future Research

Based on the known biological activities of structurally similar short-chain fatty acid esters, the following activities are plausible areas of investigation for this compound and its isomers:

  • Antimicrobial Activity: FAMEs are known to possess antibacterial and antifungal properties. The lipophilic nature of these molecules allows them to interact with and disrupt microbial cell membranes.

  • Insecticidal and Pheromonal Activity: Various esters are utilized by insects as pheromones or kairomones. The specific geometry and position of the double bond are often critical for receptor binding and eliciting a behavioral response.

  • Cytotoxic and Anti-inflammatory Activity: Some FAMEs have demonstrated cytotoxic effects against cancer cell lines and have been investigated for their anti-inflammatory properties.

To address the current knowledge gap, systematic studies are required. The following experimental workflow is proposed for a comprehensive comparative analysis.

Experimental Workflow for Comparative Analysis

G cluster_0 Synthesis and Characterization cluster_1 Biological Screening cluster_2 Data Analysis and Comparison synthesis Synthesis of Methyl Heptenoate Isomers (2-, 3-, 4-, 5-, 6- and E/Z isomers) purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Characterization (NMR, GC-MS) purification->characterization antimicrobial Antimicrobial Assays (MIC, MBC) characterization->antimicrobial cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) characterization->cytotoxicity insecticidal Insecticidal Assays (e.g., contact, fumigant) characterization->insecticidal data_analysis Quantitative Data Analysis (e.g., IC50, LC50 calculation) antimicrobial->data_analysis cytotoxicity->data_analysis insecticidal->data_analysis sar Structure-Activity Relationship (SAR) Studies data_analysis->sar

Figure 1. A proposed experimental workflow for the synthesis, biological evaluation, and comparative analysis of methyl heptenoate isomers.

Detailed Methodologies for Future Studies

Should the necessary primary research be undertaken, the following standard experimental protocols would be applicable.

Antimicrobial Susceptibility Testing (Broth Microdilution)
  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in an appropriate broth medium.

  • Compound Preparation: The methyl heptenoate isomers are serially diluted in a 96-well microtiter plate using the broth medium to achieve a range of concentrations.

  • Inoculation and Incubation: Each well is inoculated with the microbial suspension. The plates are then incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

  • Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC): An aliquot from the wells showing no growth is sub-cultured onto agar plates. The MBC/MFC is the lowest concentration that results in no growth on the sub-culture.

Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Human cell lines (e.g., HeLa, HepG2) are cultured in an appropriate medium and seeded into 96-well plates at a density of 1 x 10^4 cells/well.

  • Compound Treatment: After 24 hours, the cells are treated with various concentrations of the methyl heptenoate isomers and incubated for a further 24-48 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization and Absorbance Reading: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculation of IC50: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Insecticidal Activity (Contact Toxicity Assay)
  • Compound Application: A range of concentrations of each methyl heptenoate isomer is prepared in a suitable volatile solvent (e.g., acetone). A small volume (e.g., 1 µL) of each concentration is topically applied to the dorsal thorax of the test insect (e.g., Drosophila melanogaster, Aedes aegypti).

  • Incubation: The treated insects are placed in a controlled environment with access to food and water.

  • Mortality Assessment: Mortality is recorded at specified time intervals (e.g., 24, 48, and 72 hours).

  • Calculation of LC50: The median lethal concentration (LC50) is determined using probit analysis.[2][3]

Conclusion

The biological activities of this compound and its isomers represent a significant unexplored area of research. While inferences can be drawn from related compounds, a clear understanding of how the position of the double bond affects activity can only be achieved through direct experimental comparison. The proposed workflow and methodologies provide a framework for future studies that will be crucial for unlocking the potential of these compounds in the fields of medicine, agriculture, and beyond. At present, a definitive comparison guide cannot be provided due to the absence of primary research data.

References

Safety Operating Guide

Proper Disposal of Methyl 2-heptenoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of Methyl 2-heptenoate, a flammable liquid that may pose environmental hazards. Adherence to these protocols is essential for researchers, scientists, and drug development professionals to ensure a safe working environment and to comply with regulatory standards.

Immediate Safety and Handling

Before beginning any disposal process, it is imperative to consult the Safety Data Sheet (SDS) for this compound and to be familiar with your institution's specific chemical hygiene plan.

Personal Protective Equipment (PPE):

  • Gloves: Wear chemically resistant gloves (e.g., nitrile).

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A flame-resistant lab coat is recommended.

Work Area:

  • All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a chemical fume hood.

  • Ensure that an appropriate fire extinguisher (e.g., CO2, dry chemical) and a spill kit are readily accessible.

Quantitative Data Summary

The following table summarizes key hazard and disposal information for compounds structurally related to this compound. This data should be used as a guideline, and the specific SDS for this compound must be consulted for definitive information.

Parameter6-Methyl-5-hepten-2-one[1]Methyl 2-octynoate[2]General Ester Waste
Physical State LiquidLiquidLiquid
Flammability Flammable liquid and vapor[1]Combustible liquidGenerally flammable
Aquatic Toxicity Harmful to aquatic life with long lasting effects[1]Very toxic to aquatic life[2]Varies, many are harmful
Primary Disposal Route Chemical incineration[1]Approved waste disposal plant[2]Licensed waste contractor
Spill Cleanup Absorb with inert materialSoak up with inert absorbent material[2]Absorb onto vermiculite or cat litter

Experimental Protocols: Step-by-Step Disposal Procedure

The following protocol outlines the approved method for the disposal of this compound waste.

1. Waste Identification and Segregation:

  • Clearly label a dedicated waste container for "this compound and related organic waste."

  • Do not mix this compound with incompatible waste streams such as strong acids, bases, or oxidizing agents.

2. Container Selection and Management:

  • Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a secure screw cap.

  • Ensure the container is clean and dry before adding any waste.

  • The container must be kept closed at all times, except when adding waste.

  • Do not fill the container to more than 80% of its capacity to allow for vapor expansion.

3. Waste Collection:

  • Carefully pour the this compound waste into the designated, labeled container using a funnel to prevent spills.

  • If any small, residual amounts remain in the original container, rinse it with a small amount of a suitable solvent (e.g., ethanol, acetone) and add the rinsate to the waste container.

4. Temporary Storage:

  • Store the sealed waste container in a designated satellite accumulation area, such as a secondary containment bin within a fume hood or a flammable safety cabinet.

  • The storage area should be away from sources of ignition and heat.

5. Final Disposal:

  • Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Complete all necessary waste pickup forms, accurately identifying the contents of the container.

Small Spill Procedure:

  • For small spills (<50 mL), absorb the liquid onto an inert absorbent material such as vermiculite, sand, or cat litter.

  • Collect the contaminated absorbent material in a sealed container, label it as "this compound contaminated debris," and dispose of it as hazardous waste through your institution's EHS office.

Drain Disposal is Strictly Prohibited: Due to the potential for aquatic toxicity, do not dispose of this compound down the drain.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_collection Waste Collection cluster_storage_disposal Storage & Final Disposal A Consult SDS and Institutional Plan B Wear Appropriate PPE A->B C Work in a Ventilated Area B->C D Select and Label Compatible Container C->D E Transfer Waste to Container D->E F Securely Cap Container E->F G Store in Satellite Accumulation Area F->G H Arrange for EHS/Contractor Pickup G->H I Complete Waste Manifest H->I

Caption: Workflow for the safe disposal of this compound.

Start Small Spill of this compound Occurs Step1 Absorb with Inert Material (e.g., Vermiculite, Sand) Start->Step1 Step2 Collect Contaminated Material Step1->Step2 Step3 Place in a Sealed, Labeled Container Step2->Step3 Step4 Dispose as Hazardous Waste via EHS Step3->Step4 End Spill Cleaned and Disposed Step4->End

References

Personal protective equipment for handling Methyl 2-heptenoate

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Methyl 2-heptenoate was located. The following guidance is based on the safety data of structurally similar compounds, including Methyl Heptanoate, 2-Methylheptane, and other related substances. It is imperative to handle this compound with caution and to conduct a thorough risk assessment before use.

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedural, step-by-step guidance is designed to directly answer specific operational questions, ensuring safe laboratory practices.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is critical to minimize exposure and ensure safety. The following table summarizes the recommended PPE for handling this compound.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Routine Handling in a Ventilated Hood Safety glasses with side shields or chemical splash goggles (conforming to EN166 or OSHA 29 CFR 1910.133).[1]Chemically resistant gloves (e.g., Viton®, Butyl rubber). Inspect gloves for integrity before each use.[2]Standard laboratory coat.Not typically required if work is performed in a properly functioning chemical fume hood.
Weighing/Transferring Small Quantities Chemical splash goggles.Chemically resistant gloves.Laboratory coat.Not typically required in a ventilated enclosure.
Large-Scale Operations or Potential for Splash Face shield in addition to chemical splash goggles.Heavy-duty, chemically resistant gloves.Chemical-resistant apron or coveralls over a laboratory coat.An air-purifying respirator with an appropriate organic vapor cartridge may be necessary if ventilation is inadequate.
Spill Cleanup Chemical splash goggles and face shield.Heavy-duty, chemically resistant gloves.Chemical-resistant suit or coveralls.Air-purifying respirator with organic vapor cartridges or a self-contained breathing apparatus (SCBA) for large spills.

Operational Plan for Safe Handling

Adherence to a strict operational protocol is essential for the safe handling of this compound.

1. Preparation and Pre-Handling:

  • Ensure a calibrated and certified chemical fume hood is available and functioning correctly.

  • Verify the availability and accessibility of an emergency eyewash station and safety shower.

  • Assemble all necessary equipment and reagents before commencing work.

  • Inspect all glassware for cracks or defects.

  • Have appropriate spill cleanup materials readily available.

2. Handling the Chemical:

  • Always wear the appropriate PPE as detailed in the table above.

  • Conduct all operations involving this compound within a chemical fume hood to minimize inhalation exposure.[3]

  • Avoid direct contact with skin and eyes.[3] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[1]

  • Keep the container tightly closed when not in use to prevent the release of vapors.[1]

  • Ground and bond containers when transferring the material to prevent static discharge, as it is likely a combustible liquid.[4]

  • Keep away from heat, sparks, open flames, and other ignition sources.[1]

3. Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][4]

  • Store away from incompatible materials such as strong oxidizing agents.

  • The storage area should be a designated flammables cabinet or room.[4]

Disposal Plan

Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • Collect all waste containing this compound in a dedicated, properly labeled, and sealed waste container.

  • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

2. Container Labeling:

  • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols (e.g., flammable, irritant).

3. Disposal Procedure:

  • Dispose of the waste through your institution's EHS-approved hazardous waste disposal program.

  • Do not pour this compound down the drain or dispose of it with regular trash.[1]

  • Contaminated materials such as gloves, paper towels, and pipette tips should be collected in a sealed bag or container and disposed of as hazardous waste.

4. Spill Residue:

  • Absorb small spills with an inert absorbent material (e.g., vermiculite, sand).

  • Collect the absorbed material into a sealed container for disposal as hazardous waste.[1]

Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal cluster_storage Storage prep_ppe Don Appropriate PPE prep_setup Prepare Work Area in Fume Hood prep_ppe->prep_setup prep_materials Gather Materials prep_setup->prep_materials handle_transfer Transfer/Weigh Chemical prep_materials->handle_transfer Proceed to Handling handle_reaction Perform Experiment handle_transfer->handle_reaction handle_close Securely Close Container handle_reaction->handle_close cleanup_decontaminate Decontaminate Work Area handle_close->cleanup_decontaminate Proceed to Cleanup storage_store Store in a Cool, Dry, Ventilated Area handle_close->storage_store If Storing cleanup_waste Segregate & Label Waste cleanup_decontaminate->cleanup_waste cleanup_remove_ppe Doff PPE Correctly cleanup_waste->cleanup_remove_ppe cleanup_wash Wash Hands Thoroughly cleanup_remove_ppe->cleanup_wash

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.